molecular formula C39H38O9 B15624020 Sophoraflavanone I

Sophoraflavanone I

Cat. No.: B15624020
M. Wt: 650.7 g/mol
InChI Key: DBXQAEOPCKROBN-OKPFHGMTSA-N
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Description

2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one has been reported in Sophora moorcroftiana and Sophora alopecuroides with data available.

Properties

IUPAC Name

2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H38O9/c1-19(2)5-6-22(20(3)4)13-28-30(43)16-32(45)37-33(46)18-34(48-39(28)37)27-15-29-35(17-31(27)44)47-38(21-7-9-24(40)10-8-21)36(29)23-11-25(41)14-26(42)12-23/h5,7-12,14-17,22,34,36,38,40-45H,3,6,13,18H2,1-2,4H3/t22-,34?,36-,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXQAEOPCKROBN-OKPFHGMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)OC(C4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)O[C@H]([C@@H]4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Natural Origins of Sophoraflavanone I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural source, isolation, and biosynthetic origins of Sophoraflavanone I, a complex prenylated flavonostilbene. The information is tailored for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Primary Natural Source of this compound

This compound is a rare natural compound that has been isolated from the seeds of Sophora moorcroftiana , a plant belonging to the Leguminosae family. The initial isolation and characterization of this compound, along with the related compounds Sophoraflavanones H and J, were reported by Shirataki et al. in 1991. This plant is an endemic shrub found in Tibet, China, and has been used in traditional medicine. While other species of the Sophora genus, such as Sophora flavescens and Sophora alopecuroides, are rich sources of other prenylated flavonoids, this compound has, to date, been specifically identified from Sophora moorcroftiana.

Physicochemical and Quantitative Data

Quantitative data regarding the yield of this compound from Sophora moorcroftiana is not extensively reported in publicly available literature. However, its fundamental physicochemical properties have been characterized.

PropertyDataReference
Molecular Formula C₃₉H₃₈O₉BOC Sciences
Molecular Weight 650.72 g/mol BOC Sciences
CAS Number 136997-69-8BOC Sciences
Appearance Yellow powderBOC Sciences
Purity 96.5% (as commercially available)BOC Sciences

Experimental Protocols

While the full text of the original 1991 publication by Shirataki et al. detailing the precise isolation protocol for this compound is not widely accessible, a generalized methodology for the extraction and purification of flavonoids from Sophora species can be described. This protocol is representative of the techniques commonly employed for the isolation of such compounds.

General Isolation and Purification Protocol for Flavonoids from Sophora sp.
  • Plant Material Collection and Preparation: The seeds of Sophora moorcroftiana are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using a non-polar solvent like n-hexane to remove lipids, followed by extraction with a more polar solvent such as methanol (B129727) or ethanol (B145695) to extract the flavonoids. This process is often carried out at room temperature over several days or accelerated using techniques like Soxhlet extraction.

  • Fractionation: The crude methanol or ethanol extract is then concentrated under reduced pressure to yield a residue. This residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol. Flavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is subjected to multiple rounds of column chromatography for further separation.

    • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions containing the target compounds are further purified on a Sephadex LH-20 column using a solvent system like methanol to separate compounds based on their molecular size and polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of methanol and water or acetonitrile (B52724) and water.

  • Structure Elucidation: The structure of the purified this compound is determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

G General Experimental Workflow for this compound Isolation start Sophora moorcroftiana seeds powder Grinding to fine powder start->powder extract Solvent Extraction (e.g., Methanol) powder->extract fractionate Solvent Partitioning (e.g., Ethyl Acetate) extract->fractionate silica Silica Gel Column Chromatography fractionate->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc elucidate Structure Elucidation (NMR, MS) hplc->elucidate end Pure this compound elucidate->end

Generalized workflow for the isolation of this compound.

Biosynthetic Pathway

The specific biosynthetic pathway of this compound in Sophora moorcroftiana has not been fully elucidated. However, a plausible pathway can be hypothesized based on the known general biosynthesis of flavonoids and prenylated compounds in plants. The pathway starts from the general phenylpropanoid pathway, leading to the formation of a chalcone (B49325) scaffold, which is then cyclized to a flavanone (B1672756). The flavanone core is subsequently modified by prenylation and potentially coupled with a stilbene (B7821643) moiety.

The key steps likely involve:

  • Phenylpropanoid Pathway: Synthesis of p-coumaroyl-CoA from phenylalanine.

  • Flavonoid Biosynthesis: Condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin (B18129) chalcone, followed by cyclization by chalcone isomerase (CHI) to form naringenin (a flavanone).

  • Prenylation: Attachment of a prenyl group (derived from the mevalonate (B85504) or MEP/DOXP pathway) to the flavonoid backbone by a prenyltransferase enzyme.

  • Formation of Stilbene Moiety: The stilbene portion of the molecule is also derived from the phenylpropanoid pathway, likely through the action of stilbene synthase (STS).

  • Coupling: A key, yet uncharacterized, enzymatic step would involve the coupling of the prenylated flavanone with the stilbene unit to form the final flavonostilbene structure of this compound.

G Hypothesized Biosynthetic Pathway of a Flavonostilbene cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_stilbene Stilbene Pathway phenylalanine Phenylalanine coumaroyl_coa p-Coumaroyl-CoA phenylalanine->coumaroyl_coa PAL, C4H, 4CL naringenin_chalcone Naringenin Chalcone coumaroyl_coa->naringenin_chalcone CHS stilbene_precursor Stilbene Precursor coumaroyl_coa->stilbene_precursor STS malonyl_coa 3x Malonyl-CoA malonyl_coa->naringenin_chalcone naringenin Naringenin (Flavanone) naringenin_chalcone->naringenin CHI prenyl_naringenin Prenylated Flavanone naringenin->prenyl_naringenin Prenyltransferase flavonostilbene This compound (Flavonostilbene) prenyl_naringenin->flavonostilbene Coupling Enzyme(s) stilbene_precursor->flavonostilbene

A plausible biosynthetic pathway for a flavonostilbene like this compound.

Conclusion

This compound is a structurally complex and rare prenylated flavonostilbene with its only confirmed natural source to date being the seeds of Sophora moorcroftiana. While a general understanding of its isolation and a hypothesized biosynthetic pathway exists, further research is required for a more detailed elucidation. Specifically, the full characterization of the enzymes involved in its biosynthesis, particularly the coupling of the flavanone and stilbene moieties, would be of significant scientific interest. Additionally, quantitative studies to determine the yield of this compound from its natural source and exploration of other Sophora species for its presence could provide valuable insights for its potential future applications in drug development.

An In-depth Technical Guide to the Biosynthesis of Sophoraflavanone I in Sophora Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraflavanone I, a complex dimeric prenylated flavonoid found in various Sophora species, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, precursor molecules, and potential regulatory mechanisms. While the complete pathway is yet to be fully elucidated, this document synthesizes current knowledge on flavonoid biosynthesis in Sophora to present a putative route to this compound. This guide also outlines relevant experimental protocols and presents key data in a structured format to aid researchers in this field.

Introduction

The genus Sophora is a rich source of diverse flavonoids, many of which exhibit promising biological activities. Among these, this compound stands out due to its unique dimeric structure, which likely contributes to its bioactivity. The biosynthesis of such complex natural products involves a series of coordinated enzymatic reactions, starting from primary metabolites. This guide will walk through the proposed stages of this compound formation, from the general phenylpropanoid pathway to the specific prenylation and dimerization steps.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Flavanone (B1672756) Core: This stage follows the well-established general phenylpropanoid and flavonoid biosynthesis pathways.

  • Prenylation of the Flavanone Monomers: This crucial step imparts structural diversity and is catalyzed by specific prenyltransferases.

  • Dimerization of Prenylated Monomers: The final and least understood step involves the oxidative coupling of two prenylated flavanone units to form the final this compound molecule.

Stage 1: The General Flavonoid Biosynthesis Pathway

The formation of the basic flavanone skeleton is a conserved process in higher plants.[1][2] It begins with the amino acid phenylalanine and proceeds through the phenylpropanoid pathway to produce p-coumaroyl-CoA. This precursor then enters the flavonoid pathway.

Key Enzymes and Intermediates:

Precursor/IntermediateEnzymeProduct
PhenylalaninePhenylalanine ammonia-lyase (PAL)Cinnamic acid
Cinnamic acidCinnamate-4-hydroxylase (C4H)p-Coumaric acid
p-Coumaric acid4-Coumaroyl-CoA ligase (4CL)p-Coumaroyl-CoA
p-Coumaroyl-CoA + 3x Malonyl-CoAChalcone synthase (CHS)Naringenin chalcone
Naringenin chalconeChalcone isomerase (CHI)Naringenin (a flavanone)

This pathway leads to the formation of naringenin, a key precursor for a wide array of flavonoids.

General Flavonoid Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI

Diagram 1: General Flavonoid Biosynthesis Pathway.
Stage 2: Prenylation of the Flavanone Core

The chemical structure of this compound reveals the presence of prenyl groups, which are crucial for its biological activity. This prenylation is catalyzed by prenyltransferases, enzymes that transfer a dimethylallyl pyrophosphate (DMAPP) or a related isoprenoid group to the flavonoid backbone. In Sophora flavescens, several flavonoid prenyltransferases have been identified, including SfN8DT-1, which specifically prenylates flavanones at the C-8 position, and SfG6DT, which acts on isoflavones at the C-6 position.[3]

Given the structure of the monomeric units of this compound, it is highly probable that a specific prenyltransferase, similar to SfN8DT-1, is responsible for the attachment of a lavandulyl or related prenyl group to the flavanone core. The exact precursor and the specific prenyltransferase for this compound are yet to be definitively identified.

Prenylation of Flavanone Core Naringenin Naringenin Prenylated_Flavanone Prenylated Flavanone (this compound Monomer) Naringenin->Prenylated_Flavanone DMAPP DMAPP/GPP/FPP DMAPP->Prenylated_Flavanone Flavonoid Prenyltransferase (e.g., SfN8DT-1 like)

Diagram 2: Proposed Prenylation Step.
Stage 3: Dimerization of Prenylated Monomers

The final and most complex step in the biosynthesis of this compound is the dimerization of two prenylated flavanone monomers. This process is likely an oxidative coupling reaction, a common mechanism for the formation of dimeric natural products.[4][5] Such reactions are often catalyzed by enzymes like laccases and peroxidases, which are known to be involved in the metabolism of phenolic compounds, including flavonoids.[6][7][8]

The precise nature of the enzyme(s) and the mechanism of the C-C or C-O-C bond formation in this compound are still areas of active research. The regioselectivity of this dimerization is a key aspect that needs to be elucidated.

Dimerization of Prenylated Monomers Monomer1 Prenylated Flavanone Monomer Sophoraflavanone_I This compound Monomer1->Sophoraflavanone_I Oxidative Coupling (Laccase/Peroxidase?) Monomer2 Prenylated Flavanone Monomer Monomer2->Sophoraflavanone_I Oxidative Coupling (Laccase/Peroxidase?)

Diagram 3: Proposed Dimerization Step.

Quantitative Data

Currently, there is a lack of specific quantitative data on the concentration of this compound in different Sophora species and tissues. However, studies on other flavonoids in Sophora flavescens provide a basis for expected concentrations. For instance, the content of other sophoraflavanones, like sophoraflavanone G, has been quantified in various parts of the plant.[9]

CompoundPlant PartConcentration Range (mg/g dry weight)Reference
Sophoraflavanone GRoot PeridermReported as a major flavonoid
KurarinoneRoot PeridermReported as a major flavonoid

Further research is needed to quantify this compound levels in different Sophora species and to understand how its production is regulated by developmental and environmental factors.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are generalized protocols for key experiments.

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from Sophora plant material.

Protocol:

  • Sample Preparation: Collect fresh plant material (e.g., roots, leaves), freeze-dry, and grind into a fine powder.

  • Extraction:

    • Perform soxhlet extraction with methanol (B129727) or ethanol (B145695) for 6-8 hours.

    • Alternatively, use ultrasound-assisted extraction with methanol at room temperature for 30-60 minutes.

  • Purification:

    • Concentrate the crude extract under reduced pressure.

    • Perform column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) to separate different flavonoid fractions.

    • Further purify the this compound-containing fraction using preparative High-Performance Liquid Chromatography (HPLC).

  • Quantification:

    • Use an analytical HPLC system equipped with a C18 column and a UV or mass spectrometry (MS) detector.

    • Develop a gradient elution method using acetonitrile (B52724) and water (with 0.1% formic acid).

    • Quantify this compound by comparing the peak area to a standard curve generated with a purified this compound standard.

Characterization of Prenyltransferase Activity

Objective: To identify and characterize the prenyltransferase(s) involved in this compound biosynthesis.

Protocol:

  • Gene Identification:

    • Perform transcriptome analysis (RNA-seq) of Sophora tissues known to produce this compound.

    • Identify candidate prenyltransferase genes based on homology to known flavonoid prenyltransferases (e.g., SfN8DT-1).

  • Heterologous Expression:

    • Clone the candidate gene(s) into an expression vector (e.g., for E. coli or yeast).

    • Express and purify the recombinant protein.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, a potential flavanone substrate (e.g., naringenin), a prenyl donor (e.g., DMAPP), and necessary cofactors (e.g., Mg²⁺) in a suitable buffer.

    • Incubate the reaction at an optimal temperature.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the products by HPLC or LC-MS to detect the formation of the prenylated flavanone.

Investigation of Dimerization Activity

Objective: To identify the enzyme(s) responsible for the dimerization of prenylated flavanone monomers.

Protocol:

  • Enzyme Source: Prepare a crude protein extract from Sophora tissues that produce this compound.

  • Enzyme Assay:

    • Incubate the crude protein extract with the putative prenylated flavanone monomer (substrate).

    • Include potential cofactors for oxidative enzymes, such as H₂O₂ for peroxidases.

    • Analyze the reaction products by HPLC or LC-MS for the formation of this compound.

  • Enzyme Purification and Identification:

    • If dimerization activity is detected, purify the responsible enzyme(s) using protein chromatography techniques (e.g., ion exchange, size exclusion, affinity chromatography).

    • Identify the purified protein(s) using mass spectrometry (proteomics).

Experimental Workflow cluster_extraction Extraction & Quantification cluster_prenyltransferase Prenyltransferase Characterization cluster_dimerization Dimerization Investigation Plant_Material Sophora Plant Material Extraction Extraction Plant_Material->Extraction Purification Purification Extraction->Purification Quantification HPLC/LC-MS Quantification Purification->Quantification RNA_Seq Transcriptome Analysis Gene_Cloning Gene Cloning & Expression RNA_Seq->Gene_Cloning Enzyme_Assay_PT Enzyme Assay Gene_Cloning->Enzyme_Assay_PT Protein_Extract Crude Protein Extract Enzyme_Assay_Dim Enzyme Assay Protein_Extract->Enzyme_Assay_Dim Purification_ID Enzyme Purification & Identification Enzyme_Assay_Dim->Purification_ID

Diagram 4: General Experimental Workflow.

Conclusion and Future Perspectives

The biosynthesis of this compound in Sophora species is a complex process involving multiple enzymatic steps. While the initial stages of flavanone formation are well-understood, the specific prenylation and dimerization reactions remain key areas for future research. The identification and characterization of the specific prenyltransferase(s) and the oxidative enzyme(s) responsible for dimerization will be crucial for the complete elucidation of this pathway.

This knowledge will not only advance our understanding of plant secondary metabolism but also open up possibilities for the biotechnological production of this compound and its analogs for pharmaceutical applications. The experimental approaches outlined in this guide provide a framework for researchers to further investigate this fascinating biosynthetic pathway.

References

An In-Depth Technical Guide to Sophoraflavanone I: Unraveling Its Chemical Complexity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Stereochemistry

Sophoraflavanone I is distinguished by its hybrid structure, which incorporates a flavanone (B1672756) core, a lavandulyl side chain, and a stilbene (B7821643) moiety. This intricate arrangement gives rise to multiple chiral centers, making its stereochemistry a critical aspect of its chemical identity.

While the precise three-dimensional arrangement and absolute configuration of all stereocenters in this compound have not been definitively reported in accessible literature, the general structure suggests a complex stereochemical landscape that significantly influences its biological activity. The flavanone moiety typically possesses a chiral center at the C2 position, and the lavandulyl group introduces additional stereocenters. The connection to the stilbene residue further complicates the stereochemical analysis.

Below is a generalized representation of the core structural components of this compound.

Sophoraflavanone_I_Structure A Flavanone Core B Lavandulyl Group A->B C-alkylation C Stilbene Moiety A->C Linkage D This compound A->D B->D C->D

Caption: A logical relationship diagram illustrating the core structural components of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 136997-69-8[1]
Molecular Formula C₃₉H₃₈O₉[1]
Molecular Weight 650.72 g/mol [1]
Source Roots of Sophora moorcroftiana[2]

Experimental Data and Protocols

Detailed experimental protocols for the isolation and complete structural elucidation of this compound are not fully available in the accessible literature. The original isolation by Shirataki et al. would have involved classical phytochemical techniques.[2]

General Isolation and Purification Workflow:

A general workflow for the isolation of such compounds from plant material is outlined below.

Isolation_Workflow A Plant Material (Sophora moorcroftiana roots) B Extraction (e.g., with organic solvents) A->B C Crude Extract B->C D Chromatographic Separation (e.g., Column Chromatography) C->D E Fractions D->E F Further Purification (e.g., HPLC) E->F G Isolated this compound F->G

References

Physicochemical Properties of Sophoraflavanone I: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraflavanone I is a complex prenylated flavonoid belonging to the diverse class of natural compounds found in the genus Sophora. While research on this specific molecule is emerging, its structural similarity to other well-studied sophoraflavanones, such as Sophoraflavanone G, suggests potential for significant biological activity. This technical guide provides a comprehensive overview of the currently available physicochemical data for this compound. Due to the limited specific experimental data for this compound, this guide also includes methodologies and data from closely related compounds to provide a predictive framework and guide future research. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Characteristics

This compound is a large and complex molecule, which is reflected in its physicochemical properties. The following tables summarize the available data for this compound. It is important to note that experimental data such as melting point and specific solubility are not yet widely published.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₃₉H₃₈O₉[]
Molecular Weight 650.72 g/mol []
Appearance Yellow powder[]
Purity >98% (Commercially available)
CAS Number 136997-69-8[2]
Table 2: Predicted Physicochemical Properties of this compound

Note: The following data are predicted values from computational models and have not been experimentally verified.

PropertyPredicted ValueNotes
Topological Polar Surface Area 157 ŲCalculated based on chemical structure.
XLogP3 8.1Indicates high lipophilicity and likely poor water solubility.
Hydrogen Bond Donors 6
Hydrogen Bond Acceptors 9
Table 3: Solubility Profile of this compound (Qualitative)

Due to the high lipophilicity suggested by its predicted XLogP3 value, this compound is expected to have poor solubility in water and higher solubility in organic solvents.

SolventExpected SolubilityRationale/Related Compounds
Water PoorFlavonoids are generally poorly soluble in water[3][4].
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for flavonoids in biological assays[4].
Ethanol Sparingly Soluble to SolubleOften used in the extraction of flavonoids from plant material[4].
Methanol Sparingly Soluble to SolubleAnother common solvent for flavonoid extraction and analysis[4].
Chloroform (B151607) Likely SolubleThe non-polar nature of chloroform would likely solvate the large hydrophobic regions of the molecule.

Spectral Data

UV-Vis Spectroscopy

Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as Band I (300–400 nm) and Band II (240–285 nm)[5]. Band I is associated with the cinnamoyl system (B-ring and the C-ring heterocyclic portion), while Band II corresponds to the benzoyl system (A-ring)[6]. For a flavanone (B1672756) like this compound, the expected absorption maxima would be in the lower end of the Band I range.

Expected λmax for this compound:

  • Band I: ~310 - 330 nm

  • Band II: ~275 - 295 nm

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
3600-3200 (broad)O-H (phenolic)Stretching
3000-2850C-H (aliphatic)Stretching
~1650C=O (ketone in C-ring)Stretching
1600-1450C=C (aromatic)Stretching
1300-1000C-O (ether, alcohol)Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would be complex due to the large number of protons and carbons in unique chemical environments. While specific assignments are not available, general regions for resonances can be predicted.

  • ¹H NMR: Aromatic protons would appear in the downfield region (δ 6.0-8.0 ppm). The protons of the flavanone heterocyclic ring would show characteristic diastereotopic splitting patterns. The extensive aliphatic side chain would exhibit a series of complex multiplets in the upfield region (δ 1.0-5.0 ppm).

  • ¹³C NMR: Aromatic carbons would resonate between δ 100-165 ppm. The carbonyl carbon of the flavanone C-ring would be significantly downfield (δ > 180 ppm). The aliphatic carbons of the side chain would appear in the upfield region (δ 10-80 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative ion mode is a common technique for the analysis of flavonoids. The mass spectrum of this compound would be expected to show a prominent [M-H]⁻ ion at m/z 649.24. Fragmentation patterns would likely involve cleavage of the prenyl side chain and retro-Diels-Alder fragmentation of the C-ring, which is characteristic of flavonoids.

Experimental Protocols

As specific experimental protocols for this compound are not available, the following sections provide generalized methodologies for the isolation and characterization of flavonoids from Sophora species. These can be adapted for the targeted isolation of this compound.

Extraction and Isolation

The following workflow outlines a general procedure for the extraction and isolation of flavonoids from Sophora plant material.

G start Dried and Powdered Sophora Plant Material extraction Maceration with 95% Ethanol at Room Temperature start->extraction filtration Filtration and Concentration under Reduced Pressure extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract partition Solvent-Solvent Partitioning (e.g., with Ethyl Acetate) crude_extract->partition ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography gradient_elution Gradient Elution (e.g., Hexane-Ethyl Acetate) column_chromatography->gradient_elution fractions Collection of Fractions gradient_elution->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of Fractions Containing Target Compound tlc->pooling purification Further Purification (e.g., Preparative HPLC) pooling->purification isolated_compound Pure this compound purification->isolated_compound

Caption: General workflow for the isolation of this compound.
Purity and Structural Elucidation

The purity of the isolated this compound can be assessed by High-Performance Liquid Chromatography (HPLC). Structural elucidation is typically achieved through a combination of spectroscopic techniques.

G isolated_compound Isolated this compound hplc HPLC Analysis for Purity Assessment isolated_compound->hplc spectroscopy Spectroscopic Analysis isolated_compound->spectroscopy purity Purity > 98% hplc->purity uv_vis UV-Vis Spectroscopy spectroscopy->uv_vis ir IR Spectroscopy spectroscopy->ir nmr 1D and 2D NMR Spectroscopy spectroscopy->nmr ms Mass Spectrometry spectroscopy->ms structure Structural Elucidation uv_vis->structure ir->structure nmr->structure ms->structure G sophorflavanone_i This compound nf_kb_pathway NF-κB Signaling Pathway sophorflavanone_i->nf_kb_pathway Inhibition mapk_pathway MAPK Signaling Pathway sophorflavanone_i->mapk_pathway Inhibition inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimulus->receptor receptor->nf_kb_pathway receptor->mapk_pathway pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb_pathway->pro_inflammatory_cytokines mapk_pathway->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation

References

Sophoraflavanone I: A Comprehensive Technical Review of its Anticancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone I, a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens and other species of the Sophora genus, has emerged as a compound of significant interest in oncology research. Known interchangeably in scientific literature as Sophoraflavanone G (SFG), this natural product has demonstrated a breadth of pharmacological activities, including potent anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] This technical guide provides an in-depth review of the existing literature on the anticancer effects of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential. The information is tailored for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and potential clinical translation of this promising phytochemical.

In Vitro Anticancer Efficacy

This compound has exhibited significant cytotoxic and antiproliferative effects across a diverse range of human cancer cell lines. Its efficacy is attributed to its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.

Cytotoxicity and Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes. The table below summarizes the reported IC50 values for this compound against various cancer cell lines.

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Reference
LeukemiaHL-60~2048[2]
Breast CancerMDA-MB-231Not explicitly stated, but significant apoptosis at 10-40 µM24[3]
Hepatocellular CarcinomaHepG26.6Not Specified[4]
Hodgkin's LymphomaL540Not explicitly stated, but apoptosis observed24[5]
Multiple MyelomaU266Not explicitly stated, but apoptosis observed24[5]
Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis. Studies have shown that SFG treatment leads to characteristic morphological and biochemical hallmarks of apoptosis in cancer cells.

In triple-negative breast cancer MDA-MB-231 cells, this compound treatment resulted in nuclear condensation and DNA fragmentation.[3] Furthermore, it modulated the expression of key apoptotic regulatory proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in the intrinsic apoptotic pathway.[3] The activation of caspase-9, the initiator caspase of the intrinsic pathway, and caspase-3, a key executioner caspase, has also been observed.[3] Additionally, this compound has been shown to increase the cleavage of caspase-8, suggesting a potential involvement of the extrinsic apoptotic pathway as well.[3]

Similarly, in human myeloid leukemia HL-60 cells, this compound induced DNA fragmentation and was found to be dependent on the activation of caspase-3.[2]

The following table summarizes the quantitative data related to this compound-induced apoptosis.

Cancer TypeCell LineTreatment ConditionsApoptotic EffectReference
Breast CancerMDA-MB-23110-40 µM for 24hIncreased nuclear condensation and DNA fragmentation[3]
LeukemiaHL-6020 µM for 48hIncreased DNA fragmentation[2]

In Vivo Antitumor Efficacy

Preclinical evaluation in animal models is a crucial step in assessing the therapeutic potential of an anticancer compound. In a study utilizing a xenograft mouse model, this compound demonstrated the ability to suppress tumor growth.

In a study on triple-negative breast cancer, nude mice bearing MDA-MB-231 xenograft tumors were treated with this compound. The treatment resulted in a significant reduction in both tumor volume and weight compared to the control group. This in vivo efficacy corroborates the in vitro findings and suggests that this compound can inhibit cancer progression in a complex biological system.

Cancer TypeAnimal ModelCell LineTreatment RegimenOutcomeReference
Breast CancerNude MiceMDA-MB-231Not explicitly detailed in abstractSuppression of tumor growth[6]

Mechanisms of Action: Key Signaling Pathways

This compound exerts its anticancer effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer. The primary pathways identified are the STAT, PI3K/Akt, and MAPK signaling cascades.

Inhibition of the STAT Signaling Pathway

The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are frequently constitutively activated in many cancers, promoting cell survival and proliferation. This compound has been identified as a novel small-molecule inhibitor of STAT signaling.[5] It inhibits the tyrosine phosphorylation of STAT proteins in Hodgkin's lymphoma and solid cancer cells by targeting upstream kinases, including Janus kinases (JAKs) and Src family kinases.[5]

STAT_Pathway SFG This compound JAK JAK SFG->JAK Inhibits Src Src SFG->Src Inhibits CytokineReceptor Cytokine Receptor CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Src->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Survival) STAT_dimer->GeneExpression Promotes

This compound inhibits the JAK/STAT signaling pathway.
Downregulation of the EGFR-PI3K-AKT Signaling Pathway

The epidermal growth factor receptor (EGFR) and the downstream phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway are critical for cell proliferation, survival, and metastasis. In triple-negative breast cancer, this compound has been shown to inactivate the EGFR-PI3K-AKT signaling pathway.[6] This inhibition leads to decreased cell proliferation and metastasis, and an increase in apoptosis and oxidative stress.

PI3K_AKT_Pathway SFG This compound EGFR EGFR SFG->EGFR Inhibits PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT_P p-AKT AKT->AKT_P Downstream Downstream Effectors (Proliferation, Survival) AKT_P->Downstream Promotes

This compound inhibits the EGFR/PI3K/AKT pathway.
Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. This compound has been shown to suppress the migration and invasion of triple-negative breast cancer cells, likely through the blockage of the MAPK pathway.[3] In human leukemia cells, SFG was also found to activate the MAPK pathway, suggesting a context-dependent role in inducing apoptosis.[7]

MAPK_Pathway SFG This compound MAPK_P p-MAPK SFG->MAPK_P Modulates Upstream Upstream Stimuli MAPKKK MAPKKK Upstream->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates MAPK->MAPK_P TranscriptionFactors Transcription Factors MAPK_P->TranscriptionFactors Activates CellularResponse Cellular Response (Migration, Invasion, Apoptosis) TranscriptionFactors->CellularResponse Regulates

This compound modulates the MAPK signaling pathway.

Detailed Experimental Protocols

To aid researchers in the design and execution of studies on this compound, this section provides detailed, representative protocols for the key assays used to evaluate its anticancer effects.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest SFG concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsinization. Collect both floating and adherent cells.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify changes in their expression levels or phosphorylation status.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p-STAT3, p-AKT, p-ERK, and loading controls like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence detection system

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Matrigel (optional)

  • This compound formulation for injection

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal or oral gavage) according to a predetermined dosing schedule and concentration. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

  • Analysis: Compare the tumor growth curves and final tumor weights between the control and treatment groups to determine the antitumor efficacy.

Experimental_Workflow InVitro In Vitro Studies CellLines Cancer Cell Lines InVitro->CellLines MTT Cell Viability (MTT) CellLines->MTT Apoptosis Apoptosis (Annexin V/PI) CellLines->Apoptosis WesternBlot Mechanism (Western Blot) CellLines->WesternBlot DataAnalysis Data Analysis & Conclusion MTT->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis InVivo In Vivo Studies Xenograft Xenograft Model InVivo->Xenograft TumorGrowth Tumor Growth Inhibition Xenograft->TumorGrowth TumorGrowth->DataAnalysis

General experimental workflow for evaluating anticancer compounds.

Conclusion and Future Directions

This compound has demonstrated compelling anticancer activity in a variety of preclinical models. Its ability to induce apoptosis and inhibit key oncogenic signaling pathways, such as STAT, PI3K/Akt, and MAPK, underscores its potential as a lead compound for the development of novel cancer therapeutics. The in vivo data, although limited, provides a strong rationale for further investigation.

Future research should focus on several key areas:

  • Expansion of In Vitro Studies: Evaluating the efficacy of this compound against a broader panel of cancer cell lines, including those with known resistance mechanisms.

  • Comprehensive In Vivo Studies: Conducting more detailed in vivo studies to establish optimal dosing, assess toxicity, and explore efficacy in orthotopic and metastatic cancer models.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to improve its bioavailability and therapeutic index.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.

References

The Antimicrobial Spectrum of Sophoraflavanone G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antimicrobial properties of Sophoraflavanone G (SFG), a prenylated flavonoid predominantly isolated from plants of the Sophora genus. This document summarizes the current understanding of its spectrum of activity, presents quantitative data on its efficacy, details common experimental protocols for its evaluation, and visualizes key experimental workflows.

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Sophoraflavanone G has emerged as a promising natural compound with significant antimicrobial activity, particularly against clinically relevant bacteria.[1][2] Its multifaceted mechanism of action, which includes the disruption of bacterial cell membranes and potential synergistic effects with conventional antibiotics, makes it a compelling candidate for further investigation and development.[2][3][4] This guide aims to consolidate the existing research to facilitate a deeper understanding of SFG's antimicrobial potential.

Antimicrobial Spectrum and Efficacy

Sophoraflavanone G has demonstrated a broad range of antimicrobial activity against various bacterial strains, with a notable potency against Gram-positive bacteria. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs).

Table 1: Antibacterial Activity of Sophoraflavanone G against Various Bacterial Strains
MicroorganismStrain TypeMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)3.13 - 6.25-[1]
Staphylococcus aureus(Gentamicin-resistant)--[3]
Mutans streptococci(16 strains)-0.5 - 4[5]
Oral Bacteria(Various strains)--[6]
Sophoraflavanone B (related compound)Methicillin-Resistant S. aureus (MRSA)15.6 - 31.25-[7]

Note: The study on gentamicin-resistant S. aureus demonstrated a four-fold decrease in the MIC of gentamicin (B1671437) in the presence of a sub-inhibitory concentration of Sophoraflavanone G (0.03 µg/mL).[3] Similarly, synergistic effects have been observed with ampicillin (B1664943) and oxacillin (B1211168) against MRSA.[6][8]

Mechanism of Action

The primary antimicrobial mechanism of Sophoraflavanone G is attributed to its ability to disrupt the integrity and function of the bacterial cell membrane.[2][4] Studies have shown that SFG reduces the fluidity of both the outer and inner layers of the cell membrane, leading to cellular dysfunction and death.[4] Furthermore, research suggests that SFG can interfere with cell wall synthesis and inhibit biofilm formation, which is a critical factor in chronic and persistent infections.[2] While the precise signaling pathways involved in its antimicrobial action are still under investigation, its membrane-destabilizing effects are a key aspect of its bactericidal activity.

Experimental Protocols

The evaluation of the antimicrobial activity of Sophoraflavanone G involves several standard laboratory techniques. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11] The broth microdilution method is a commonly used technique for determining the MIC.[12][13][14]

Protocol: Broth Microdilution Method

  • Preparation of Sophoraflavanone G Stock Solution: Dissolve a known weight of purified Sophoraflavanone G in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Dispense a sterile growth medium, such as Mueller-Hinton Broth (MHB), into the wells of a 96-well microtiter plate.[12][13]

  • Serial Dilutions: Perform a two-fold serial dilution of the Sophoraflavanone G stock solution across the wells of the microtiter plate to create a gradient of concentrations.[9][13]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending isolated colonies from a fresh agar (B569324) plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11][13] Dilute this suspension to the final required concentration (typically ~5 x 10⁵ CFU/mL).[10]

  • Inoculation: Inoculate each well containing the Sophoraflavanone G dilutions with the standardized bacterial suspension.[13] Include a positive control (broth with inoculum, no SFG) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.[10]

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of Sophoraflavanone G at which no visible growth is observed.[9][10]

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium and helps to distinguish between bactericidal and bacteriostatic effects.[15][16]

Protocol: Time-Kill Assay

  • Preparation of Test Solutions: Prepare tubes with a standardized bacterial inoculum (~5 x 10⁵ to 1 x 10⁶ CFU/mL) in a suitable broth.[15][17] Add Sophoraflavanone G at various concentrations, typically multiples of the MIC (e.g., 1x MIC, 2x MIC, 4x MIC).[15][18] Include a growth control tube without SFG.

  • Incubation and Sampling: Incubate the tubes at 37°C. At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), draw aliquots from each tube.[17][19]

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto nutrient agar plates.

  • Incubation and Colony Counting: Incubate the agar plates at 37°C for 18-24 hours. Count the number of colony-forming units (CFU) on each plate to determine the number of viable bacteria at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of Sophoraflavanone G. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.[15]

Biofilm Inhibition Assay

The crystal violet assay is a common method to quantify biofilm formation and to assess the ability of a compound to inhibit its formation or eradicate existing biofilms.[20][21]

Protocol: Crystal Violet Biofilm Assay

  • Biofilm Formation: Inoculate a 96-well plate with a bacterial suspension and incubate for 24-48 hours to allow for biofilm formation.[22][23] To test for inhibition, add different concentrations of Sophoraflavanone G at the time of inoculation.

  • Washing: After incubation, carefully remove the planktonic (free-floating) bacteria by gently washing the wells with PBS.[20]

  • Fixation: Fix the remaining biofilms by air-drying or with methanol.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[21]

  • Washing: Wash the wells again with water to remove the excess stain.[23]

  • Solubilization: Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to dissolve the crystal violet that has stained the biofilm.[20][21]

  • Quantification: Transfer the solubilized solution to a new flat-bottom plate and measure the absorbance at a wavelength of approximately 595 nm using a plate reader.[20] The absorbance is proportional to the amount of biofilm.

Visualizations

Experimental Workflows

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare SFG Stock Solution D Serial Dilution of SFG in Plate A->D B Prepare 96-Well Plate with Broth B->D C Prepare Standardized Bacterial Inoculum E Inoculate Wells C->E D->E F Incubate Plate (18-24h, 37°C) E->F G Visually Inspect for Turbidity F->G H Determine MIC G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

TimeKill_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Tubes A->C B Prepare Tubes with Broth + SFG (at xMIC) B->C D Incubate at 37°C C->D E Sample at Time Intervals (0-24h) D->E F Serial Dilute and Plate Samples E->F G Incubate Plates F->G H Count CFUs G->H I Plot Time-Kill Curve (log10 CFU/mL vs. Time) H->I

Caption: Workflow for the Time-Kill Kinetic Assay.

Conclusion and Future Directions

Sophoraflavanone G exhibits a potent antimicrobial profile, particularly against Gram-positive bacteria, including drug-resistant strains. Its mechanism of action, primarily targeting the bacterial cell membrane, and its synergistic potential with existing antibiotics, position it as a valuable lead compound in the search for novel antimicrobial agents.[2][3][4]

Future research should focus on a more comprehensive evaluation of its antimicrobial spectrum, including a wider range of fungal and viral pathogens. Elucidating the specific molecular targets and signaling pathways involved in its antimicrobial action will be crucial for its rational development. Furthermore, in vivo studies are necessary to assess its efficacy, pharmacokinetics, and safety in preclinical models of infection. The continued exploration of Sophoraflavanone G and related flavonoids holds significant promise for addressing the growing threat of antimicrobial resistance.

References

Initial Toxicity Screening of Sophoraflavanone I: A Technical Guide and Data Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sophoraflavanone I is a natural compound isolated from the roots of plants in the Sophora genus.[] As with any novel compound intended for therapeutic use, a thorough toxicological assessment is a critical first step in the drug development process. This document outlines the typical experimental protocols for initial toxicity screening and collates the available toxicological data on related materials to provide a foundational understanding for future studies. The presented data focuses on in vivo acute and subchronic toxicity of Sophora extracts and in vitro cytotoxicity of Sophoraflavanone G.

In Vivo Toxicity of Sophora Extracts

Studies on flavonoid-rich extracts from Sophora flavescens and Sophorae radix provide a general overview of the potential in vivo toxicity profile of compounds derived from this genus.

Data Summary: Acute and Subchronic Toxicity of Sophora Extracts
Test SubstanceAnimal ModelStudy TypeDosing and AdministrationKey FindingsReference
Flavonoid-rich extract of Sophora flavescens (SFEA)Kunming (KM) MiceAcute Oral ToxicitySingle oral dose of 9.0 g/kgOral LD50 > 9.0 g/kg; No mortality or clinical signs of toxicity observed.[3][4][5][6][3][4][5][6]
Flavonoid-rich extract of Sophora flavescens (SFEA)Sprague-Dawley (SD) Rats13-Week Subchronic Oral ToxicityOral administration of 40, 80, 400, 800, and 1200 mg/kg/dayNo-Observed-Adverse-Effect-Level (NOAEL) > 1200 mg/kg.[3][4][5][6][3][4][5][6]
Sophorae radix (SR) ExtractRats13-Week Subchronic Oral ToxicityOral administration of 429 or 1500 mg/kg/dayDose-related changes in body weight; increased liver weight and serum ALP and ALT; potential for anemia. NOAEL considered to be 10 mg/kg/day.[7][7]
Sophora flavescens (SR) ExtractsSpontaneously Hypertensive Rats (SHR) and WKY RatsAcute Oral ToxicitySingle oral doses of 500, 1000, and 2000 mg/kgNo significant signs of toxicity observed at the tested doses.[8][8]
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a generalized representation based on common toxicological testing guidelines.

  • Test System: Young adult, healthy, nulliparous, and non-pregnant female rats are typically used.

  • Housing: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration: The test substance is administered orally by gavage. A limit test at a dose of 2000 mg/kg or 5000 mg/kg is often performed first.

  • Procedure:

    • A single animal is dosed at the starting dose level.

    • The animal is observed for signs of toxicity and mortality over 48 hours.

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

    • This sequential dosing continues until the stopping criteria are met.

  • Observations: Animals are observed for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Observations are conducted for at least 14 days.

  • Endpoint: The LD50 is calculated from the results of the sequential dosing.

Data Summary: Genotoxicity of Sophorae Radix Extract
Test SystemAssayResultsConclusionReference
In vitroChromosome Aberration AssayShowed clastogenic potentialMay be considered a weak clastogen.[7][7]
In vivoMicronucleus TestNo significant micronucleus inductionNot genotoxic in this in vivo model.[7][7]
Experimental Protocol: In Vitro Chromosome Aberration Assay
  • Cell Culture: A suitable cell line (e.g., Chinese Hamster Ovary - CHO) is cultured in appropriate media and conditions.

  • Treatment: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.

  • Harvesting: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and treated with a hypotonic solution.

  • Slide Preparation: Cells are fixed, dropped onto microscope slides, and stained (e.g., with Giemsa).

  • Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Interpretation: The frequency of aberrant cells is calculated and compared to negative and positive controls to determine clastogenic potential.

In Vitro Cytotoxicity of Sophoraflavanone G (Comparative Case Study)

Sophoraflavanone G is a well-studied flavonoid from the Sophora genus. Its cytotoxicity has been evaluated in various cancer cell lines.

Data Summary: In Vitro Cytotoxicity of Sophoraflavanone G
Cell LineCell TypeAssayCytotoxicity Metric (Concentration)Reference
HL-60Human Myeloid LeukemiaMTTIC50: 12.5 µM[9]
HepG2Human Hepatocellular CarcinomaMTTIC50: 13.3 µM[9]
MDA-MB-231Human Breast CancerMTTDose-dependent decrease in cell viability[10]
KG-1aAcute Myeloid LeukemiaMTTDose-dependent suppression of proliferation[11][12]
EoL-1Eosinophilic LeukemiaMTTDose-dependent suppression of proliferation[11][12]
NHGFNormal Human Gingival FibroblastMTTNo cytotoxic effect at antimicrobial concentrations (0.5-4 µg/ml)[13]
Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 2.0 × 10⁵ cells/mL) and allowed to adhere overnight.[11]

  • Compound Treatment: The test compound (e.g., Sophoraflavanone G) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Cells are incubated for a specified period (e.g., 48 hours).[11]

  • MTT Addition: After incubation, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; e.g., 5 mg/mL) is added to each well. The plate is incubated for a further period (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals.[11]

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualization of Methodologies and Pathways

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed Seed cells in 96-well plates start->seed incubate Incubate overnight seed->incubate prep_compound Prepare Sophoraflavanone dilutions incubate->prep_compound add_compound Add compound dilutions to wells prep_compound->add_compound incubate_48h Incubate for 48 hours add_compound->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add solubilizer (e.g., DMSO) incubate_4h->add_dmso read_abs Read absorbance add_dmso->read_abs calc_viability Calculate % viability read_abs->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for MTT-based in vitro cytotoxicity assay.

Signaling Pathway: Sophoraflavanone G-Induced Apoptosis

Based on studies in human leukemia and breast cancer cells, Sophoraflavanone G appears to induce apoptosis through the intrinsic (mitochondrial) pathway.[10][14][15]

G cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade SFG Sophoraflavanone G Bax Bax SFG->Bax Bcl2 Bcl-2 SFG->Bcl2 BclxL Bcl-xL SFG->BclxL CytochromeC Cytochrome c release Bax->CytochromeC promotes Bcl2->CytochromeC inhibits BclxL->CytochromeC inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by Sophoraflavanone G.

Signaling Pathway: MAPK Involvement

Sophoraflavanone G has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival.[10][14][15]

G cluster_mapk MAPK Pathway cluster_downstream Downstream Effects SFG Sophoraflavanone G ERK ERK1/2 SFG->ERK inhibits JNK JNK SFG->JNK inhibits p38 p38 SFG->p38 inhibits Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival JNK->Survival p38->Survival

Caption: Inhibition of the MAPK signaling pathway by Sophoraflavanone G.

Conclusion and Future Directions

This technical guide highlights the critical absence of initial toxicity data for this compound. While data from Sophora extracts suggest a relatively low acute toxicity profile in vivo, subchronic studies indicate potential for hepatotoxicity with some extracts.[3][7] Furthermore, the in vitro data for Sophoraflavanone G demonstrates significant cytotoxic activity against various cancer cell lines, mediated through the induction of apoptosis and modulation of key signaling pathways.[9][10][14]

For the progression of this compound in any drug development pipeline, it is imperative that a full suite of initial toxicity studies be conducted. This should include:

  • In vitro cytotoxicity screening against a panel of cancer and non-cancer cell lines to determine its therapeutic index.

  • Genotoxicity assessment through assays such as the Ames test, chromosome aberration, and in vivo micronucleus tests.

  • Acute oral toxicity studies in two rodent species to determine the LD50 and identify signs of immediate toxicity.

The methodologies and comparative data presented in this guide provide a robust framework for initiating such a toxicological evaluation.

References

Sophoraflavanone G: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sophoraflavanone G (SFG), a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens, has emerged as a molecule of significant interest in the scientific community. Its diverse pharmacological profile, encompassing antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting properties, makes it a compelling candidate for drug discovery and development. This technical guide provides an in-depth analysis of the core structure-activity relationships (SAR) of Sophoraflavanone G, offering a foundational understanding for researchers aiming to leverage its therapeutic potential.

Core Structural Features and Their Significance

Sophoraflavanone G is a flavanone (B1672756) characterized by a C-8 lavandulyl group and a specific hydroxylation pattern on its A and B rings. These structural motifs are pivotal to its biological activities. The lavandulyl group, a bulky and lipophilic moiety, is consistently implicated in the molecule's ability to interact with and disrupt cellular membranes, a key mechanism in its antimicrobial action. Furthermore, the number and position of hydroxyl groups on the flavonoid backbone are critical for its antioxidant properties and its interactions with various protein targets.

Antibacterial Activity: Structure-Activity Relationship

The antibacterial efficacy of Sophoraflavanone G is one of its most well-documented attributes, particularly against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

The primary mechanism of SFG's antibacterial action is the disruption of the bacterial cell membrane's integrity and biosynthesis.[1] The lipophilic lavandulyl group is crucial for this activity, as it enhances the molecule's affinity for the lipid bilayer of the cell membrane.[2] Studies have shown that SFG can reduce the fluidity of both the outer and inner layers of bacterial membranes.[3] A comparison with naringenin (B18129), a flavonoid lacking the 8-lavandulyl and 2'-hydroxyl groups, revealed that significantly higher concentrations of naringenin were required to achieve a similar membrane fluid-reducing effect, underscoring the importance of the lavandulyl group.[3]

SFG has also been shown to inhibit bacterial cell wall synthesis and prevent the formation of biofilms.[1] Its synergistic effects with conventional antibiotics are of particular note. For instance, in the presence of sub-inhibitory concentrations of SFG, the minimum inhibitory concentration (MIC) of gentamicin (B1671437) against S. aureus was significantly reduced.[4] A similar synergistic effect has been observed with ampicillin (B1664943) and oxacillin (B1211168) against MRSA.[5]

Quantitative Data: Antibacterial Activity
Bacterial StrainActivity MetricValue (µg/mL)Reference
Methicillin-resistant S. aureus (MRSA) (21 strains)MIC3.13 - 6.25[1]
Methicillin-resistant S. aureus (MRSA) (10 clinical isolates)MIC0.5 - 8[5]
Staphylococcus aureusMIC of Gentamicin (alone)32[4]
Staphylococcus aureusMIC of Gentamicin (with 0.03 µg/mL SFG)8[4]
mutans streptococci (16 strains)MBC0.5 - 4[6]
Enterococcus faeciumMIC6.25 - 12.5[7]
Enterococcus faeciumMBC12.5[7]
Experimental Protocols: Antibacterial Activity Assessment

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (Broth Microdilution Method):

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar (B569324) medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). The inoculum is then diluted to the final required concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Sophoraflavanone G Dilutions: A stock solution of Sophoraflavanone G is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of Sophoraflavanone G that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Checkerboard Assay for Synergy Testing:

  • Preparation of Drug Dilutions: Two-fold serial dilutions of Sophoraflavanone G and a second antimicrobial agent (e.g., ampicillin) are prepared along the x and y axes of a 96-well microtiter plate, respectively.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension and the plate is incubated as described for the MIC assay.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. The FIC is the sum of the MIC of each drug in combination divided by the MIC of each drug alone. An FIC index of ≤ 0.5 is considered synergistic, > 0.5 to < 4 is additive or indifferent, and ≥ 4 is antagonistic.

Anti-inflammatory Activity: Structure-Activity Relationship

Sophoraflavanone G exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the inflammatory response.[8][9]

The lavandulyl group at C-8 is also important for its anti-inflammatory properties. Among 19 prenylated flavonoids tested, Sophoraflavanone G was the most potent inhibitor of cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), enzymes involved in the production of pro-inflammatory eicosanoids.[10] The presence of this bulky side chain likely contributes to a better fit within the active sites of these enzymes.

SFG has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by down-regulating the expression of inducible nitric oxide synthase (iNOS) and COX-2.[11] This inhibition is mediated through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[11] Furthermore, SFG can target the PI3K/Akt and JAK/STAT signaling pathways, which are also crucial in regulating inflammation.[9]

Quantitative Data: Anti-inflammatory Activity
Cell Line/ModelParameterConcentration/DoseEffectReference
RAW 264.7 cellsPGE2 production inhibition1 - 50 µMInhibition of COX-2 down-regulation[10]
RAW 264.7 cellsPro-inflammatory cytokine inhibition2.5 - 20 µMDecreased IL-1β, IL-6, and TNF-α[11]
Mouse croton oil-induced ear edemaTopical administration10 - 250 µ g/ear Anti-inflammatory activity[10]
Rat carrageenan paw edemaOral administration2 - 250 mg/kgAnti-inflammatory activity[10]
Experimental Protocols: Anti-inflammatory Activity Assessment

Inhibition of NO Production in Macrophages:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of Sophoraflavanone G for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

Western Blot Analysis for Inflammatory Proteins (iNOS, COX-2):

  • Cell Lysis: After treatment and stimulation as described above, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Sophoraflavanone G Inhibition cluster_2 Signaling Pathways cluster_3 Inflammatory Response LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB PI3K_Akt PI3K/Akt Pathway LPS->PI3K_Akt JAK_STAT JAK/STAT Pathway LPS->JAK_STAT SFG Sophoraflavanone G SFG->MAPK Inhibits SFG->NFkB Inhibits SFG->PI3K_Akt Inhibits SFG->JAK_STAT Inhibits iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->iNOS NFkB->COX2 NFkB->Cytokines PI3K_Akt->NFkB JAK_STAT->Cytokines

Caption: Sophoraflavanone G inhibits inflammatory responses by targeting multiple signaling pathways.

Anticancer Activity: Structure-Activity Relationship

Sophoraflavanone G has demonstrated cytotoxic activity against a range of cancer cell lines, including leukemia, breast cancer, and lung cancer.[8] Its anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[6][12]

The lavandulyl group is also considered essential for its apoptogenic activity.[13] SFG induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[12] This leads to the release of cytochrome c from the mitochondria and the activation of caspases.

Furthermore, SFG can suppress cancer cell migration and invasion by inhibiting the MAPK signaling pathway.[12] In triple-negative breast cancer, it has been shown to inactivate the EGFR-PI3K-AKT signaling pathway.[12]

Quantitative Data: Anticancer and Antimalarial Activity
ActivityCell Line/OrganismMetricValueReference
AntimalarialPlasmodium falciparumEC502.6 x 10⁻⁶ M[14]
Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cell Viability:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of Sophoraflavanone G for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Treatment: Cells are treated with Sophoraflavanone G as described above.

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Enzyme Inhibition: Structure-Activity Relationship

Sophoraflavanone G has been identified as an inhibitor of several enzymes, with the lavandulyl group playing a key role in its inhibitory potency.

It is a potent inhibitor of fatty acid synthase (FAS), an enzyme overexpressed in many cancer cells.[15] Molecular docking studies have revealed that the lavandulyl group significantly contributes to the binding affinity of SFG to the FAS enzyme.[15] The degree of hydroxylation on the B-ring has also been shown to be proportional to FAS inhibitory activity.[15]

SFG also inhibits α-glucosidase, an enzyme involved in carbohydrate digestion.[16] Lavandulylated flavanones, in general, show strong α-glucosidase inhibitory activities.[16]

Quantitative Data: Enzyme Inhibition
EnzymeMetricValueReference
Fatty Acid Synthase (FAS)IC506.7 ± 0.2 µM[15]
α-glucosidaseIC5037 µM[16]
Experimental Protocols: Enzyme Inhibition Assays

Fatty Acid Synthase (FAS) Inhibition Assay:

  • Enzyme Preparation: Purified FAS enzyme is used.

  • Reaction Mixture: The assay is typically performed in a reaction buffer containing acetyl-CoA, malonyl-CoA (with a radiolabel such as [3H]), and NADPH.

  • Inhibition Study: The enzyme is pre-incubated with various concentrations of Sophoraflavanone G.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the substrates and incubated at 37°C. The reaction is stopped by the addition of a strong base.

  • Quantification: The radiolabeled fatty acids produced are extracted and quantified using liquid scintillation counting. The IC50 value is calculated from the dose-response curve.

General Experimental Workflow

G cluster_0 Compound Preparation cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 In Vivo Studies Isolation Isolation & Purification of Sophoraflavanone G Antimicrobial Antimicrobial Assays (MIC, MBC, Synergy) Isolation->Antimicrobial Antiinflammatory Anti-inflammatory Assays (NO, Cytokines, Western Blot) Isolation->Antiinflammatory Anticancer Anticancer Assays (MTT, Apoptosis, Migration) Isolation->Anticancer Enzyme Enzyme Inhibition Assays Isolation->Enzyme Signaling Signaling Pathway Analysis (Western Blot, Reporter Assays) Antimicrobial->Signaling Antiinflammatory->Signaling Anticancer->Signaling Docking Molecular Docking Enzyme->Docking Animal Animal Models (e.g., Edema, Xenograft) Signaling->Animal Docking->Animal

Caption: A general workflow for the biological evaluation of Sophoraflavanone G.

Conclusion

The structure-activity relationship of Sophoraflavanone G is fundamentally linked to its prenyl (lavandulyl) and hydroxyl substitutions. The lavandulyl group at the C-8 position is a key determinant of its bioactivity, significantly enhancing its lipophilicity and facilitating its interaction with cellular membranes and enzyme active sites. The hydroxylation pattern on the flavanone core also plays a crucial role in modulating its various pharmacological effects. A comprehensive understanding of these SAR principles is vital for the rational design of novel Sophoraflavanone G analogs with improved potency, selectivity, and pharmacokinetic properties, paving the way for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Natural Analogs and Derivatives of Sophoraflavanone G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sophoraflavanone G (SFG), its natural analogs, and synthetic derivatives. It details their chemical structures, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction to Sophoraflavanone G and its Analogs

Sophoraflavanone G is a prenylated flavonoid predominantly isolated from plants of the Sophora genus, such as Sophora flavescens[1][2]. This class of compounds has garnered significant scientific interest due to a wide range of potent biological activities, including antimicrobial, anti-inflammatory, and antitumor effects[3]. The characteristic prenyl or lavandulyl side group is crucial for their bioactivity, enhancing lipophilicity and facilitating interaction with cellular membranes[4].

This guide explores the rich chemical diversity of SFG-related compounds found in nature and the synthetic efforts to create novel derivatives with enhanced or modified pharmacological profiles.

Natural Analogs of Sophoraflavanone G

The genus Sophora is a rich source of structurally diverse prenylated flavonoids. These natural analogs often differ in their hydroxylation patterns, methoxy (B1213986) substitutions, or the nature of the prenyl-derived side chain.

Table 1: Structures of Sophoraflavanone G and its Key Natural Analogs

Compound NameStructureKey Structural FeaturesNatural Source(s)
Sophoraflavanone G Sophoraflavanone G StructureTetrahydroxyflavanone with a C-8 lavandulyl group.Sophora flavescens, Sophora exigua[1][3]
Kurarinone Kurarinone Structure5-methoxy analog of Sophoraflavanone G.Sophora flavescens[1]
Leachianone G Leachianone G StructureNaringenin with a C-8 prenyl group and a 2'-hydroxyl group.Sophora flavescens, Morus alba[4]
Sophoflavescenol Sophoflavescenol StructureA prenylated flavonol.Sophora species[4]
Kuraridin Kuraridin StructureA prenylated chalcone (B49325).Sophora species[4]

Synthetic Derivatives of Sophoraflavanone G

The synthesis of flavanone (B1672756) derivatives allows for the exploration of structure-activity relationships (SAR) and the optimization of biological activities. A common strategy involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization. Halogenation of the flavonoid scaffold is a frequently employed modification to enhance antimicrobial and anticancer properties[5][6][7].

A general synthetic scheme for flavanone derivatives involves:

  • Claisen-Schmidt Condensation: Reaction of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) in the presence of a base to form a 2'-hydroxychalcone.

  • Cyclization: Intramolecular cyclization of the chalcone intermediate, often catalyzed by an acid or base, to yield the flavanone core.

  • Further Modification: Introduction of functional groups, such as halogens, to the flavanone skeleton.

For instance, a series of 5,7-dihydroxyflavanone (B1678386) derivatives can be synthesized by reacting substituted benzaldehydes with a protected phenol, followed by cyclization and deprotection[8]. The synthesis of halogenated flavonols has also been reported, with some derivatives showing potent anticancer activity[9].

Quantitative Biological Data

The following tables summarize the quantitative biological activities of Sophoraflavanone G and its analogs, providing a basis for comparative analysis.

Table 2: Anticancer and Cytotoxic Activity (IC₅₀ values)

CompoundCell LineActivity (IC₅₀)Reference
Sophoraflavanone GKG-1a (Leukemia)Not specified, but induces G1 arrest
Sophoraflavanone GEoL-1 (Leukemia)Not specified, but induces G1 arrest[10]
Sophoraflavanone GHepG2 (Hepatocellular carcinoma)0.46 ± 0.1 µM to 48.6 ± 0.8 µM (range for various flavonoids from S. flavescens)[11]
Kurarinol A (a new flavanonol from S. flavescens)HepG27.50 µM[12]
Kurarinol AA549 (Lung carcinoma)10.55 µM[12]
Kurarinol AMCF-7 (Breast adenocarcinoma)9.85 µM[12]
Kushenol AHepG26.85 µM[12]
Prenylated Flavonoids (PFS) from S. flavescensNot specified10.80 µg/mL[1]
4'-Bromoflavonol (synthetic)A5490.46 ± 0.02 µM[7][9]
4'-Chloroflavonol (synthetic)A5493.14 ± 0.29 µM[7][9]

Table 3: Antimicrobial Activity (MIC values)

CompoundMicroorganismActivity (MIC)Reference
Sophoraflavanone GMethicillin-resistant Staphylococcus aureus (MRSA)3.13-6.25 µg/mL[3]
Sophoraflavanone GMRSA (USA300)3.9 µg/mL (MIC₉₀)[13]
KurarinoneGram-positive bacteriaVaries[14]
KurarinoneMRSA (USA300)7.8 µg/mL (MIC₉₀)[13]
Halogenated flavones (synthetic)S. aureus, P. aeruginosaEquipotent to ciprofloxacin (B1669076) in some cases

Table 4: Anti-inflammatory and Enzyme Inhibitory Activity (IC₅₀ values)

CompoundTarget/AssayActivity (IC₅₀)Reference
Sophoraflavanone GNitric Oxide (NO) Production in RAW264.7 cells4.6 ± 1.1 to 14.4 ± 0.4 μM (range for various flavonoids from S. flavescens)[11]
Sophoraflavanone GTyrosinase6.7 µM[15]
KurarinoneTyrosinase7.1 µM[15]
Sophoraflavanone GFatty Acid Synthase (FAS)6.7 ± 0.2 μM[6]
KurarinoneRat Lens Aldose Reductase (RLAR)2.99 µM[4]
KuraridinHuman Recombinant Aldose Reductase (HRAR)0.27 µM[4]

Signaling Pathways and Mechanisms of Action

Sophoraflavanone G and its analogs exert their biological effects by modulating various intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation, cell proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., by TNF-α or LPS), the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65/p50 NF-κB dimer to the nucleus, where it initiates the transcription of pro-inflammatory genes. SFG has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65[16]. Molecular docking studies suggest that SFG may directly interact with the TNF receptor (TNFR), an upstream activator of the NF-κB pathway[2][17].

NF_kB_Inhibition_by_SFG cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 IkBa_p P-IκBα (Degradation) IkBa_p65_p50->IkBa_p p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates SFG Sophoraflavanone G SFG->TNFR Inhibits SFG->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation

Caption: Inhibition of the NF-κB pathway by Sophoraflavanone G.
Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the p38, JNK, and ERK pathways, are involved in cellular responses to a variety of stimuli and regulate processes like cell proliferation, differentiation, and apoptosis. SFG has been shown to down-regulate the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli like LPS[18][19]. By inhibiting these pathways, SFG can suppress the expression of pro-inflammatory enzymes such as iNOS and COX-2, and reduce the production of inflammatory mediators[18].

MAPK_Inhibition_by_SFG cluster_p38 p38 Pathway cluster_JNK JNK Pathway cluster_ERK ERK Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) UpstreamKinases Upstream Kinases (e.g., TAK1, ASK1) Stimuli->UpstreamKinases MKK3_6 MKK3/6 UpstreamKinases->MKK3_6 MKK4_7 MKK4/7 UpstreamKinases->MKK4_7 MEK1_2 MEK1/2 UpstreamKinases->MEK1_2 p38 p38 MKK3_6->p38 p_p38 P-p38 p38->p_p38 TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p_p38->TranscriptionFactors JNK JNK MKK4_7->JNK p_JNK P-JNK JNK->p_JNK p_JNK->TranscriptionFactors ERK ERK1/2 MEK1_2->ERK p_ERK P-ERK1/2 ERK->p_ERK p_ERK->TranscriptionFactors InflammatoryResponse Inflammatory Gene Expression (iNOS, COX-2, Cytokines) TranscriptionFactors->InflammatoryResponse SFG Sophoraflavanone G SFG->p_p38 Inhibits SFG->p_JNK Inhibits SFG->p_ERK Inhibits

Caption: Modulation of MAPK signaling pathways by Sophoraflavanone G.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of Sophoraflavanone G and its analogs.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow Start Start Seed 1. Seed cells in a 96-well plate Start->Seed Treat 2. Treat cells with compounds for 24-48h Seed->Treat AddMTT 3. Add MTT solution (0.5 mg/mL) Treat->AddMTT Incubate 4. Incubate for 4 hours (37°C, 5% CO₂) AddMTT->Incubate Solubilize 5. Add solubilization solution (e.g., DMSO) Incubate->Solubilize Measure 6. Measure absorbance at 570 nm Solubilize->Measure End End Measure->End

Caption: General workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., KG-1a, EoL-1, or RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells/mL and incubate for 24 hours to allow for adherence[20][21].

  • Treatment: Treat the cells with various concentrations of the test compounds (e.g., Sophoraflavanone G) and incubate for the desired period (typically 24 to 48 hours)[21].

  • MTT Addition: After the incubation period, add 15-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C[15][21].

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals[20].

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Western Blot Analysis of NF-κB and MAPK Pathways

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of protein expression and phosphorylation status.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) in 6-well plates. Pre-treat with test compounds for 1 hour, then stimulate with an inflammatory agent (e.g., 1 µg/mL LPS) for a specified time (e.g., 30 minutes for phosphorylation events)[13].

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein[11][13].

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size[22].

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[11].

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding[11].

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, β-actin) overnight at 4°C[13].

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[11].

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software[11].

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

Protocol:

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL[13].

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours[13].

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed[23].

Anti-inflammatory Activity (Nitric Oxide Measurement)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by cells such as RAW 264.7 macrophages.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour, then stimulate with 1 µg/mL LPS for 24 hours[17][20].

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Assay: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature in the dark[20].

  • Absorbance Measurement: Measure the absorbance at 540-570 nm. The amount of nitrite (B80452) (a stable product of NO) in the supernatant is proportional to the absorbance and can be quantified using a sodium nitrite standard curve[17].

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 48 hours)[10].

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. The cells can be stored at -20°C[9][24][25].

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide - PI) and RNase A (to prevent staining of RNA)[9][24].

  • Incubation: Incubate the cells with the staining solution for at least 30 minutes at room temperature, protected from light[9][20].

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell, allowing for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.

Conclusion

Sophoraflavanone G and its natural analogs represent a promising class of bioactive compounds with significant potential for the development of new therapeutic agents. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, are largely attributed to their ability to modulate key signaling pathways such as NF-κB and MAPK. The synthetic derivatization of the flavanone scaffold offers a valuable strategy for optimizing their potency and selectivity. This guide provides a foundational resource for researchers to further explore the therapeutic potential of this important class of natural products.

References

Methodological & Application

Application Notes & Protocols: Sophoraflavanone I Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sophoraflavanone I is a prenylated flavonoid predominantly found in the roots of Sophora flavescens Ait.[1]. Like other prenylated flavonoids, it has garnered significant interest from the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties[2][3][4]. These bioactivities make this compound a promising candidate for drug development. However, realizing its therapeutic potential requires efficient and robust methods for its extraction from the plant matrix and subsequent purification to a high degree of homogeneity.

These application notes provide detailed protocols for various extraction and purification techniques applicable to this compound, tailored for researchers in natural product chemistry, pharmacology, and drug development. The methodologies cover modern efficient techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), as well as standard chromatographic purification procedures.

Section 1: Extraction Protocols

The initial step in isolating this compound involves extracting the compound from the dried roots of Sophora flavescens. The choice of extraction method can significantly impact the yield and purity of the crude extract.

Protocol 1.1: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a highly efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[5][6]

Materials and Equipment:

  • Dried, powdered roots of Sophora flavescens (particle size < 350 µm)[7]

  • Methanol or Ethanol (B145695) (70-80% aqueous solution)[5]

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration apparatus (e.g., Büchner funnel with filter paper or centrifuge)

  • Rotary evaporator

Procedure:

  • Preparation: Weigh 10 g of powdered Sophora flavescens root and place it into a 500 mL beaker.

  • Solvent Addition: Add the extraction solvent (e.g., 80% methanol) at a solvent-to-material ratio of 26:1 (mL/g), resulting in 260 mL of solvent.[5]

  • Ultrasonication: Place the beaker in an ultrasonic bath. Set the temperature to 60-80°C and the extraction time to 30-50 minutes.[5] Optimal conditions reported for similar flavonoids include a temperature of 80°C and a time of 30 minutes.[5]

  • Separation: After extraction, separate the supernatant from the plant residue by filtration or centrifugation at 8000 rpm for 5 minutes.[2]

  • Concentration: Concentrate the collected supernatant under reduced pressure using a rotary evaporator at a temperature of 50-60°C to obtain the crude extract.

  • Storage: Store the dried crude extract at 4°C in a desiccator until further purification.

Protocol 1.2: Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, causing rapid cell rupture and release of phytochemicals. This method significantly reduces extraction time and solvent consumption.[8][9]

Materials and Equipment:

  • Dried, powdered roots of Sophora flavescens

  • Ethanol (60-70% aqueous solution)[9]

  • Microwave extraction system

  • Extraction vessel

  • Filtration apparatus or centrifuge

  • Rotary evaporator

Procedure:

  • Preparation: Place 10 g of powdered Sophora flavescens root into the microwave extraction vessel.

  • Solvent Addition: Add the extraction solvent (e.g., 70% ethanol) at a liquid-to-solid ratio of 15:1 (mL/g).[6]

  • Microwave Irradiation: Set the microwave power (e.g., 500-700 W) and extraction time (e.g., 5-10 minutes).[9][10] Continuously stir the mixture during extraction if the system allows.[7]

  • Cooling: After irradiation, allow the vessel to cool to room temperature.

  • Separation: Filter or centrifuge the mixture to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the extract using a rotary evaporator to yield the crude extract.

  • Storage: Store the dried extract at 4°C.

Data Presentation: Comparison of Extraction Parameters

The following table summarizes typical parameters for different extraction methods for flavonoids from Sophora flavescens and related plants, providing a basis for comparison.

Parameter Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE) Conventional (Reflux)
Solvent 80% Methanol[5]70% Ethanol[6]70% Ethanol[11]
Solvent/Solid Ratio 26:1 mL/g[5]15:1 mL/g[6]8:1 mL/g (first extraction)[11]
Temperature 80 °C[5]~61 °C (achieved via power setting)[6]Boiling point of solvent
Time 30 min[5][6]5-10 min[9]2 hours[11]
Key Advantage High efficiency, time-saving[5]Reduced time and solvent use[8]Simple setup

Section 2: Purification Protocols

The crude extract contains a complex mixture of compounds. A multi-step purification strategy is typically required to isolate this compound with high purity.

Protocol 2.1: Macroporous Resin Column Chromatography (Initial Purification)

This technique is excellent for the initial enrichment of total flavonoids from the crude extract, removing highly polar or non-polar impurities.[12][13]

Materials and Equipment:

  • Crude extract from Sophora flavescens

  • Macroporous resin (e.g., AB-8)[12][13]

  • Glass chromatography column

  • Deionized water

  • Ethanol (various concentrations: 30%, 70%, 95%)

  • Fraction collector (optional)

Procedure:

  • Resin Preparation: Pre-treat the AB-8 resin by soaking it in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no alcohol odor remains.

  • Column Packing: Pack the pre-treated resin into a glass column to form a stable bed. Equilibrate the column by washing with 2-3 bed volumes (BV) of deionized water.

  • Sample Loading: Dissolve the crude extract in a small amount of the equilibration solvent (water) and load it onto the column at a controlled flow rate.

  • Washing: Wash the column with 2-3 BV of deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution: Elute the flavonoid fraction using a stepwise gradient of ethanol.

    • First, elute with 30% ethanol to remove some polar flavonoids.

    • Next, elute the target prenylated flavonoids with 70% ethanol.[13] Collect this fraction.

  • Regeneration: Regenerate the column by washing with 95% ethanol followed by deionized water.

  • Concentration: Concentrate the collected 70% ethanol fraction using a rotary evaporator to obtain an enriched flavonoid extract.

Protocol 2.2: Silica (B1680970) Gel Column Chromatography

Silica gel chromatography separates compounds based on polarity and is a standard method for further purifying the enriched flavonoid fraction.[14]

Materials and Equipment:

  • Enriched flavonoid extract

  • Silica gel (200-300 mesh)

  • Glass chromatography column

  • Solvents: Petroleum Ether, Ethyl Acetate[14]

  • Beakers or test tubes for fraction collection

  • TLC plates for monitoring

Procedure:

  • Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pour it into the column. Allow the silica to settle into a uniform bed without cracks or air bubbles. Add a thin layer of sand on top to protect the silica surface.[15][16]

  • Sample Loading: Dissolve the enriched extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase. Carefully apply the sample to the top of the silica gel column.[15] Alternatively, use a "dry-loading" method by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[17]

  • Elution: Begin elution with a non-polar solvent system, such as petroleum ether with a small percentage of ethyl acetate (B1210297). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A common gradient might be from petroleum ether:ethyl acetate (9:1) to (6:4).[14]

  • Fraction Collection: Collect eluting fractions in separate tubes.

  • Monitoring: Monitor the separation by spotting collected fractions on TLC plates and visualizing under UV light. Combine fractions that contain the target compound (this compound).

  • Concentration: Evaporate the solvent from the combined fractions to yield a purified fraction.

Protocol 2.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve >98% purity, preparative HPLC is the method of choice.[18]

Materials and Equipment:

  • Purified fraction from silica gel chromatography

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 mm × 10.0 mm, 5 µm)[18]

  • HPLC-grade solvents: Methanol, Acetonitrile (B52724), Water with 0.1% Acetic or Formic Acid[11][18]

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the purified fraction in the mobile phase (e.g., 30 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.[18]

  • Method Development: Optimize the separation on an analytical HPLC system first to determine the ideal mobile phase composition and gradient. A typical mobile phase for flavonoids is a gradient of acetonitrile (or methanol) and water (with 0.1% acid).[11]

  • Preparative Run: Set up the preparative HPLC system with the appropriate C18 column and optimized mobile phase. A typical isocratic condition could be methanol:0.1% aqueous acetic acid (75:25, v/v) at a flow rate of 5 mL/min.[18]

  • Injection and Fraction Collection: Inject the sample solution onto the column. Monitor the chromatogram at a suitable wavelength (e.g., 276-290 nm). Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Remove the solvent from the pure fraction, typically by rotary evaporation followed by lyophilization, to obtain pure this compound.

Data Presentation: Purification Parameters
Technique Stationary Phase Mobile Phase System (Example) Purpose
Macroporous Resin AB-8 Resin[13]1. Water (Wash) 2. 70% Ethanol (Elution)[13]Enrichment of total flavonoids, removal of polar impurities.
Silica Gel Column Silica Gel (200-300 mesh)[14]Gradient: Petroleum Ether:Ethyl Acetate (from 9:1 to 6:4)[14]Separation of flavonoids based on polarity.
Preparative HPLC Reversed-phase C18[18]Isocratic: Methanol:0.1% Acetic Acid (75:25, v/v)[18]Final purification to >98% purity.

Section 3: Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and purification of this compound.

G cluster_extraction Extraction Options start Sophora flavescens (Dried Roots) powder Grinding & Sieving start->powder end_node Pure this compound (>98% Purity) analysis Purity Analysis (Analytical HPLC) end_node->analysis extract Extraction Step powder->extract uae Ultrasound-Assisted Extraction (UAE) extract->uae e.g. mae Microwave-Assisted Extraction (MAE) extract->mae solvent_ext Conventional Solvent Extraction extract->solvent_ext concentrate1 Filtration & Concentration uae->concentrate1 mae->concentrate1 solvent_ext->concentrate1 crude Crude Extract concentrate1->crude purify1 Initial Purification: Macroporous Resin Chromatography crude->purify1 enriched Enriched Flavonoid Fraction purify1->enriched purify2 Secondary Purification: Silica Gel Column Chromatography enriched->purify2 purified Purified Fraction purify2->purified purify3 Final Purification: Preparative HPLC purified->purify3 purify3->end_node G cluster_nfkb NF-κB Pathway cluster_jnk JNK/AP-1 Pathway stimulus Inflammatory Stimulus (e.g., LPS) ikb Phosphorylation & Degradation of IκBα stimulus->ikb jnk JNK Phosphorylation stimulus->jnk sfi Sophoraflavanone G/I sfi->ikb Inhibits sfi->jnk Inhibits p65 p65 Translocation to Nucleus ikb->p65 nfkb_activity NF-κB Activity p65->nfkb_activity outcome Expression of Pro-inflammatory Mediators (e.g., TNF-α, IL-6) nfkb_activity->outcome ap1 AP-1 Transcriptional Activity jnk->ap1 ap1->outcome

References

Application Notes and Protocols for the Analysis of Sophoraflavanone I by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of Sophoraflavanone I in various samples, including plant extracts and pharmaceutical preparations. The protocols are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a prenylated flavonoid predominantly found in the genus Sophora, notably in Sophora flavescens. Like other related compounds such as Sophoraflavanone G, it is investigated for a range of pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2] Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of flavonoids due to its high resolution and sensitivity.[3]

This document outlines a detailed HPLC method for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters. Additionally, it provides insights into the potential signaling pathways that may be modulated by related sophoraflavanones, offering a basis for further pharmacological research.

Quantitative Data Summary

The following tables summarize the typical validation parameters for the HPLC analysis of flavonoids, adapted from methodologies for similar compounds found in Sophora species.[4][5] These values should be validated in the user's laboratory for this compound.

Table 1: HPLC Method Validation Parameters for this compound Analysis

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Precision (%RSD)< 2.0
Accuracy (Recovery %)95.0 - 105.0
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.3

Table 2: Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient Elution0-5 min, 55% B; 5-20 min, 55-70% B; 20-30 min, 70-100% B; 30-40 min, 100% B
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength310 nm
Injection Volume10 µL

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol (B129727) in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Sophora species)
  • Extraction:

    • Weigh 1.0 g of the dried and powdered plant material (e.g., roots of Sophora flavescens).

    • Add 50 mL of 70% ethanol (B145695) and perform extraction using reflux for 2 hours.[6]

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the extracts and evaporate to dryness under reduced pressure.

  • Sample Solution:

    • Dissolve the dried extract in methanol to a concentration of approximately 1 mg/mL.[5]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5][7]

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (55% B) for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Plot the average peak area against the corresponding concentration to generate a calibration curve.

  • Sample Analysis: Inject 10 µL of the prepared sample solution in triplicate.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Signaling Pathways

The following diagrams illustrate signaling pathways that are known to be modulated by sophoraflavanones, such as Sophoraflavanone G and M. These pathways are relevant to the anti-inflammatory and anti-cancer effects of these compounds.[1][8] While these pathways have not been explicitly confirmed for this compound, they provide a strong hypothetical framework for its mechanism of action.

G Sophoraflavanone Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway JNK_AP1_pathway JNK/AP-1 Pathway TLR4->JNK_AP1_pathway PI3K_Akt_pathway PI3K/Akt Pathway TLR4->PI3K_Akt_pathway Sophoraflavanone Sophoraflavanone Sophoraflavanone->NFkB_pathway Sophoraflavanone->JNK_AP1_pathway Sophoraflavanone->PI3K_Akt_pathway Transcription Gene Transcription NFkB_pathway->Transcription JNK_AP1_pathway->Transcription PI3K_Akt_pathway->Transcription Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, IL-6, TNF-α) Transcription->Pro_inflammatory_Mediators

Caption: Putative anti-inflammatory signaling pathways modulated by sophoraflavanones.

G Sophoraflavanone Apoptosis Signaling Pathway cluster_0 Cytoplasm cluster_1 Mitochondrion Sophoraflavanone Sophoraflavanone MAPK_pathway MAPK Pathway Sophoraflavanone->MAPK_pathway Caspase8 Caspase-8 Sophoraflavanone->Caspase8 Bcl2_BclxL Bcl-2, Bcl-xL MAPK_pathway->Bcl2_BclxL Bax Bax MAPK_pathway->Bax Cytochrome_c Cytochrome c Bcl2_BclxL->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c->Caspase9

Caption: Potential apoptosis signaling pathway induced by sophoraflavanones in cancer cells.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound from a plant source.

G Workflow for HPLC Analysis of this compound Plant_Material Plant Material (e.g., Sophora flavescens) Extraction Solvent Extraction (e.g., 70% Ethanol) Plant_Material->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Sample_Prep Sample Preparation (Dissolve in Methanol, Filter) Filtration_Concentration->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Quantification) HPLC_Analysis->Data_Analysis Results Results (Concentration of This compound) Data_Analysis->Results

Caption: General experimental workflow for this compound quantification.

References

Application Notes & Protocols: HPTLC Method for Quantification of Sophoraflavanone I in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantification of Sophoraflavanone I in plant extracts using High-Performance Thin-Layer Chromatography (HPTLC). The method described herein is adapted from a validated HPTLC method for the quantification of the structurally related compound, Sophoraflavanone G, and serves as a robust starting point for method development and validation for this compound.

Introduction

This compound is a prenylated flavonoid found in various plants of the Sophora genus, which are used in traditional medicine. The quantification of this compound is crucial for the quality control and standardization of herbal extracts and derived products. High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile analytical technique well-suited for the analysis of complex mixtures like plant extracts.[1][2] It offers advantages such as high sample throughput, low operating costs, and minimal sample preparation.[3] This document outlines a proposed HPTLC method for the quantification of this compound, including a detailed experimental protocol and guidelines for method validation.

Chromatographic Conditions

The following chromatographic conditions are proposed for the separation and quantification of this compound. These are based on a validated method for Sophoraflavanone G and may require optimization for specific plant matrices.[4]

Table 1: Proposed HPTLC Method Parameters for this compound Quantification

ParameterRecommended Conditions
Stationary Phase HPTLC plates with silica (B1680970) gel 60 F254
Mobile Phase Chloroform : Methanol (B129727) (10:1, v/v)
Chamber Saturation 20 minutes with the mobile phase
Development Mode Ascending development in a twin-trough chamber
Development Distance 80 mm
Drying Air-dried for 10 minutes
Detection Wavelength Densitometric scanning at 285 nm

Experimental Protocol

This protocol provides a step-by-step guide for the quantification of this compound in plant extracts.

Materials and Reagents
  • Plant Material: Dried and powdered plant material suspected to contain this compound.

  • Standard: this compound reference standard of known purity.

  • Solvents: Chloroform and Methanol (analytical or HPLC grade).

  • HPTLC Plates: Pre-coated silica gel 60 F254 HPTLC plates (e.g., 20 x 10 cm).

  • Instrumentation: HPTLC applicator, development chamber, TLC scanner (densitometer), and integration software.

Preparation of Standard Solution
  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by diluting with methanol.

Preparation of Sample Solution
  • Accurately weigh 1 g of the dried and powdered plant material.

  • Extract the sample with a suitable solvent such as methanol. A common method is ultrasonication for 30 minutes or reflux extraction.

  • Filter the extract through a 0.45 µm syringe filter.

  • The final concentration of the sample solution may need to be adjusted to fall within the linear range of the calibration curve.

Chromatographic Development
  • Apply the standard and sample solutions as bands of a specific volume (e.g., 5 µL) onto the HPTLC plate using an automated applicator.

  • Develop the plate in a pre-saturated twin-trough chamber with the chloroform-methanol (10:1, v/v) mobile phase until the solvent front migrates 80 mm.

  • Remove the plate from the chamber and allow it to air-dry completely.

Densitometric Analysis
  • Scan the dried plate with a TLC scanner in absorbance mode at a wavelength of 285 nm.

  • Record the peak areas of the standard and sample spots.

  • The identity of the this compound peak in the sample chromatogram can be confirmed by comparing its Rf value and UV-Vis spectrum with that of the reference standard.

Quantification
  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

  • Calculate the percentage content of this compound in the original plant material.

Method Validation

For reliable and accurate results, the proposed HPTLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5][6] The key validation parameters are summarized in the table below.

Table 2: Method Validation Parameters for HPTLC Quantification of this compound

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 2%
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.Recovery between 95% and 105%
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.The peak for this compound in the sample should be pure and well-resolved from other components.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.RSD ≤ 2% for variations in mobile phase composition, development time, etc.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the HPTLC quantification of this compound in plant extracts.

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Analysis SamplePrep Sample Preparation (Extraction & Filtration) Application Application of Samples & Standards SamplePrep->Application StandardPrep Standard Preparation (Stock & Working Solutions) StandardPrep->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning (at 285 nm) Drying->Scanning Integration Peak Integration & Area Measurement Scanning->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Integration->Quantification Calibration->Quantification

Caption: Workflow for HPTLC quantification of this compound.

References

Application Notes and Protocols for the NMR Analysis of Sophoraflavanone I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of Sophoraflavanone I (also known as Sophoraflavanone G), a prenylated flavonoid with significant pharmacological interest. Detailed protocols for NMR data acquisition and analysis are provided to facilitate the structural elucidation and characterization of this compound.

Introduction

This compound is a bioactive natural product isolated from various Sophora species. Its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities, have made it a subject of extensive research. Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and purity assessment of this compound. This document outlines the methodologies for acquiring and interpreting one-dimensional (1D) and two-dimensional (2D) NMR spectra of this compound.

Chemical Structure

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, assigned based on 1D and 2D NMR experiments.

Table 1: ¹H NMR (Proton NMR) Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.35dd12.9, 3.1
3a3.10dd17.1, 12.9
3b2.80dd17.1, 3.1
66.05s
3'6.50d2.3
5'6.46dd8.4, 2.3
6'7.40d8.4
1"3.30m
2"2.50m
4"5.10t7.0
5"-CH₃1.65s
6"-CH₃1.70s
7"a4.61s
7"b4.56s
8"-CH₃1.80s
5-OH12.1s
7-OH--
2'-OH--
4'-OH--

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR (Carbon NMR) Data for this compound

PositionChemical Shift (δ, ppm)
279.5
343.2
4196.8
4a102.8
5162.2
695.8
7164.5
8107.5
8a161.8
1'114.2
2'156.0
3'103.5
4'157.9
5'107.1
6'129.8
1"21.5
2"40.1
3"148.2
4"122.5
5"132.1
6"25.7
7"110.1
8"17.8

Note: Some assignments are based on typical flavonoid chemical shifts and may require further confirmation with advanced 2D NMR experiments.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of flavonoids and for the observation of exchangeable protons (e.g., hydroxyl groups).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

NMR Data Acquisition

The following parameters are provided as a general guideline and should be optimized for the specific instrument and sample.

1. ¹H NMR Spectroscopy

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm

    • Number of Scans (NS): 16-64

    • Relaxation Delay (D1): 1-5 s

    • Acquisition Time (AQ): 2-4 s

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS (0.00 ppm).

2. ¹³C NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled ¹³C NMR sequence (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 200-240 ppm

    • Number of Scans (NS): 1024-4096 (or more, depending on sample concentration)

    • Relaxation Delay (D1): 2 s

  • Processing: Apply Fourier transform with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • Pulse Program: Standard HSQC sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and connecting spin systems.

    • Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of This compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Processing Spectral Processing & Referencing H1_NMR->Processing C13_NMR 1D ¹³C NMR C13_NMR->Processing COSY 2D COSY Assignment Signal Assignment COSY->Assignment HSQC 2D HSQC HSQC->Assignment HMBC 2D HMBC HMBC->Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for NMR analysis of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.[1][2][3][4] The primary pathways affected include the PI3K/Akt, MAPK, NF-κB, and JAK/STAT pathways.[1][2][3][4] By targeting these pathways, this compound exerts its anti-inflammatory and anti-cancer effects.

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SFG This compound PI3K PI3K SFG->PI3K Inhibits MAPK MAPK (ERK, p38, JNK) SFG->MAPK Inhibits IKK IKK SFG->IKK Inhibits JAK JAK SFG->JAK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptors (e.g., TLR4, TNFR) Stimuli->Receptor Receptor->PI3K Receptor->MAPK Receptor->IKK Receptor->JAK Akt Akt PI3K->Akt Gene Gene Expression (Pro-inflammatory mediators: iNOS, COX-2, TNF-α, IL-6) MAPK->Gene Regulates IkappaB IκBα IKK->IkappaB Inhibits NFkappaB NF-κB IKK->NFkappaB IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc STAT STAT JAK->STAT STAT_nuc STAT STAT->STAT_nuc NFkappaB_nuc->Gene STAT_nuc->Gene

Caption: Signaling pathways modulated by this compound.

Conclusion

The application of 1D and 2D NMR spectroscopy is fundamental for the structural characterization of this compound. The detailed protocols and reference data provided herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. A thorough understanding of the NMR profile of this compound is crucial for quality control, mechanism of action studies, and the development of novel therapeutics based on this promising flavonoid.

References

Mass Spectrometry Unleashed: A Guide to the Characterization of Sophoraflavanone I

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and natural product research, precise molecular characterization is paramount. This application note provides a detailed protocol for the mass spectrometry (MS) characterization of Sophoraflavanone I, a promising flavonoid compound. The methodologies outlined herein are designed to furnish researchers, scientists, and drug development professionals with a robust framework for the identification and quantification of this compound, facilitating further investigation into its therapeutic potential.

This compound, a prenylated flavonoid, is part of a class of compounds known for their diverse biological activities. Understanding its physicochemical properties through mass spectrometry is a critical step in elucidating its mechanism of action and potential applications. This document offers comprehensive experimental protocols and data interpretation guidelines to streamline this analytical process.

Introduction

This compound belongs to the extensive family of flavonoids, which are secondary metabolites in plants with various reported pharmacological effects. The structural elucidation and quantification of such compounds are crucial for quality control, pharmacokinetic studies, and understanding their biological roles. Mass spectrometry, coupled with liquid chromatography, stands as a powerful analytical technique for this purpose, offering high sensitivity and specificity. This application note details the use of Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) for the comprehensive analysis of this compound.

Experimental Protocols

Sample Preparation

A standardized protocol for the preparation of this compound samples is critical for reproducible results.

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Protocol:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL by serial dilution with a 50:50 methanol/water mixture.

  • For the analysis of this compound in a complex matrix (e.g., plant extract), employ a suitable extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction, to minimize matrix effects.

  • Prior to injection, filter all samples through a 0.22 µm syringe filter.

UHPLC-Q-TOF/MS Analysis

The separation and detection of this compound are achieved using a UHPLC system coupled to a Q-TOF mass spectrometer.

Table 1: UHPLC Parameters

ParameterValue
ColumnC18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume2 µL

Table 2: Q-TOF/MS Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive and Negative
Capillary Voltage3.5 kV (Positive), -3.0 kV (Negative)
Sampling Cone30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Mass Rangem/z 100-1000
Acquisition ModeMS and MS/MS (Data-Dependent Acquisition)
Collision EnergyRamped 10-40 eV for MS/MS

Data Presentation and Interpretation

Mass Spectral Data

The accurate mass measurement of the molecular ion is the first step in the identification of this compound.

Table 3: Theoretical and Observed Mass Data for this compound (C₃₉H₃₈O₉)

IonTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺651.2598--
[M-H]⁻649.2432--

Note: Observed m/z values are to be filled in by the user based on experimental data.

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of the parent ion. While specific experimental fragmentation data for this compound is not widely published, a predicted fragmentation pattern can be inferred based on the known fragmentation of similar flavonoids. Key fragmentation pathways for flavonoids include retro-Diels-Alder (rDA) reactions, loss of small neutral molecules (e.g., H₂O, CO), and cleavage of substituent groups.

For this compound, which is a dimeric flavonoid, fragmentation is expected to involve the cleavage of the bond linking the two flavonoid moieties, as well as characteristic fragmentation of the individual flavonoid units.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the MS characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Standard This compound Standard Dilution Serial Dilution Standard->Dilution Extraction Plant Material Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Dilution->Filtration UHPLC UHPLC Separation Filtration->UHPLC QTOF_MS Q-TOF MS Detection (MS and MS/MS) UHPLC->QTOF_MS Identification Identification (Accurate Mass) QTOF_MS->Identification Fragmentation_Analysis Fragmentation Analysis QTOF_MS->Fragmentation_Analysis Quantification Quantification Identification->Quantification signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sophoraflavanone_I This compound Receptor Receptor Sophoraflavanone_I->Receptor Inhibition MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Sophoraflavanone_I->MAPK_Pathway Inhibition NFkB_Pathway NF-κB Pathway (IκBα, p65) Sophoraflavanone_I->NFkB_Pathway Inhibition JAK_STAT_Pathway JAK/STAT Pathway Sophoraflavanone_I->JAK_STAT_Pathway Inhibition Receptor->MAPK_Pathway Receptor->NFkB_Pathway Receptor->JAK_STAT_Pathway Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) MAPK_Pathway->Gene_Expression NFkB_Pathway->Gene_Expression JAK_STAT_Pathway->Gene_Expression

Sophoraflavanone I: In Vitro Cell Culture Assay Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Disclaimer: Scientific literature extensively details the in vitro activities of Sophoraflavanone G (SG), a closely related prenylated flavonoid. However, specific experimental data and protocols for Sophoraflavanone I are scarce in publicly available research. The following application notes and protocols are based on the established methodologies for Sophoraflavanone G. Researchers investigating this compound should use these guidelines as a starting point and adapt them for specific experimental needs, with the understanding that independent validation is crucial.

This compound is a prenylated flavonoid with potential therapeutic applications, including anti-inflammatory and anti-cancer properties. In vitro cell culture assays are fundamental for elucidating its mechanism of action, determining effective concentrations, and evaluating its safety profile. These notes provide an overview of key assays and detailed protocols to guide researchers in their investigations.

Key In Vitro Applications:

  • Anti-proliferative and Cytotoxicity Assays: To determine the effect of this compound on cancer cell growth and viability.

  • Apoptosis Induction Assays: To investigate whether this compound induces programmed cell death in cancer cells.

  • Anti-inflammatory Assays: To assess the ability of this compound to mitigate inflammatory responses in relevant cell models.

  • Signaling Pathway Analysis: To identify the molecular pathways modulated by this compound, providing insights into its mechanism of action.

Data Presentation: Quantitative Summary

The following tables summarize quantitative data reported for the closely related compound, Sophoraflavanone G (SG). This data can serve as a reference for designing concentration ranges for this compound studies.

Table 1: IC50 Values of Sophoraflavanone G in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
HL-60Human Myeloid LeukemiaMTT48~20[1]
KG-1aAcute Myeloid LeukemiaMTT48Data not explicitly given, but showed dose-dependent suppression[2]
EoL-1Eosinophilic LeukemiaMTT48Data not explicitly given, but showed dose-dependent suppression[2]
MDA-MB-231Triple-Negative Breast CancerMTTNot SpecifiedDose-dependent viability decrease observed[3]

Table 2: Anti-inflammatory Activity of Sophoraflavanone G

Cell LineStimulantParameter MeasuredEffective Concentration (µM)Observed Effect
RAW 264.7Lipopolysaccharide (LPS)Prostaglandin E2 (PGE2) Production1-50Inhibition of PGE2 production[4]
RAW 264.7Lipopolysaccharide (LPS)Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)2.5-20Decreased production of cytokines[5]
RAW 264.7Lipopolysaccharide (LPS)Nitric Oxide (NO) Production2.5-20Inhibition of NO levels[5]
BEAS-2BTNF-α/IL-4Chemokines (CCL5, MCP-1, IL-8, IL-6, CCL11, CCL24)Not SpecifiedDecreased production of cytokines and chemokines[6]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound (dissolved in DMSO)

  • Target cancer cell line (e.g., HL-60, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound (dissolved in DMSO)

  • Target cancer cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of binding buffer to each tube.

  • Analysis: Analyze the samples using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Materials:

  • This compound (dissolved in DMSO)

  • Target cell line

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-MAPK, MAPK, cleaved Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-STAT3, STAT3, NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

Below are diagrams created using the DOT language to visualize key signaling pathways potentially modulated by this compound (based on Sophoraflavanone G data) and a general experimental workflow.

Sophoraflavanone_Apoptosis_Pathway Sophoraflavanone This compound MAPK_pathway MAPK Pathway Sophoraflavanone->MAPK_pathway Inhibits Bcl2 Bcl-2 / Bcl-xL Sophoraflavanone->Bcl2 Downregulates Bax Bax Sophoraflavanone->Bax Upregulates Caspase8 Caspase-8 MAPK_pathway->Caspase8 Modulates Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bcl2->Mitochondria Inhibits Bax->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Sophoraflavanone_Anti_inflammatory_Pathway LPS LPS PI3K_Akt PI3K/Akt Pathway LPS->PI3K_Akt JAK_STAT JAK/STAT Pathway LPS->JAK_STAT NFkB_pathway NF-κB Pathway LPS->NFkB_pathway MAPK_pathway MAPK Pathway LPS->MAPK_pathway Sophoraflavanone This compound Sophoraflavanone->PI3K_Akt Inhibits Sophoraflavanone->JAK_STAT Inhibits Sophoraflavanone->NFkB_pathway Inhibits Sophoraflavanone->MAPK_pathway Inhibits Pro_inflammatory Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) PI3K_Akt->Pro_inflammatory JAK_STAT->Pro_inflammatory NFkB_pathway->Pro_inflammatory MAPK_pathway->Pro_inflammatory Experimental_Workflow Cell_Culture Cell Culture (Select appropriate cell line) Treatment This compound Treatment (Dose-response & time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis (IC50, Statistical Analysis) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

References

Application Notes and Protocols for In Vivo Murine Models: Sophoraflavanone G

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The initial request specified "Sophoraflavanone I." However, a comprehensive literature search yielded no specific in vivo murine data for this compound. In contrast, substantial research exists for the closely related compound, Sophoraflavanone G (SG) . Therefore, these application notes and protocols have been developed based on the available data for Sophoraflavanone G, a prenylated flavonoid isolated from Sophora flavescens. Researchers can use these methodologies as a foundational framework for designing studies with other related compounds, including this compound, adjusting parameters as necessary.

Introduction

Sophoraflavanone G (SG) is a bioactive flavonoid with demonstrated anti-inflammatory, anti-cancer, anti-neuroinflammatory, and antibacterial properties in various preclinical models.[1][2][3][4][5] These notes provide an overview of established murine models and detailed protocols for the in vivo evaluation of SG, intended for researchers in pharmacology, immunology, and drug development.

Efficacy Data in Murine Models

The following tables summarize the quantitative data from various in vivo studies investigating the efficacy of Sophoraflavanone G in murine models.

Table 1: Anti-Inflammatory and Anti-Allergic Efficacy of Sophoraflavanone G
ModelMouse StrainAdministration RouteDosageKey FindingsReference
Croton oil-induced ear edemaICR MiceTopical10-250 µ g/ear Dose-dependent reduction in ear edema.[1]
Carrageenan-induced paw edemaRatsOral2-250 mg/kgDose-dependent inhibition of paw edema.[1]
Ovalbumin (OVA)-sensitized asthmaBALB/c MiceIntraperitonealNot specifiedSignificantly reduced airway hyper-responsiveness (AHR), eosinophil infiltration, and goblet cell hyperplasia.[6][7][6][7]
Table 2: Antibacterial Efficacy of Sophoraflavanone G
ModelAnimal ModelAdministration RouteDosageKey FindingsReference
Riemerella anatipestifer peritonitisDucklingsNot specified10 mg/kgSignificantly reduced bacterial loads in brain, liver, lungs, and kidneys.[4][4]

Toxicity Data

Specific toxicity studies for isolated Sophoraflavanone G are not extensively detailed in the available literature. However, a study on a flavonoid-rich extract from Sophora flavescens (SFEA) provides relevant safety information.

Table 3: Acute and Subchronic Oral Toxicity of a Flavonoid-Rich Sophora flavescens Extract
Study TypeAnimal ModelDosageKey FindingsReference
Acute ToxicityKunming (KM) Mice9.0 g/kgNo mortality or clinical signs of toxicity observed.[8]
13-Week Subchronic ToxicitySprague-Dawley (SD) RatsUp to 1200 mg/kg/dayNo-Observed-Adverse-Effect-Level (NOAEL) was determined to be greater than 1200 mg/kg.[8]

Experimental Protocols

The following are detailed protocols for key in vivo experiments based on published studies.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (for Anti-Inflammatory Activity)

This protocol is adapted from studies evaluating the anti-inflammatory effects of compounds in vivo.

Objective: To assess the acute anti-inflammatory activity of Sophoraflavanone G by measuring the inhibition of carrageenan-induced paw edema.

Materials:

  • Male Sprague-Dawley rats (150-200g)

  • Sophoraflavanone G (SG)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or DMSO)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Pletysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Divide animals into groups (n=6-10 per group):

    • Group 1: Vehicle control (receives vehicle only)

    • Group 2: Positive control (e.g., Indomethacin 10 mg/kg)

    • Group 3-5: SG treatment groups (e.g., 50, 100, 200 mg/kg)

  • Compound Administration: Administer SG or vehicle orally via gavage 60 minutes before carrageenan injection.

  • Edema Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume or diameter immediately before carrageenan injection (baseline) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] * 100

    • Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Protocol 2: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This protocol is a model for studying the effects of SG on allergic airway inflammation.[6][7]

Objective: To evaluate the therapeutic potential of Sophoraflavanone G in a murine model of allergic asthma.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Sophoraflavanone G (SG)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Phosphate-buffered saline (PBS)

  • Intraperitoneal injection needles

  • Aerosol challenge chamber

  • Whole-body plethysmograph for measuring Airway Hyper-responsiveness (AHR)

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg of alum in 200 µL of PBS.

  • Aerosol Challenge:

    • From days 21 to 23, challenge the mice with 1% OVA aerosol in PBS for 30 minutes daily.

  • SG Treatment:

    • Administer SG (specify dose) or vehicle (e.g., DMSO) via IP injection 1 hour before each OVA challenge.

  • Measurement of Airway Hyper-responsiveness (AHR):

    • On day 28, 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph.

    • Expose mice to nebulized PBS followed by increasing concentrations of methacholine (B1211447) (e.g., 0, 10, 20, 40 mg/mL) and record the enhanced pause (Penh) values.

  • Sample Collection:

    • On day 29, euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (e.g., IL-4, IL-5, IL-13).

    • Collect lung tissue for histology (H&E for inflammation, PAS for goblet cells) and protein/gene expression analysis.

  • Data Analysis:

    • Compare AHR, inflammatory cell counts in BALF, cytokine levels, and histological scores between SG-treated and control groups.

Visualization of Signaling Pathways and Workflows

Diagram 1: Sophoraflavanone G Anti-Inflammatory Signaling Pathway

Sophoraflavanone G exerts its anti-inflammatory effects by inhibiting key pro-inflammatory signaling cascades.[2][9][10] It down-regulates the phosphorylation of MAPKs and the activation of NF-κB, leading to reduced production of inflammatory mediators like iNOS, COX-2, TNF-α, IL-6, and IL-1β.[2][9]

SG_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Cascades cluster_response Pro-inflammatory Response LPS LPS / TNF-α MAPK MAPK (ERK, p38, JNK) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines Mediators Mediators (iNOS, COX-2, PGE2) NFkB->Mediators SG Sophoraflavanone G SG->MAPK Inhibits SG->NFkB Inhibits

Caption: Sophoraflavanone G inhibits inflammatory pathways.

Diagram 2: Experimental Workflow for Murine Asthma Model

The following diagram outlines the key steps and timeline for the OVA-induced allergic asthma model used to evaluate Sophoraflavanone G.[6]

Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0 OVA/Alum IP Injection Day14 Day 14 OVA/Alum IP Injection Day21_23 Days 21-23 Daily OVA Aerosol Challenge + SG/Vehicle Treatment Day14->Day21_23 Wait 7 Days Day28 Day 28 AHR Measurement Day21_23->Day28 Wait 5 Days Day29 Day 29 Sample Collection (BALF, Lung Tissue)

References

Sophoraflavanone G: Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: While the topic of interest was Sophoraflavanone I, extensive literature searches did not yield specific data on its apoptosis-inducing effects. However, a closely related compound, Sophoraflavanone G (SG), has been well-documented for its pro-apoptotic activities in various cancer cell lines. This document will focus on the application and protocols related to Sophoraflavanone G.

Introduction

Sophoraflavanone G (SG) is a prenylated flavonoid isolated from the roots of Sophora flavescens.[1][2] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, potent anti-cancer effects.[1][3][4] SG exerts its anti-cancer activity primarily by inducing apoptosis, or programmed cell death, in various cancer cell lines.[5][6][7] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in investigating the apoptotic effects of Sophoraflavanone G.

Data Presentation

Table 1: In Vitro Efficacy of Sophoraflavanone G in Cancer Cell Lines
Cell LineCancer TypeAssayParameterValueReference
HL-60Human Myeloid LeukemiaMTT AssayIC50~20 µM (48h)[8]
MDA-MB-231Triple-Negative Breast CancerMTT AssayViabilityDose-dependent decrease[5]
L540Hodgkin's LymphomaWestern Blotp-STAT1/3/5Inhibition at 20 µM (9h)[9]
HDLM-2Hodgkin's LymphomaWestern Blotp-STAT1/3/5Inhibition at 20 µM (9h)[9]
MDA-MB-468Breast CancerWestern Blotp-STAT3Inhibition at 20 µM (9h)[9]
DU145Prostate CancerWestern Blotp-STAT3Inhibition at 20 µM (9h)[9]
A375Malignant MelanomaWestern Blotp-STAT3Inhibition at 20 µM (9h)[9]
NCI-H460Large-Cell Lung CancerWestern Blotp-STAT3Inhibition at 20 µM (9h)[9]
HCT-116Colorectal CarcinomaWestern Blotp-STAT3Inhibition at 20 µM (9h)[9]
Table 2: Effects of Sophoraflavanone G on Apoptosis-Related Proteins
Cell LineProteinEffectMethodReference
HL-60Caspase-3Activation (Cleavage)Western Blot[6]
HL-60Caspase-9Activation (Cleavage)Western Blot[6]
HL-60Bcl-2DownregulationWestern Blot[6]
HL-60Bcl-xLDownregulationWestern Blot[6]
HL-60BaxUpregulationWestern Blot[6]
HL-60Cytochrome cRelease from mitochondriaWestern Blot[6]
HL-60PARP-1CleavageWestern Blot[6]
MDA-MB-231Caspase-3Activation (Cleavage)Western Blot[5]
MDA-MB-231Caspase-8Activation (Cleavage)Western Blot[5]
MDA-MB-231Caspase-9Activation (Cleavage)Western Blot[5]
MDA-MB-231Bcl-2DownregulationWestern Blot[5]
MDA-MB-231Bcl-xLDownregulationWestern Blot[5]
MDA-MB-231BaxUpregulationWestern Blot[5]
MDA-MB-231Cytochrome cRelease from mitochondriaWestern Blot[5]
L540Mcl-1DownregulationWestern Blot[10]
L540Bcl-2DownregulationWestern Blot[10]
L540Bcl-xLDownregulationWestern Blot[10]
L540SurvivinDownregulationWestern Blot[10]

Signaling Pathways

Sophoraflavanone G has been shown to induce apoptosis through the modulation of key signaling pathways, including the MAPK and JAK/STAT pathways.

SophoraflavanoneG_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway cluster_regulation Regulation by Sophoraflavanone G Death_Receptors Death Receptors Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax Bax Bax->Mitochondrion Bcl2 Bcl-2/Bcl-xL Bcl2->Mitochondrion | Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis SG Sophoraflavanone G SG->Bax SG->Bcl2 MAPK MAPK Pathway SG->MAPK Inhibition JAK_STAT JAK/STAT Pathway SG->JAK_STAT Inhibition MAPK->Apoptosis Modulation JAK_STAT->Bcl2 Activation

Caption: Sophoraflavanone G Induced Apoptosis Pathways.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with Sophoraflavanone G (and controls) start->treat mtt MTT Assay (Cell Viability) treat->mtt annexin Annexin V/PI Staining (Flow Cytometry) treat->annexin western Western Blot (Protein Expression) treat->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle data_acq Data Acquisition mtt->data_acq annexin->data_acq western->data_acq cell_cycle->data_acq quant Quantification & Statistical Analysis data_acq->quant interpret Interpretation & Conclusion quant->interpret

Caption: General Experimental Workflow.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of Sophoraflavanone G on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Sophoraflavanone G (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[13]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of Sophoraflavanone G in culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the Sophoraflavanone G dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[13]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to the vehicle control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][14]

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Sophoraflavanone G

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of Sophoraflavanone G for the desired time.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3][9]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution.[]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][]

  • Add 400 µL of 1X Binding Buffer to each tube.[9][]

  • Analyze the samples by flow cytometry within one hour.

Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with Sophoraflavanone G, wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify the sub-G1 peak, which is indicative of apoptotic cells.[5]

Materials:

  • Cancer cell line of interest

  • Sophoraflavanone G

  • PBS

  • Cold 70% ethanol[5]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with Sophoraflavanone G as described previously.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.[5]

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of Sophoraflavanone G in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of Sophoraflavanone G (SG), a prenylated flavonoid isolated from Sophora flavescens. The protocols detailed below are designed for use with macrophage cell lines, such as RAW 264.7, a common model for studying inflammation.

Sophoraflavanone G has been shown to mitigate inflammatory responses by inhibiting the production of key pro-inflammatory mediators. Its mechanism of action primarily involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Evidence also suggests its interaction with the PI3K/Akt, JAK/STAT, and Nrf2/HO-1 pathways.

Data Presentation

Table 1: Inhibitory Effects of Sophoraflavanone G on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
MediatorConcentration of SGMethod of DetectionResultReference
Nitric Oxide (NO)2.5-20 µMGriess AssayDose-dependent inhibition of NO production.[1][2][1](3--INVALID-LINK--
Prostaglandin E2 (PGE2)2.5-20 µMELISASignificant reduction in PGE2 levels.[1][2][1](3--INVALID-LINK--
TNF-α2.5-20 µMELISADose-dependent decrease in TNF-α secretion.[1][2][1](3--INVALID-LINK--
IL-62.5-20 µMELISASignificant inhibition of IL-6 production.[1][2][1](3--INVALID-LINK--
IL-1β2.5-20 µMELISAMarked reduction in IL-1β secretion.[1][2][1](3--INVALID-LINK--
Table 2: Effect of Sophoraflavanone G on the Expression of Pro-inflammatory Enzymes and Signaling Proteins in LPS-stimulated RAW 264.7 Macrophages
ProteinConcentration of SGMethod of DetectionResultReference
iNOS2.5-20 µMWestern Blot, qRT-PCRDownregulation of both protein and mRNA expression.[1][2][1](3--INVALID-LINK--
COX-22.5-20 µMWestern Blot, qRT-PCRSuppression of both protein and mRNA expression.[1][2][1](3--INVALID-LINK--
p-p65 (NF-κB)2.5-20 µMWestern BlotInhibition of p65 phosphorylation and nuclear translocation.[1][4][1](5--INVALID-LINK--
p-ERK, p-JNK, p-p38 (MAPK)2.5-20 µMWestern BlotDecreased phosphorylation of ERK, JNK, and p38.[1][4][1](5--INVALID-LINK--
HO-12.5-20 µMWestern BlotUpregulation of HO-1 expression.[1][2][1](3--INVALID-LINK--

Experimental Protocols

Cell Culture and Treatment

This initial protocol outlines the steps for maintaining a macrophage cell line and preparing it for experimentation.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Protocol:

  • Culture RAW 264.7 cells in T-75 flasks until they reach 80-90% confluency.

  • Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, and 6-well for protein extraction). Allow the cells to adhere overnight.

  • Pre-treat the cells with varying concentrations of Sophoraflavanone G (e.g., 2.5, 5, 10, 20 µM) for 1-2 hours.

  • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling protein analysis).

G cluster_workflow Experimental Workflow start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells into Plates culture->seed pretreat Pre-treat with Sophoraflavanone G seed->pretreat stimulate Stimulate with LPS pretreat->stimulate assays Perform Assays (NO, Cytokine, Western Blot) stimulate->assays end End assays->end G cluster_pathway Sophoraflavanone G Signaling Pathway Inhibition cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IKK IKK TLR4->IKK p_MAPKs p-MAPKs MAPKs->p_MAPKs Phosphorylation Nucleus Nucleus p_MAPKs->Nucleus IκBα IκBα IKK->IκBα Phosphorylates & Degrades p65 p65 p_p65 p-p65 p65->p_p65 Phosphorylation p_p65->Nucleus Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Inflammation SG Sophoraflavanone G SG->MAPKs Inhibits SG->IKK Inhibits

References

Assessing the Antibacterial Activity of Sophoraflavanones Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the application and protocols for evaluating the efficacy of sophoraflavanones, particularly Sophoraflavanone G, against Methicillin-Resistant Staphylococcus aureus (MRSA).

Introduction: The rise of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), presents a significant global health challenge. This necessitates the exploration of novel antimicrobial agents. Sophoraflavanones, a class of prenylated flavonoids isolated from the roots of plants like Sophora flavescens, have demonstrated promising antibacterial activity against MRSA. This document provides a comprehensive overview of the application and detailed protocols for assessing the antibacterial efficacy of these compounds, with a focus on Sophoraflavanone G due to the wealth of available research. While the initial request specified Sophoraflavanone I, the current scientific literature offers limited specific data on this particular compound. Therefore, Sophoraflavanone G and B are used as representative examples of this class of molecules.

Data Presentation: Quantitative Antibacterial Activity

The antibacterial efficacy of Sophoraflavanone G and B against MRSA has been quantified through various assays, with the Minimum Inhibitory Concentration (MIC) being a primary metric. The following tables summarize the key quantitative data from the available literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sophoraflavanones against S. aureus and MRSA

CompoundBacterial StrainsMIC Range (µg/mL)Reference
Sophoraflavanone G10 clinical isolates of MRSA0.5 - 8[1]
Sophoraflavanone G27 strains of MRSA3.13 - 6.25[2][3][4]
Sophoraflavanone B7 strains of S. aureus15.6 - 31.25[5][6][7]

Table 2: Synergistic Activity of Sophoraflavanone G and B with Conventional Antibiotics against MRSA

SophoraflavanoneAntibioticEffectFractional Inhibitory Concentration (FIC) IndexReference
Sophoraflavanone GAmpicillinSynergistic0.188 - 0.375[1]
Sophoraflavanone GOxacillinSynergistic0.188 - 0.375[1]
Sophoraflavanone GVancomycinSynergistic0.16[2][3][4]
Sophoraflavanone GFosfomycinSynergistic0.48[2][3][4]
Sophoraflavanone GMethicillinPartial Synergism0.71[2][3][4]
Sophoraflavanone GCefzonamPartial Synergism0.73[2][3][4]
Sophoraflavanone GGentamicinPartial Synergism0.69[2][3][4]
Sophoraflavanone GMinocyclinePartial Synergism0.65[2][3][4]
Sophoraflavanone GLevofloxacinPartial Synergism0.58[2][3][4]
Sophoraflavanone BAmpicillinSynergisticNot Specified[5][6]
Sophoraflavanone BOxacillinSynergisticNot Specified[5][6]
Sophoraflavanone BGentamicinSynergisticNot Specified[5][6]
Sophoraflavanone BCiprofloxacinSynergisticNot Specified[5][6]
Sophoraflavanone BNorfloxacin (B1679917)SynergisticNot Specified[5][6]

Mechanism of Action

Sophoraflavanones exhibit their antibacterial effects through multiple mechanisms. Sophoraflavanone G and kurarinone (B208610) have been shown to target the bacterial membrane, leading to the destruction of its integrity and biosynthesis.[8] They can also inhibit cell wall synthesis, prevent biofilm formation, and interfere with the energy metabolism of MRSA.[8] Specifically, Sophoraflavanone B has been found to directly bind to peptidoglycan, a key component of the bacterial cell wall.[7][9] This interaction with the cell membrane is facilitated by the hydrophobic nature of these prenylated flavonoids.[9] Furthermore, some sophoraflavanones may act as efflux pump inhibitors, enhancing the efficacy of other antibiotics.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibacterial activity. The following are protocols for key experiments cited in the literature.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][11][12]

Materials:

  • This compound (or other test compound)

  • MRSA strain(s)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well microplate.

  • Prepare an inoculum of the MRSA strain adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Checkerboard Dilution Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.[1][5][6]

Materials:

  • This compound

  • Conventional antibiotic (e.g., oxacillin, vancomycin)

  • MRSA strain(s)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Incubator (37°C)

Procedure:

  • Prepare serial dilutions of this compound horizontally and the conventional antibiotic vertically in a 96-well microplate containing MHB.

  • Inoculate the wells with the MRSA strain at a final concentration of 5 x 10⁵ CFU/mL.

  • Include controls for each agent alone.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent effect, and FICI > 4 indicates antagonism.

Protocol 3: Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1][5][6]

Materials:

  • This compound

  • MRSA strain(s)

  • Mueller-Hinton Broth (MHB)

  • Sterile culture tubes or flasks

  • Incubator shaker (37°C)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline

Procedure:

  • Prepare culture tubes with MHB containing this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC).

  • Inoculate the tubes with an MRSA suspension to a final concentration of approximately 1.5 x 10⁶ CFU/mL.[6]

  • Include a growth control tube without the compound.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto MHA plates and incubate at 37°C for 24 hours.

  • Count the number of colonies to determine the viable cell count (CFU/mL) at each time point.

  • Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.

Visualizations: Experimental Workflows

To facilitate understanding, the following diagrams illustrate the workflows of the key experimental protocols.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Serial Dilution of Compound in 96-well Plate A->C B Prepare MRSA Inoculum (0.5 McFarland) D Inoculate Wells with MRSA B->D C->D E Include Positive and Negative Controls D->E F Incubate at 37°C for 18-24h E->F G Determine MIC (Lowest Concentration with No Visible Growth) F->G

Caption: Workflow for MIC Determination.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well Plate) cluster_analysis Incubation & Analysis A Prepare this compound and Antibiotic Stocks C Serial Dilute this compound Horizontally A->C D Serial Dilute Antibiotic Vertically A->D B Prepare MRSA Inoculum E Inoculate all Wells with MRSA B->E C->E D->E F Incubate at 37°C for 18-24h E->F G Read MICs of Individual Agents and Combinations F->G H Calculate FIC Index to Determine Synergy G->H

Caption: Workflow for Checkerboard Synergy Assay.

TimeKill_Workflow A Prepare MRSA Culture with Different Concentrations of this compound B Incubate at 37°C with Shaking A->B C Withdraw Aliquots at Timed Intervals (0, 2, 4, 8, 12, 24h) B->C D Perform Serial Dilutions C->D E Plate Dilutions on MHA D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for Time-Kill Curve Assay.

References

Evaluating the Antioxidant Potential of Sophoraflavanone G: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to evaluate the antioxidant potential of Sophoraflavanone G, a prenylated flavonoid of significant interest for its therapeutic properties. This document outlines detailed experimental protocols for key antioxidant assays and summarizes the current understanding of its mechanism of action, including its role in the Nrf2 signaling pathway.

Introduction to Sophoraflavanone G and its Antioxidant Activity

Sophoraflavanone G is a natural compound isolated from the plant Sophora flavescens.[1] Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways involved in cellular defense mechanisms.[2] While research indicates that Sophoraflavanone G possesses significant antioxidant potential, specific quantitative data on the isolated compound can be limited in publicly available literature.[3] Studies have often focused on the antioxidant activities of extracts from Sophora flavescens, which contain a mixture of flavonoids, including Sophoraflavanone G.[4][5]

The primary antioxidant mechanisms of flavonoids like Sophoraflavanone G involve donating a hydrogen atom or an electron to free radicals, thereby neutralizing them. Additionally, they can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[6][7]

Data Presentation: In Vitro Antioxidant Capacity of Sophoraflavanone G

Due to the limited availability of specific quantitative data for isolated Sophoraflavanone G in the reviewed literature, the following table presents data for extracts of Sophora flavescens, which is a primary source of this compound. This data serves as a proxy to understand its potential antioxidant capacity. It is crucial to note that the antioxidant activity of an extract is the result of the synergistic or additive effects of all its components.

AssaySampleIC50 / ValueReference
DPPH Radical Scavenging Activity Ethanolic Extract of Sophora exigua root24.63 ± 1.78 µg/mL[4]
ABTS Radical Scavenging Activity Not AvailableNot Available
Oxygen Radical Absorbance Capacity (ORAC) Not AvailableNot Available
Hydroxyl Radical Scavenging Activity Ethanolic Extract of Sophora exigua root30.58 ± 1.19 µg/mL[4]
Superoxide Anion Scavenging Activity Ethanolic Extract of Sophora exigua root129.78 ± 0.65 µg/mL[4]

Note: IC50 is the concentration of the sample required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Experimental Protocols

Detailed methodologies for key in vitro and cell-based antioxidant assays are provided below. These protocols are standardized and can be adapted for the evaluation of Sophoraflavanone G.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (B145695)

  • Sophoraflavanone G (or extract)

  • Positive Control (e.g., Ascorbic Acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of Sophoraflavanone G in methanol. Create a series of dilutions from the stock solution to obtain a range of concentrations to be tested.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the Sophoraflavanone G dilutions (or positive control/blank) to the respective wells. The blank should contain 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of Sophoraflavanone G.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate (B84403) Buffered Saline (PBS) or Ethanol

  • Sophoraflavanone G (or extract)

  • Positive Control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of Sophoraflavanone G and a series of dilutions in the same solvent used for the ABTS•+ working solution.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the Sophoraflavanone G dilutions (or positive control/blank) to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (positive control)

  • Phosphate buffer (75 mM, pH 7.4)

  • Sophoraflavanone G (or extract)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a fluorescein stock solution and dilute it with phosphate buffer to the working concentration.

    • Prepare a fresh AAPH solution in phosphate buffer on the day of the assay.

    • Prepare a stock solution of Trolox and a series of dilutions for the standard curve.

  • Sample Preparation: Dissolve Sophoraflavanone G in a suitable solvent and prepare dilutions in phosphate buffer.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of the black 96-well plate.

    • Add 25 µL of Sophoraflavanone G dilutions, Trolox standards, or blank (phosphate buffer) to the wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

  • Initiation and Measurement:

    • Add 25 µL of the AAPH solution to each well to initiate the reaction.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of Sophoraflavanone G is expressed as Trolox equivalents (TE) by comparing its net AUC to the Trolox standard curve.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation. It provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, distribution, and metabolism.[8][9]

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH or another peroxyl radical generator

  • Sophoraflavanone G

  • Quercetin (B1663063) (positive control)

  • Black 96-well cell culture plate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a black 96-well plate at a density of 6 x 10^4 cells/well and allow them to adhere and grow for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of Sophoraflavanone G or quercetin, along with 25 µM DCFH-DA, for 1 hour at 37°C.[9]

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.[9]

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[9]

  • Calculation:

    • Calculate the area under the curve (AUC) for control and treated wells.

    • The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100

      • ∫SA is the integrated area under the sample curve.

      • ∫CA is the integrated area under the control curve.

    • Results can be expressed as quercetin equivalents (QE).

Signaling Pathways and Experimental Workflows

The antioxidant effects of Sophoraflavanone G are not only due to direct radical scavenging but also through the modulation of intracellular signaling pathways.

Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a crucial cellular defense mechanism against oxidative stress.[6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation SFG Sophoraflavanone G SFG->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Experimental_Workflow start Start prep_reagents Prepare Reagents (DPPH, ABTS•+, Fluorescein, AAPH) start->prep_reagents prep_samples Prepare Sophoraflavanone G and Control Dilutions start->prep_samples assay_setup Set up Assay in 96-well Plate prep_reagents->assay_setup prep_samples->assay_setup incubation Incubation (Time & Temperature as per protocol) assay_setup->incubation measurement Measure Absorbance or Fluorescence incubation->measurement calculation Calculate % Inhibition or AUC measurement->calculation results Determine IC50 or Trolox Equivalents calculation->results CAA_Workflow start Start seed_cells Seed HepG2 Cells in 96-well Plate start->seed_cells cell_growth Incubate for 24h seed_cells->cell_growth treatment Treat Cells with SFG and DCFH-DA cell_growth->treatment incubation_treatment Incubate for 1h treatment->incubation_treatment wash Wash Cells with PBS incubation_treatment->wash induce_stress Add AAPH to Induce Oxidative Stress wash->induce_stress measure_fluorescence Measure Fluorescence Kinetically induce_stress->measure_fluorescence analyze_data Calculate CAA Units measure_fluorescence->analyze_data

References

Sophoraflavanone G: Formulation and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sophoraflavanone G (SG), a prenylated flavonoid isolated from plants of the Sophora genus, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-tumor, and antimicrobial agent.[3][4][5] However, a significant challenge in its development is its poor water solubility, which can limit its bioavailability.[2] This document provides a comprehensive overview of formulation strategies and detailed protocols for the preclinical evaluation of Sophoraflavanone G. While the initial topic specified Sophoraflavanone I, the available scientific literature predominantly focuses on Sophoraflavanone G.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Sophoraflavanone G is crucial for developing effective formulations.

PropertyValueReference
Molecular Formula C25H28O6[6][7]
Molecular Weight 424.5 g/mol [6][7]
Appearance Off-white to yellow solid[8]
Solubility DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 20 mg/ml[7]
Purity ≥95%[7]

Formulation Strategies for Preclinical Studies

The low aqueous solubility of Sophoraflavanone G necessitates enabling formulations to achieve adequate exposure in preclinical models. A solid self-microemulsifying drug delivery system (S-SMEDDS) has been shown to significantly enhance its oral bioavailability.[9]

Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS)

This formulation strategy aims to improve the dissolution and absorption of poorly soluble compounds like Sophoraflavanone G.

Optimized S-SMEDDS Formulation Components: [9]

ComponentComposition (% w/w)
Oil Phase Ethyl Oleate (38.5%)
Surfactant Cremophor RH40 (47.5%)
Co-surfactant PEG 400 (14.0%)
Drug Loading 20 mg/g
Solid Adsorbent Mannitol (mass adsorption ratio of 2:1 w/w)

Pharmacokinetic Parameters of S-SMEDDS Formulation: [9]

A preclinical study in Sprague-Dawley rats demonstrated a significant improvement in the oral bioavailability of Sophoraflavanone G when administered as an S-SMEDDS formulation compared to a suspension. The relative bioavailability was reported to be 343.84%.[9]

Experimental Protocols

In Vitro Anti-Inflammatory Activity Assessment in RAW264.7 Macrophages

This protocol outlines the methodology to evaluate the anti-inflammatory effects of Sophoraflavanone G by measuring its impact on lipopolysaccharide (LPS)-induced inflammatory mediators.

1. Cell Culture:

2. Treatment:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Sophoraflavanone G (e.g., 1-50 µM) for 1-2 hours.[10]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Prostaglandin E2 (PGE2) Production: Quantify PGE2 levels in the cell culture supernatant using an ELISA kit.[10]

  • Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): Measure the concentration of these cytokines in the supernatant using specific ELISA kits.

4. Western Blot Analysis for Protein Expression:

  • Lyse the cells and determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against iNOS, COX-2, and signaling pathway proteins (e.g., phosphorylated and total forms of PI3K, Akt, JAK, STAT, NF-κB p65, and MAPKs).[3][11]

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture RAW264.7 Cell Culture Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with Sophoraflavanone G Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess Griess Assay (NO) Stimulate->Griess Supernatant ELISA ELISA (PGE2, Cytokines) Stimulate->ELISA Supernatant WB Western Blot (iNOS, COX-2, Signaling Proteins) Stimulate->WB Cell Lysate G cluster_pi3k PI3K/Akt Pathway cluster_jak JAK/STAT Pathway cluster_nrf2 Nrf2/HO-1 Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS PI3K PI3K LPS->PI3K JAK JAK LPS->JAK NFkB NF-κB LPS->NFkB MAPK MAPK LPS->MAPK SFG Sophoraflavanone G SFG->PI3K SFG->JAK Nrf2 Nrf2 SFG->Nrf2 SFG->NFkB SFG->MAPK Akt Akt PI3K->Akt Inflammation Inflammatory Response (NO, PGE2, TNF-α, IL-6, IL-1β) Akt->Inflammation STAT STAT JAK->STAT STAT->Inflammation HO1 HO-1 Nrf2->HO1 HO1->Inflammation NFkB->Inflammation MAPK->Inflammation G cluster_mapk_apoptosis MAPK Pathway cluster_caspase Caspase Cascade cluster_bcl2 Bcl-2 Family Proteins SFG Sophoraflavanone G MAPK_apoptosis MAPK SFG->MAPK_apoptosis Caspase8 Cleaved Caspase-8 SFG->Caspase8 Bcl2 Bcl-2, Bcl-xL SFG->Bcl2 Bax Bax SFG->Bax Caspase3 Cleaved Caspase-3 Caspase8->Caspase3 Caspase9 Cleaved Caspase-9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC CytochromeC->Caspase9

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Bioavailability of Sophoraflavanone I

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature specifically detailing the bioavailability enhancement of Sophoraflavanone I is limited. This technical support guide leverages data and strategies for the structurally similar and more extensively researched compound, Sophoraflavanone G, as a practical proxy. The principles and methodologies described are broadly applicable to prenylated flavonoids and are intended to provide a robust framework for researchers working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: Like many flavonoids, this compound is expected to have low oral bioavailability due to several factors. The primary challenges are its poor aqueous solubility and potential for extensive first-pass metabolism in the liver.[1] Its lipophilic nature, while beneficial for crossing cell membranes, can limit its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

Q2: What are the promising strategies to improve the bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. These include:

  • Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can significantly improve the solubility and absorption of lipophilic drugs.[2][3]

  • Nanotechnology Platforms: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or nanoemulsions, can increase its surface area for dissolution and protect it from degradation.[4][5][6]

  • Amorphous Solid Dispersions: Converting the crystalline form of the compound to a more soluble amorphous state, for instance through spray drying, can enhance its dissolution rate.[7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can improve the aqueous solubility of the flavonoid.

Q3: Are there any chemical modification approaches to enhance the bioavailability of this compound?

A3: While less common for natural products in early-stage research, chemical modification can be a viable strategy. The development of a prodrug, by adding a hydrophilic moiety to the this compound structure, could improve its solubility. This moiety would then be cleaved in vivo to release the active compound.

Troubleshooting Guides

Problem 1: Low and variable drug loading in lipid-based formulations.

  • Possible Cause: Poor solubility of this compound in the selected lipid excipients.

  • Troubleshooting Steps:

    • Systematic Solubility Screening: Determine the saturation solubility of this compound in a variety of oils, surfactants, and co-solvents to identify the most suitable excipients.[8]

    • Optimize Excipient Ratios: Systematically vary the ratios of the oil, surfactant, and co-solvent to find a formulation with optimal drug solubilization capacity.

    • Temperature Adjustment: Gently warming the lipid phase during formulation preparation can sometimes improve drug solubility, but ensure the temperature is not high enough to cause degradation. Monitor for precipitation upon cooling.

Problem 2: Precipitation of the drug from a SMEDDS formulation upon dilution in aqueous media.

  • Possible Cause: The formulation is unable to maintain the drug in a solubilized state (supersaturation) when it forms an emulsion in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Incorporate Polymeric Precipitation Inhibitors: Add polymers such as HPMC or PVP to the formulation. These polymers can help maintain a supersaturated state and prevent drug crystallization.

    • Adjust Surfactant/Co-solvent Ratio: A higher concentration of surfactant or co-solvent may be necessary to create a more stable emulsion and keep the drug solubilized within the oil droplets.

    • Select a Different Lipid System: The type of oil and surfactant can significantly impact the stability of the emulsion. Experiment with different combinations of excipients.

Problem 3: Inconsistent results in in vivo pharmacokinetic studies.

  • Possible Cause: Issues with the formulation's stability, administration technique, or the analytical method for plasma sample quantification.

  • Troubleshooting Steps:

    • Characterize Formulation Stability: Ensure the formulation is physically and chemically stable under storage conditions and during the timeframe of the in vivo study.

    • Standardize Gavage Technique: For oral administration in animal models, ensure the gavage technique is consistent to minimize variability in dosing.

    • Validate Analytical Method: Develop and validate a robust analytical method (e.g., UHPLC-MS/MS) for the quantification of this compound in plasma.[9] This includes assessing linearity, accuracy, precision, and recovery.

Quantitative Data Summary

The following tables summarize key physicochemical properties of Sophoraflavanone G (as a proxy for this compound) and the pharmacokinetic parameters of a Sophoraflavanone G SMEDDS formulation compared to a suspension.

Table 1: Physicochemical Properties of Sophoraflavanone G

PropertyValueSource
Molecular FormulaC₂₅H₂₈O₆--INVALID-LINK--
Molecular Weight424.5 g/mol --INVALID-LINK--
AppearanceYellow powderBOC Sciences
Purity96.5%BOC Sciences
Predicted LogP5.8--INVALID-LINK--

Table 2: Pharmacokinetic Parameters of Sophoraflavanone G in Rats after Oral Administration

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
SFG Suspension132.6 ± 28.40.5345.7 ± 89.2100
SFG-S-SMEDDS458.2 ± 97.60.251189.3 ± 245.1343.84
Data adapted from a study on a solid self-microemulsifying drug delivery system (S-SMEDDS) of Sophoraflavanone G (SFG).[3]

Experimental Protocols

1. Preparation of Sophoraflavanone G Self-Microemulsifying Drug Delivery System (SMEDDS)

  • Objective: To prepare a liquid SMEDDS formulation of Sophoraflavanone G.

  • Materials:

    • Sophoraflavanone G

    • Oil phase: Ethyl Oleate

    • Surfactant: Cremophor RH40

    • Co-solvent: Polyethylene Glycol 400 (PEG 400)

  • Methodology:

    • Accurately weigh Sophoraflavanone G and dissolve it in the predetermined amount of Ethyl Oleate with the aid of sonication or gentle heating.

    • Add the specified amounts of Cremophor RH40 and PEG 400 to the oil phase.

    • Vortex the mixture until a clear and homogenous solution is obtained.

    • To prepare a solid SMEDDS (S-SMEDDS), a solid adsorbent like mannitol (B672) can be added to the liquid SMEDDS at a specific ratio (e.g., 2:1 w/w) and mixed until a uniform powder is formed.[3]

2. In Vitro Drug Release Study

  • Objective: To evaluate the in vitro release profile of Sophoraflavanone G from the prepared formulation.

  • Materials:

    • Sophoraflavanone G formulation

    • Phosphate buffer saline (PBS, pH 6.8)

    • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Methodology:

    • Place a known amount of the Sophoraflavanone G formulation into a dialysis bag.

    • Immerse the dialysis bag in a beaker containing a defined volume of PBS at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh PBS to maintain sink conditions.

    • Analyze the concentration of Sophoraflavanone G in the collected samples using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

3. Quantification of Sophoraflavanone G in Rat Plasma by UHPLC-MS/MS

  • Objective: To determine the concentration of Sophoraflavanone G in plasma samples from pharmacokinetic studies.

  • Methodology:

    • Sample Preparation: Perform a liquid-liquid extraction of the plasma samples with a suitable organic solvent like ethyl acetate. An internal standard (e.g., rutin) should be added before extraction.[9]

    • Chromatographic Conditions:

      • Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm).[10]

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[10]

      • Flow Rate: 0.4 mL/min.[10]

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[9]

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Sophoraflavanone G and the internal standard.[9]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_bioavailability Bioavailability Assessment solubility Solubility Screening ternary Ternary Phase Diagram solubility->ternary smedds SMEDDS Preparation ternary->smedds particle_size Particle Size Analysis smedds->particle_size release Drug Release Study smedds->release pk_study Pharmacokinetic Study release->pk_study analysis Plasma Sample Analysis pk_study->analysis data_analysis Data Analysis analysis->data_analysis

Caption: Workflow for developing and evaluating a bioavailability-enhanced formulation.

smedds_mechanism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption smedds SMEDDS Formulation (Drug in Lipid Matrix) emulsion Fine Oil-in-Water Emulsion Formation smedds->emulsion Dispersion in GI fluids release Drug Release into Aqueous Phase emulsion->release Increased Surface Area membrane Intestinal Membrane release->membrane Enhanced Permeation circulation Systemic Circulation membrane->circulation

Caption: Mechanism of bioavailability enhancement by SMEDDS.

troubleshooting_pathway cluster_investigation Investigation cluster_solution Potential Solutions start Low Bioavailability Observed check_solubility Poor Solubility? start->check_solubility check_metabolism High First-Pass Metabolism? start->check_metabolism formulation_strategy Formulation (e.g., SMEDDS, Nano) check_solubility->formulation_strategy Yes prodrug_strategy Prodrug Approach check_metabolism->prodrug_strategy Yes

Caption: Troubleshooting logic for addressing low bioavailability.

References

Technical Support Center: Overcoming Poor Water Solubility of Prenylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor water solubility of prenylated flavonoids. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions, to directly address issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are prenylated flavonoids poorly soluble in water?

A1: Prenylated flavonoids possess a lipophilic (fat-soluble) prenyl group attached to their flavonoid backbone. This chemical feature increases their affinity for non-polar environments and consequently reduces their solubility in aqueous solutions.

Q2: What are the primary methods to improve the water solubility of prenylated flavonoids?

A2: Several techniques can be employed to enhance the aqueous solubility of these compounds. The most common and effective methods include:

  • Nanoemulsions: Encapsulating the flavonoid in a fine oil-in-water emulsion.

  • Solid Dispersions: Dispersing the flavonoid in a hydrophilic carrier matrix.

  • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclic oligosaccharides (cyclodextrins).

  • Co-solvents and pH adjustment: Utilizing pharmaceutically acceptable co-solvents or modifying the pH of the solution.

Q3: How much can these methods improve the solubility of prenylated flavonoids?

A3: The degree of solubility enhancement is significant and varies depending on the flavonoid and the method used. For instance, complexation with cyclodextrins has been shown to increase the water solubility of Xanthohumol C by 650-fold and icariin (B1674258) by 654-fold. Nanoformulations have also demonstrated substantial improvements in oral absorption, with a 14.9-fold increase observed for icaritin (B1674259) in a polymeric micelle formulation.

Troubleshooting Guides

Nanoemulsion Formulation

Issue: My nanoemulsion is unstable and shows signs of phase separation or creaming.

  • Potential Cause: The surfactant concentration or type may be suboptimal, leading to insufficient stabilization of the oil droplets. The homogenization process may also be inadequate.

  • Troubleshooting Steps:

    • Optimize Surfactant: Experiment with different hydrophilic-lipophilic balance (HLB) surfactants or a combination of surfactants to achieve better stability.

    • Adjust Surfactant Concentration: Gradually increase the surfactant concentration and monitor the effect on droplet size and stability.

    • Refine Homogenization: Increase the homogenization pressure or the number of passes to reduce the initial droplet size and improve uniformity.

    • Increase Viscosity: Consider adding a viscosity-enhancing agent to the aqueous phase to slow down droplet movement.

Issue: The encapsulation efficiency of my prenylated flavonoid in the nanoemulsion is low.

  • Potential Cause: The flavonoid may have limited solubility in the oil phase, or the oil-to-water ratio may not be optimal.

  • Troubleshooting Steps:

    • Screen Different Oils: Test various pharmaceutically acceptable oils to find one that better solubilizes your specific flavonoid.

    • Optimize Oil-to-Water Ratio: Systematically vary the ratio of the oil phase to the aqueous phase to find the optimal loading capacity.

    • Co-solvent Addition: Incorporate a small amount of a co-solvent (e.g., ethanol) in the oil phase to improve the initial dissolution of the flavonoid.

Solid Dispersion Formulation

Issue: The solid dispersion does not significantly improve the dissolution rate of my flavonoid.

  • Potential Cause: The flavonoid may not be in an amorphous state within the carrier, or the chosen carrier is not suitable. The drug-to-carrier ratio might also be too high.

  • Troubleshooting Steps:

    • Carrier Selection: Test different hydrophilic carriers such as polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG) to find one that is compatible with your flavonoid.

    • Optimize Drug-to-Carrier Ratio: Prepare solid dispersions with varying drug-to-carrier ratios. A lower ratio often leads to better dissolution enhancement.

    • Characterize the Solid State: Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm that the flavonoid is in an amorphous state.

Issue: My flavonoid degrades during the preparation of the solid dispersion by the melting method.

  • Potential Cause: The high temperatures used in the fusion method can cause thermal degradation of sensitive compounds.

  • Troubleshooting Steps:

    • Use the Solvent Evaporation Method: This method avoids high temperatures and is suitable for thermolabile compounds.

    • Lower the Temperature: If using the melting method, try to use the lowest possible temperature that allows for the complete melting and mixing of the drug and carrier.

    • Incorporate Antioxidants: Consider adding a small amount of a suitable antioxidant to the formulation to prevent oxidative degradation.

Cyclodextrin Complexation

Issue: The complexation efficiency with cyclodextrin is low.

  • Potential Cause: The type of cyclodextrin may not be optimal for your flavonoid, or the stoichiometry of the complex is not 1:1. The preparation method may also need optimization.

  • Troubleshooting Steps:

    • Screen Different Cyclodextrins: Evaluate various cyclodextrins and their derivatives (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the one with the best binding affinity for your flavonoid.

    • Determine Stoichiometry: Use methods like the continuous variation method (Job's plot) to determine the optimal molar ratio of flavonoid to cyclodextrin.

    • Optimize Preparation Method: Compare different preparation techniques such as co-precipitation, kneading, and freeze-drying to find the most efficient method for complexation.

Quantitative Data on Solubility Enhancement

Prenylated FlavonoidFormulation TechniqueCarrier/SystemFold Increase in Solubility/AbsorptionReference
Xanthohumol CCyclodextrin Complexation50 mM 2-hydroxypropyl-β-cyclodextrin650-fold
IcariinCyclodextrin ComplexationHydroxypropyl-γ-cyclodextrin654-fold
IcaritinPolymeric Micelles (Nanoemulsion)Soluplus® and Poloxamer 40714.9-fold (oral absorption)
Hesperetin & NaringeninCyclodextrin Complexationβ-cyclodextrinSignificant increase (temperature-dependent)

Experimental Protocols

Protocol 1: Preparation of a Prenylated Flavonoid Nanoemulsion by High-Pressure Homogenization
  • Oil Phase Preparation: Dissolve the prenylated flavonoid in a suitable oil (e.g., medium-chain triglycerides) at a predetermined concentration. Gently heat and stir until fully dissolved.

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Span 80) in purified water.

  • Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while stirring at high speed using a magnetic stirrer to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 3-5 cycles).

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and encapsulation efficiency using appropriate techniques (e.g., dynamic light scattering, HPLC).

Protocol 2: Preparation of a Prenylated Flavonoid Solid Dispersion by Solvent Evaporation
  • Solution Preparation: Dissolve the prenylated flavonoid and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol) in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Evaluate the solid dispersion for its amorphous nature (XRD, DSC) and dissolution rate compared to the pure flavonoid.

Protocol 3: Preparation of a Prenylated Flavonoid-Cyclodextrin Complex by Freeze-Drying
  • Solution Preparation: Dissolve the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in purified water.

  • Complexation: Add the prenylated flavonoid to the cyclodextrin solution in a specific molar ratio (e.g., 1:1).

  • Stirring/Sonication: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) or sonicate to facilitate complex formation.

  • Filtration: Filter the solution through a 0.45 µm membrane filter to remove any un-complexed flavonoid.

  • Freeze-Drying: Freeze the filtered solution at a low temperature (e.g., -80 °C) and then lyophilize it for 24-48 hours to obtain a dry powder of the inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, or NMR spectroscopy.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_optimization Optimization start Poorly Soluble Prenylated Flavonoid nano Nanoemulsion start->nano High-Pressure Homogenization sd Solid Dispersion start->sd Solvent Evaporation or Melting cd Cyclodextrin Complex start->cd Freeze-Drying or Kneading phys Physicochemical Characterization (Size, XRD, DSC) nano->phys sd->phys cd->phys sol Solubility & Dissolution Testing bio In Vitro/In Vivo Bioavailability sol->bio phys->sol opt Optimized Formulation bio->opt signaling_pathway cluster_flavonoid Prenylated Flavonoid Action cluster_pathway Signaling Cascade cluster_response Cellular Response flavonoid Icariin erk ERK flavonoid->erk Activates jnk JNK flavonoid->jnk Activates p38 p38 flavonoid->p38 Activates mapk MAPK Pathway erk->mapk jnk->mapk p38->mapk response Cell Differentiation & Proliferation mapk->response troubleshooting_logic start Low Dissolution from Solid Dispersion check_amorphous Is the flavonoid amorphous? start->check_amorphous check_ratio Is the drug-to-carrier ratio optimized? check_amorphous->check_ratio Yes recharacterize Re-characterize using XRD/DSC check_amorphous->recharacterize No check_carrier Is the carrier appropriate? check_ratio->check_carrier Yes optimize_ratio Decrease drug-to-carrier ratio check_ratio->optimize_ratio No screen_carriers Screen alternative carriers (PVP, PEG) check_carrier->screen_carriers No success Improved Dissolution check_carrier->success Yes recharacterize->start optimize_ratio->start screen_carriers->start

Sophoraflavanone I stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sophoraflavanone G

A Note on Nomenclature: This document addresses the stability and handling of Sophoraflavanone G. Initial inquiries regarding "Sophoraflavanone I" yielded limited specific data, suggesting a possible typographical error. Sophoraflavanone G is a closely related and well-documented compound within the same chemical family, and the information provided below is based on available research for this compound.

General Handling and Storage

Proper handling and storage of Sophoraflavanone G are crucial to maintain its integrity and ensure reproducible experimental results. As a sensitive flavonoid compound, its stability can be compromised by improper storage conditions.

Storage Recommendations: For optimal stability, Sophoraflavanone G powder should be stored at -20°C for long-term use, which can preserve it for up to three years[1][2]. When in solvent, it should be stored at -80°C for up to six months or at -20°C for one month[1]. It is shipped at room temperature, but upon receipt, it should be transferred to the recommended storage conditions[1]. To ensure maximum recovery of the product, it is advised to centrifuge the original vial before removing the cap[2].

Troubleshooting Guide

This guide provides solutions to common issues encountered when working with Sophoraflavanone G in solution.

Question: My Sophoraflavanone G is not dissolving properly. What should I do?

Answer: Sophoraflavanone G has poor water solubility, which can present challenges during stock solution preparation[3]. To improve solubility, consider the following:

  • Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent, with a solubility of up to 175 mg/mL (412.26 mM)[1]. Ethanol and DMF are also viable options[4].

  • Ultrasonic Treatment: Using an ultrasonic bath can aid in the dissolution of the compound[1].

  • Hygroscopic Nature of DMSO: Be aware that DMSO is hygroscopic. Use newly opened DMSO to avoid solubility issues impacted by absorbed water[1].

Question: I am observing a decrease in the activity of my Sophoraflavanone G solution over time. What could be the cause?

Answer: A decrease in activity is often indicative of degradation. Several factors can contribute to the degradation of flavonoids in solution:

  • Temperature: Flavonoids can be unstable at elevated temperatures. Storing solutions at the recommended -80°C is critical for long-term stability[1]. Some flavonoids show a decrease in concentration when stored at high temperatures[5].

  • Light Exposure: Flavonoids should be stored in the dark to prevent photodegradation[6].

  • pH: The pH of the solution can affect the stability of flavonoids. It is advisable to maintain a pH that is optimal for the specific experimental conditions and to be aware that changes in pH can lead to degradation.

  • Oxidation: Flavonoids are susceptible to oxidation. While not explicitly detailed for Sophoraflavanone G, this is a common degradation pathway for this class of compounds.

Question: I am seeing unexpected peaks in my HPLC/LC-MS analysis. What could they be?

Answer: The appearance of unexpected peaks may indicate the presence of degradation products. Flavonoids can degrade into smaller phenolic compounds or form polymers. To identify these, you can:

  • Run a fresh sample of Sophoraflavanone G as a control.

  • Perform mass spectrometry (MS) to determine the molecular weights of the unknown peaks and compare them to potential degradation products of flavonoids.

  • Review the literature for known degradation pathways of similar flavanones.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Sophoraflavanone G stock solutions?

A1: DMSO is highly recommended due to its high solubilizing capacity for Sophoraflavanone G (up to 175 mg/mL)[1]. For in vivo studies, formulations may involve a combination of DMSO, PEG300, Tween 80, and saline or PBS, though specific ratios should be optimized for the experimental model.

Q2: How should I store my Sophoraflavanone G solutions for short-term and long-term use?

A2: For short-term storage (up to one month), aliquots of the solution can be stored at -20°C. For long-term storage (up to six months), it is best to store aliquots at -80°C to minimize degradation[1]. Avoid repeated freeze-thaw cycles.

Q3: Is Sophoraflavanone G sensitive to light?

A3: Yes, like many flavonoids, Sophoraflavanone G is light-sensitive. It is recommended to store solutions in amber vials or tubes wrapped in foil to protect them from light[6].

Q4: At what temperature should I conduct my experiments with Sophoraflavanone G?

A4: While specific experimental temperatures will vary, be mindful that elevated temperatures can accelerate the degradation of flavonoids[5]. If high temperatures are required, minimize the exposure time.

Data Presentation

Table 1: Solubility of Sophoraflavanone G

SolventSolubilityReference
DMSO175 mg/mL (412.26 mM)[1]
DMF30 mg/mL[4]
Ethanol20 mg/mL[4]

Table 2: Recommended Storage Conditions

FormTemperatureDurationReference
Powder-20°C3 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Experimental Protocols

Protocol: Assessing the Stability of Sophoraflavanone G in Solution via HPLC

This protocol outlines a general method for determining the stability of Sophoraflavanone G under various conditions (e.g., different solvents, pH, temperatures).

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of Sophoraflavanone G powder.

    • Dissolve in a suitable solvent (e.g., HPLC-grade DMSO) to a final concentration of 10 mg/mL.

    • Vortex and sonicate briefly to ensure complete dissolution.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the desired experimental buffer or solvent to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Prepare multiple aliquots for each condition to be tested (e.g., different temperatures, light exposure).

  • Incubation:

    • Store the aliquots under the specified conditions. For example:

      • Temperature stability: -20°C, 4°C, 25°C, 40°C.

      • Light stability: One set of samples exposed to light and another set wrapped in aluminum foil.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition for analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for flavonoid analysis.

    • Column: A C18 reverse-phase column is typically suitable.

    • Detection: UV detection at the wavelength of maximum absorbance for Sophoraflavanone G (typically between 280-330 nm for flavanones).

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1.0 mL/min.

  • Data Analysis:

    • Quantify the peak area of Sophoraflavanone G at each time point.

    • Calculate the percentage of Sophoraflavanone G remaining relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Experimental_Workflow prep_stock Prepare Sophoraflavanone G Stock Solution (e.g., 10 mg/mL in DMSO) prep_working Prepare Working Solutions in Experimental Buffer prep_stock->prep_working incubation Incubate Under Test Conditions (Temp, Light, pH) prep_working->incubation sampling Collect Aliquots at Different Time Points incubation->sampling hplc Analyze by HPLC sampling->hplc data_analysis Quantify Peak Area and Calculate Degradation Rate hplc->data_analysis

Caption: Workflow for assessing Sophoraflavanone G stability.

MAPK_Pathway SFG Sophoraflavanone G MAPK MAPK Pathway SFG->MAPK Suppresses Apoptosis Apoptosis MAPK->Apoptosis Regulates

Caption: Sophoraflavanone G's effect on the MAPK signaling pathway.

References

Technical Support Center: Sophoraflavanone G In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with Sophoraflavanone G (SFG). The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental design and overcome issues related to the compound's inherent physicochemical properties.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or inconsistent efficacy of Sophoraflavanone G in our animal model.

Possible Cause 1: Poor Bioavailability due to Low Aqueous Solubility.

Sophoraflavanone G, like many flavonoids, has poor water solubility, which significantly limits its oral bioavailability.[1][2] This can lead to insufficient plasma and tissue concentrations to elicit a therapeutic effect.

Troubleshooting/Solution:

  • Formulation Strategies: The most critical step to improve in vivo efficacy is to enhance the solubility and absorption of SFG. Consider the following approaches:

    • Self-Microemulsifying Drug Delivery System (S-SMEDDS): This is a proven method to significantly increase the oral bioavailability of SFG. A study demonstrated a 3.4-fold increase in relative bioavailability in rats using an S-SMEDDS formulation.[3]

    • Nanoparticle Encapsulation: Technologies like nanosuspensions, nanoemulsions, or encapsulation in nanocarriers can improve solubility, protect the compound from degradation, and enhance absorption.[4][5]

    • Inclusion Complexes: Complexation with molecules like cyclodextrins can improve the solubility and dissolution rate of flavonoids.[6][7]

    • Co-crystallization: This technique can modify the physicochemical properties of SFG to improve its solubility and dissolution.[7]

Possible Cause 2: Inadequate Dosing or Administration Route.

The dose and route of administration are critical for achieving therapeutic concentrations of SFG at the target site.

Troubleshooting/Solution:

  • Review Dosing Regimens: Compare your current dosing with regimens reported in the literature. While optimal dosage depends on the animal model and disease state, published studies provide a starting point.

  • Consider Alternative Administration Routes: If oral administration yields low efficacy, consider parenteral routes to bypass first-pass metabolism and increase systemic exposure.[8]

    • Intraperitoneal (IP) Injection: This route has been successfully used in several murine studies with SFG.[6][9]

    • Intravenous (IV) Injection: Provides 100% bioavailability and is useful for establishing baseline efficacy without absorption limitations.

    • Topical Administration: For localized inflammatory conditions, such as skin inflammation, topical application has shown promise.[10]

Issue 2: High variability in experimental results between animals.

Possible Cause 1: Inconsistent Formulation.

If the formulation of SFG is not homogenous or stable, it can lead to variable dosing between animals.

Troubleshooting/Solution:

  • Ensure Homogeneity: For suspensions, ensure vigorous and consistent vortexing or sonication before each administration to ensure a uniform particle distribution.

  • Stability Testing: Assess the stability of your formulation over the duration of your experiment. Degradation of SFG can lead to reduced efficacy.

Possible Cause 2: Biological Variability.

Factors such as diet, gut microbiota, and genetics can influence the absorption and metabolism of flavonoids.[4]

Troubleshooting/Solution:

  • Standardize Animal Husbandry: Maintain consistent diet and housing conditions for all animals in the study.

  • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability on the overall results.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Sophoraflavanone G in Different Animal Models

Animal ModelDisease/ConditionAdministration RouteDosage RangeObserved EffectsReference
RatCarrageenan-induced paw edemaOral250 mg/kgInhibition of paw edema[11]
MouseCroton oil-induced ear edemaTopical10-250 µ g/ear Reduction in ear edema[10]
MouseAsthma Model (Ovalbumin-sensitized)IntraperitonealNot specifiedReduced airway hyper-responsiveness and inflammation[9]
DucklingRiemerella anatipestifer infectionIntraperitoneal5-10 mg/kgReduced bacterial load and tissue damage[12]

Table 2: Pharmacokinetic Parameters of Sophoraflavanone G with and without Formulation Enhancement

FormulationAnimal ModelCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative BioavailabilityReference
SFG Suspension (Oral)Rat~200~2.0~1,500100%[3]
SFG-S-SMEDDS (Oral)Rat~800~1.0~5,150343.84%[3]

Experimental Protocols

Protocol 1: Preparation of Sophoraflavanone G Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS)

This protocol is adapted from a study that successfully enhanced the oral bioavailability of SFG.[3]

Materials:

  • Sophoraflavanone G (SFG)

  • Ethyl Oleate

  • Cremophor RH40

  • Polyethylene Glycol 400 (PEG 400)

  • Adsorbent (e.g., silicon dioxide)

Procedure:

  • Screening of Excipients:

    • Determine the solubility of SFG in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Ternary Phase Diagram:

    • Experiment with different ratios of oil, surfactant, and co-surfactant to identify the self-microemulsifying region.

  • Preparation of Liquid SMEDDS (L-SMEDDS):

    • Based on the optimized ratio, accurately weigh and mix the selected oil (Ethyl Oleate), surfactant (Cremophor RH40), and co-surfactant (PEG 400).

    • Add SFG to the mixture and stir until it is completely dissolved. A typical drug loading is 20 mg/g of the vehicle.[3]

  • Preparation of Solid SMEDDS (S-SMEDDS):

    • Add the prepared L-SMEDDS dropwise to a suitable amount of adsorbent (e.g., silicon dioxide) while continuously mixing.

    • Continue mixing until a free-flowing powder is obtained.

    • The resulting S-SMEDDS can be filled into capsules for oral administration.

Protocol 2: In Vivo Anti-Inflammatory Assay - Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method to evaluate the anti-inflammatory effects of compounds.[10][11]

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Sophoraflavanone G formulation (e.g., suspension or S-SMEDDS)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatization: Acclimatize animals to the experimental conditions for at least one week.

  • Fasting: Fast the rats overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide the animals into control and treatment groups.

  • Drug Administration:

    • Administer the SFG formulation or vehicle (control) orally or via the desired route.

  • Induction of Edema:

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).

  • Calculation of Edema and Inhibition:

    • Calculate the percentage of paw edema: Edema (%) = [(Vt - V0) / V0] * 100

    • Calculate the percentage of inhibition of edema by the drug treatment compared to the control group.

Visualizations

Signaling Pathways

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFA [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SFG [label="Sophoraflavanone G", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TNFR [label="TNFR", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK1/2, p38, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(IL-1β, IL-6, TNF-α)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; iNOS_COX2 [label="iNOS & COX-2", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; MMP9 [label="MMP-9", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LPS -> MAPK [label="Activates"]; LPS -> NFkB [label="Activates"]; TNFA -> TNFR [label="Binds"]; TNFR -> MAPK [label="Activates"]; TNFR -> NFkB [label="Activates"];

MAPK -> Pro_inflammatory_Cytokines [label="Induces"]; NFkB -> Pro_inflammatory_Cytokines [label="Induces"]; MAPK -> iNOS_COX2 [label="Induces"]; NFkB -> iNOS_COX2 [label="Induces"]; NFkB -> MMP9 [label="Induces"];

SFG -> MAPK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; SFG -> NFkB [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; SFG -> TNFR [label="Interacts with", color="#EA4335", style=dashed, arrowhead=tee]; } dot Caption: Sophoraflavanone G inhibits inflammatory responses by targeting MAPK and NF-κB signaling pathways.

Experimental Workflow

// Nodes A [label="1. Formulation Preparation\n(e.g., S-SMEDDS)"]; B [label="2. Animal Acclimatization & Grouping"]; C [label="3. Drug Administration\n(Oral, IP, etc.)"]; D [label="4. Induction of Disease Model\n(e.g., Carrageenan injection)"]; E [label="5. Measurement of Efficacy\n(e.g., Paw volume)"]; F [label="6. Data Analysis\n(% Inhibition)"];

// Edges A -> C; B -> C; C -> D; D -> E; E -> F; } dot Caption: A typical experimental workflow for evaluating the in vivo efficacy of Sophoraflavanone G.

Bioavailability Enhancement Strategy

// Nodes SFG_Poor_Solubility [label="SFG\n(Poor Water Solubility)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Low_Bioavailability [label="Low Oral\nBioavailability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Low_Efficacy [label="Low In Vivo Efficacy", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Formulation [label="Formulation Strategy\n(e.g., S-SMEDDS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Improved_Solubility [label="Improved Solubility\n& Dissolution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enhanced_Absorption [label="Enhanced Absorption", fillcolor="#34A853", fontcolor="#FFFFFF"]; Increased_Bioavailability [label="Increased Bioavailability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Improved_Efficacy [label="Improved In Vivo Efficacy", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SFG_Poor_Solubility -> Low_Bioavailability; Low_Bioavailability -> Low_Efficacy;

SFG_Poor_Solubility -> Formulation; Formulation -> Improved_Solubility; Improved_Solubility -> Enhanced_Absorption; Enhanced_Absorption -> Increased_Bioavailability; Increased_Bioavailability -> Improved_Efficacy; } dot Caption: The logical relationship between formulation strategies and improved in vivo efficacy of Sophoraflavanone G.

References

Technical Support Center: Storage and Handling of Sophoraflavanone G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Sophoraflavanone G (SFG) during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general storage condition for Sophoraflavanone G?

For routine short- to mid-term storage, it is recommended to store Sophoraflavanone G at -20°C in a tightly sealed container, protected from light. For long-term storage, -80°C is preferable.

Q2: I've observed a change in the color of my solid Sophoraflavanone G sample. What could be the cause?

A color change in solid SFG, often to a yellowish or brownish hue, can be an indicator of degradation. This is likely due to oxidation or photodegradation, especially if the sample has been exposed to air and light. It is crucial to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and in a light-protecting container (e.g., amber vial).

Q3: My Sophoraflavanone G solution appears cloudy or has precipitated. What should I do?

Cloudiness or precipitation in an SFG solution can indicate several issues:

  • Poor Solubility: SFG has poor water solubility.[1] Ensure you are using an appropriate solvent. Organic solvents like DMSO, ethanol, or methanol (B129727) are generally suitable. For aqueous buffers, the addition of a co-solvent may be necessary.

  • Degradation: The precipitate could be degradation products that are less soluble than the parent compound.

  • Temperature Effects: If the solution was stored at a low temperature, the compound might have precipitated out. Gently warm the solution and sonicate to attempt redissolution.

If precipitation persists after warming, it is advisable to prepare a fresh solution.

Q4: How does pH affect the stability of Sophoraflavanone G in solution?

Flavonoids are generally more stable in acidic to neutral conditions. Alkaline conditions can promote the hydrolysis and oxidation of the flavanone (B1672756) structure. It is recommended to maintain the pH of aqueous solutions below 7.

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
Loss of biological activity in an older sample Chemical degradation of Sophoraflavanone G.1. Confirm the integrity of the compound using an analytical technique like HPLC. 2. If degradation is confirmed, use a fresh, properly stored sample for future experiments. 3. Review storage conditions to ensure they align with recommendations (frozen, protected from light and air).
Appearance of new peaks in HPLC chromatogram Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products. 2. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. 3. Characterize the new peaks using LC-MS/MS to understand the degradation pathway.
Inconsistent results between experimental replicates Instability of Sophoraflavanone G in the experimental medium.1. Assess the stability of SFG in your specific experimental buffer and conditions (temperature, light exposure). 2. Prepare fresh solutions for each experiment. 3. Consider using antioxidants in your medium if oxidative degradation is suspected.

Experimental Protocols

Protocol 1: Forced Degradation Study of Sophoraflavanone G

This protocol outlines the conditions for a forced degradation study to investigate the stability of Sophoraflavanone G under various stress conditions. This is crucial for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Sophoraflavanone G (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid Sophoraflavanone G in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve in the initial solvent for analysis.

  • Photodegradation (Solution):

    • Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method capable of separating Sophoraflavanone G from its potential degradation products.

1. Instrumentation:

  • HPLC system with a UV or PDA detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase Selection:

  • Start with a gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.
    • Mobile Phase B: Acetonitrile or Methanol.

  • A typical starting gradient could be: 10-90% B over 30 minutes.

3. Method Optimization:

  • Inject the mixture of stressed samples from the forced degradation study.

  • Optimize the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.

  • The detector wavelength should be set at the λmax of Sophoraflavanone G (determined by UV scan).

4. Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of stability studies on Sophoraflavanone G.

Table 1: Hypothetical Degradation of Sophoraflavanone G Under Forced Degradation Conditions

Stress ConditionDurationTemperature% Degradation of Sophoraflavanone GNumber of Major Degradation Products
0.1 M HCl24 hours60°C15%2
0.1 M NaOH4 hoursRoom Temp45%3
3% H₂O₂24 hoursRoom Temp25%2
Thermal (Solid)48 hours80°C8%1
Photolytic (UV)24 hoursRoom Temp30%2

Table 2: Hypothetical Stability of Sophoraflavanone G in Different Solvents at Room Temperature (Protected from Light)

SolventStorage Duration% Remaining Sophoraflavanone G
DMSO7 days98%
Ethanol7 days95%
Methanol7 days96%
Acetonitrile7 days97%
Water (pH 5)24 hours90%
Water (pH 8)24 hours65%

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis sfg_solid Sophoraflavanone G (Solid) sfg_solution Stock Solution (1 mg/mL) sfg_solid->sfg_solution thermal Thermal (Solid) (80°C) sfg_solid->thermal acid Acid Hydrolysis (0.1 M HCl, 60°C) sfg_solution->acid base Base Hydrolysis (0.1 M NaOH, RT) sfg_solution->base oxidation Oxidation (3% H₂O₂, RT) sfg_solution->oxidation photo Photolytic (Solution) (UV light, RT) sfg_solution->photo hplc Stability-Indicating HPLC-UV/PDA acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Degradant ID hplc->lcms

Caption: Workflow for the forced degradation study of Sophoraflavanone G.

hplc_method_development start Start: Degraded Sample Mixture screening Initial Screening (Gradient, C18 column) start->screening evaluation Evaluate Peak Separation (Resolution, Tailing) screening->evaluation optimization Optimize Parameters (Gradient, pH, Temp) evaluation->optimization Separation not optimal validation Method Validation (ICH) (Specificity, Linearity, etc.) evaluation->validation Optimal Separation optimization->evaluation final_method Final Stability-Indicating HPLC Method validation->final_method

Caption: Logical workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Sophoraflavanone I & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Sophoraflavanone I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when assessing cell viability in the presence of this compound.

Disclaimer: Specific experimental data on the interference of this compound with cell viability assays is limited in publicly available literature. The guidance provided here is based on the known behavior of flavonoids, the chemical class to which this compound belongs. Flavonoids are well-documented to interfere with certain types of cell viability assays.

Frequently Asked Questions (FAQs)

Q1: I'm seeing an unexpected increase in "cell viability" at high concentrations of this compound with the MTT assay. Is this a proliferative effect?

A1: It is highly unlikely to be a proliferative effect. Flavonoids, including potentially this compound, are reducing agents that can directly reduce the MTT tetrazolium salt to its colored formazan (B1609692) product in a cell-free environment.[1][2] This chemical reduction mimics the metabolic activity of viable cells, leading to a false-positive signal that artificially inflates the viability reading.[3] At higher concentrations of the compound, this direct reduction can mask any actual cytotoxic effects.

Q2: My this compound solution is slightly yellow. Will this color interfere with my colorimetric assay?

A2: Yes, the intrinsic color of this compound or its solution can interfere with absorbance-based assays like MTT, XTT, and MTS. Flavonoids typically have two main absorption bands, one between 300-380 nm and another between 240-295 nm, with some absorption tails extending to 400-450 nm.[4] If the absorbance of the compound overlaps with the wavelength used to measure the formazan product (typically 450-570 nm), it will lead to artificially high background readings.

Q3: Is this compound fluorescent? Could this interfere with fluorescence-based assays like AlamarBlue (Resazurin)?

A3: Many flavonoids exhibit autofluorescence.[5][6] The fluorescence properties depend on the specific chemical structure, solvent, and pH.[7][8] If this compound is fluorescent and its emission spectrum overlaps with that of the assay's fluorescent product (e.g., resorufin (B1680543) in the AlamarBlue assay), it will cause interference. It is crucial to run controls to measure the autofluorescence of the compound alone.

Q4: Which cell viability assay is recommended for use with this compound?

A4: The Sulforhodamine B (SRB) assay is often recommended for flavonoids and other natural products.[1] The SRB assay is based on the staining of total cellular protein, which is less susceptible to interference from the reducing properties or color of the test compound.[1] Alternatively, an ATP-based luminescence assay (e.g., CellTiter-Glo) can be a reliable option, as it measures a distinct metabolic marker (ATP) and the luminescent signal is less prone to colorimetric or fluorescent interference.[3] However, proper controls are still essential.

Q5: How can I confirm if this compound is directly interfering with my assay?

A5: The most direct method is to perform a cell-free control experiment.[9] Prepare a set of wells with your assay medium and the same concentrations of this compound that you use in your experiment, but without any cells. Add the assay reagent and measure the signal. If you detect a signal that increases with the concentration of the compound, this confirms direct interference.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating interference from this compound in your cell viability experiments.

Problem 1: Unexpectedly High Viability or Bell-Shaped Dose-Response Curve in MTT/MTS/XTT Assays

  • Possible Cause 1: Direct Reduction of Tetrazolium Salt.

    • Troubleshooting Step: Run a cell-free assay control as described in FAQ 5.

    • Solution: If interference is confirmed, switch to a non-tetrazolium-based assay like the SRB or ATP-based assay.[1]

  • Possible Cause 2: Colorimetric Interference.

    • Troubleshooting Step: Measure the absorbance spectrum of this compound in your culture medium to see if it overlaps with the assay's measurement wavelength.

    • Solution: Include a "compound only" background control for each concentration. Subtract the absorbance of the compound-only wells from your experimental wells.[9] If the background is too high, switch to a non-absorbance-based assay (e.g., fluorescence or luminescence).

Problem 2: High Background Signal in Fluorescence-Based Assays (e.g., AlamarBlue/Resazurin)

  • Possible Cause: Autofluorescence of this compound.

    • Troubleshooting Step: Measure the fluorescence of this compound in the assay medium at the excitation/emission wavelengths of the assay.

    • Solution: If autofluorescence is significant, subtract the background fluorescence from your experimental wells. If the compound's signal is much stronger than the assay signal, consider an alternative method like the SRB or ATP assay.

Problem 3: Poor Solubility or Precipitation of this compound in Culture Medium

  • Possible Cause: Low Aqueous Solubility.

    • Troubleshooting Step: Visually inspect the wells under a microscope for any precipitate after adding the compound.[9]

    • Solution: Use a low percentage of a solubilizing agent like DMSO (typically <0.5% final concentration) and ensure you have a matching vehicle control in your experiment.[9] Gentle sonication or vortexing of the stock solution can also help.[9]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Start: Unexpected Viability Results AssayType Which assay are you using? Start->AssayType MTT Tetrazolium Assay (MTT, MTS, XTT) AssayType->MTT Tetrazolium Fluorescence Fluorescence Assay (e.g., AlamarBlue) AssayType->Fluorescence Fluorescence CellFreeMTT Run Cell-Free Control (Compound + Reagent, No Cells) MTT->CellFreeMTT InterferenceCheckMTT Signal in Cell-Free Control? CellFreeMTT->InterferenceCheckMTT SwitchAssay Interference Confirmed. Switch to SRB or ATP Assay. InterferenceCheckMTT->SwitchAssay Yes ColorCheck Check for Color Interference (Compound Absorbance) InterferenceCheckMTT->ColorCheck No SubtractBG Subtract 'Compound Only' Background. If still problematic, switch assay. ColorCheck->SubtractBG CellFreeFluorescence Run Cell-Free Control (Compound, No Reagent) Fluorescence->CellFreeFluorescence InterferenceCheckFluorescence Autofluorescence Detected? CellFreeFluorescence->InterferenceCheckFluorescence InterferenceCheckFluorescence->SwitchAssay No, but results still odd SubtractBGFluorescence Subtract 'Compound Only' Background. If signal is too high, switch assay. InterferenceCheckFluorescence->SubtractBGFluorescence Yes

Caption: Troubleshooting workflow for unexpected cell viability results with this compound.

Quantitative Data Summary

While specific data for this compound is unavailable, the table below illustrates a hypothetical scenario based on typical flavonoid interference in different assays. This highlights the importance of selecting the appropriate assay.

Assay TypeHypothetical IC50 for a Flavonoid (µM)Potential for Interference
MTT Assay > 200 (False High Viability)High: Direct reduction of MTT leads to an overestimation of viability, masking true cytotoxicity.[2][3]
AlamarBlue 75 (Potentially Inaccurate)Medium: Potential for interference from compound autofluorescence or direct reduction of resazurin.[10][11]
SRB Assay 25 (More Reliable)Low: Based on protein staining, it is not affected by the compound's reducing potential.[1]
ATP-based Assay 22 (More Reliable)Low: Luminescence is less prone to color/fluorescence interference. Measures a distinct metabolic endpoint.[3]
Experimental Protocols
Protocol 1: Cell-Free Interference Control for MTT Assay

This protocol determines if this compound directly reduces the MTT reagent.

  • Prepare serial dilutions of this compound in complete cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO) and a medium-only control.

  • Do not add any cells to these wells.

  • Incubate the plate under the same conditions as your cell-based experiment (e.g., 24, 48, or 72 hours at 37°C).

  • Add 10 µL of MTT solution (final concentration 0.45-0.5 mg/mL) to each well.[12]

  • Incubate for 1-4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl) to each well to dissolve the formazan crystals.

  • Mix thoroughly and read the absorbance at 570 nm.

  • Analysis: An increase in absorbance with increasing compound concentration indicates direct interference.

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is recommended as a robust alternative to tetrazolium-based assays for flavonoids.

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and incubate for the desired exposure time.

  • Gently discard the culture medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Shake the plate for 5-10 minutes and read the absorbance at 510 nm.

Experimental Workflow Diagram: Comparing MTT and SRB Assays

AssayComparison cluster_0 MTT Assay Workflow cluster_1 SRB Assay Workflow MTT_Start Plate & Treat Cells MTT_Treat Incubate (e.g., 48h) MTT_Start->MTT_Treat MTT_AddReagent Add MTT Reagent MTT_Treat->MTT_AddReagent MTT_Incubate Incubate (4h) MTT_AddReagent->MTT_Incubate Interference Potential Interference! (Direct Reduction) MTT_AddReagent->Interference MTT_Solubilize Add Solubilizer MTT_Incubate->MTT_Solubilize MTT_Read Read Absorbance (570nm) MTT_Solubilize->MTT_Read SRB_Start Plate & Treat Cells SRB_Treat Incubate (e.g., 48h) SRB_Start->SRB_Treat SRB_Fix Fix with TCA SRB_Treat->SRB_Fix SRB_Stain Stain with SRB SRB_Fix->SRB_Stain SRB_Wash Wash with Acetic Acid SRB_Stain->SRB_Wash SRB_Solubilize Add Tris Base SRB_Wash->SRB_Solubilize SRB_Read Read Absorbance (510nm) SRB_Solubilize->SRB_Read

Caption: Comparison of the MTT and SRB assay workflows for cell viability assessment.

Relevant Signaling Pathways

While direct interference is a primary concern, this compound may also exert its biological effects through various signaling pathways, similar to other related flavonoids like Sophoraflavanone G.[][14] Understanding these can provide context for observed cytotoxic effects. Potential pathways include:

  • NF-κB Signaling: Many flavonoids are known to inhibit the NF-κB pathway, which can reduce inflammation and promote apoptosis.[][15]

  • MAPK Signaling: The MAPK pathway is crucial for cell proliferation and survival, and its modulation by flavonoids can lead to cell cycle arrest and apoptosis.

  • STAT Signaling: Inhibition of STAT signaling pathways can suppress tumor cell proliferation.[]

Signaling Pathway Interference Diagram

SignalingPathways cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes Sophoraflavanone_I This compound NFkB NF-κB Pathway Sophoraflavanone_I->NFkB Inhibits MAPK MAPK Pathway Sophoraflavanone_I->MAPK Inhibits STAT STAT Pathway Sophoraflavanone_I->STAT Inhibits Apoptosis Apoptosis NFkB->Apoptosis Inflammation Decreased Inflammation NFkB->Inflammation Proliferation Decreased Proliferation MAPK->Proliferation STAT->Proliferation

Caption: Potential signaling pathways modulated by this compound, leading to cellular effects.

References

Addressing batch-to-batch variability of Sophoraflavanone I extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Sophoraflavanone G extracts and related experimental challenges.

Section 1: Troubleshooting Batch-to-Batch Variability

One of the most significant challenges in working with natural product extracts is managing the inherent variability between batches. This section provides a troubleshooting guide to identify and mitigate the common causes of inconsistency in your Sophoraflavanone G extracts.

Q1: We are observing significant variations in the yield and purity of our Sophoraflavanone G extracts between different batches. What are the potential causes?

A1: Batch-to-batch variability in natural product extraction is a multifaceted issue. Several factors, from the raw plant material to the specifics of the extraction procedure, can contribute to these inconsistencies. Below is a systematic guide to help you identify the source of the variability.

Troubleshooting Workflow for Inconsistent Extraction Yields and Purity

Troubleshooting_Extraction_Variability cluster_raw_material Raw Material Factors cluster_protocol Protocol Factors cluster_solvent Solvent Factors cluster_analysis Analytical Factors start Start: Inconsistent Batches raw_material Step 1: Raw Material Verification start->raw_material protocol Step 2: Extraction Protocol Review raw_material->protocol Raw material consistent? rm1 Geographical Source & Climate solvent Step 3: Solvent Quality Check protocol->solvent Protocol consistent? p1 Solvent-to-Solid Ratio analysis Step 4: Analytical Method Validation solvent->analysis Solvent consistent? s1 Purity & Grade end_good Consistent Batches analysis->end_good Analysis validated? a1 Validated HPLC/MS Method rm2 Harvest Time & Plant Age rm3 Drying & Storage Conditions rm4 Genetic Variation p2 Extraction Time & Temperature p3 Agitation Speed p4 Particle Size of Material s2 Supplier Consistency s3 Storage Conditions a2 Consistent Standard Preparation a3 Instrument Calibration

Troubleshooting workflow for extraction variability.

Key Areas to Investigate:

  • Raw Material Sourcing and Handling: The chemical profile of Sophora flavescens root can be significantly influenced by its geographical origin, climate, soil conditions, and harvesting time. Inconsistent drying and storage of the raw material can also lead to degradation of Sophoraflavanone G.

  • Extraction Protocol Consistency: Minor deviations in the extraction protocol can lead to major differences in the final product. Ensure that the solvent-to-solid ratio, extraction time, temperature, and agitation speed are meticulously controlled and identical for each batch.

  • Solvent Quality: The purity and grade of the solvent used for extraction are critical. Using solvents from different suppliers or of varying purity can introduce contaminants and affect extraction efficiency.

  • Analytical Method Validation: It is essential to rule out the analytical method as a source of variation. Ensure that your High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) method is properly validated for linearity, precision, and accuracy.

Q2: How do different extraction parameters quantitatively affect the yield of Sophoraflavanone G?

A2: The choice of extraction solvent and the temperature at which the extraction is performed are two of the most critical factors influencing the yield of Sophoraflavanone G. Below are tables summarizing the impact of these parameters based on published data.

Table 1: Effect of Extraction Solvent on Flavonoid Yield

Solvent SystemTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Extraction Yield (%)
100% Ethanol40.50 ± 0.8831.11 ± 0.4317.03
70% Aqueous Ethanol66.03 ± 0.4440.11 ± 1.3116.85
100% Methanol (B129727)26.06-26.06
70% Aqueous Methanol---
100% Acetone12.33-12.33
50% Aqueous Acetone--33.67
Water25.58-25.58

Data compiled from studies on various plant materials, illustrating general trends.[1][2] Aqueous-alcoholic solvents, such as 70% ethanol, often provide a good balance of polarity to efficiently extract flavonoids like Sophoraflavanone G.[1]

Table 2: Effect of Extraction Temperature on Flavonoid Yield

Temperature (°C)Total Phenolic Content (mg GAE/g)Total Flavonoid Content (µg QCE/g)
2516.56 - 16.92-
60-70
8018.33-
90-81
100Optimal for some flavonoids-
>120Potential degradation of flavonoids-

Data compiled from various studies.[3][4][5] Generally, increasing the extraction temperature can enhance the solubility and diffusion rate of the target compounds, leading to a higher yield. However, excessively high temperatures can cause thermal degradation of flavonoids.[3]

Section 2: Experimental Protocols

This section provides detailed, step-by-step protocols for common analytical and cell-based assays used in the study of Sophoraflavanone G.

Protocol 1: Quantitative Analysis of Sophoraflavanone G by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantification of Sophoraflavanone G in an extract.

Workflow for HPLC Analysis of Sophoraflavanone G

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Parameters cluster_analysis Analysis cluster_quant Quantification prep Sample and Standard Preparation hplc HPLC System Setup prep->hplc p1 Dissolve extract and standard in methanol analysis Chromatographic Analysis hplc->analysis h1 Column: C18 (e.g., 250 x 4.6 mm, 5 µm) quant Data Processing and Quantification analysis->quant an1 Inject samples and standards q1 Identify Sophoraflavanone G peak by retention time p2 Filter through 0.45 µm syringe filter h2 Mobile Phase Gradient h3 Flow Rate: 1.0 mL/min h4 Detection: UV at 280-365 nm an2 Record chromatograms q2 Generate calibration curve from standards q3 Calculate concentration in samples

HPLC analysis workflow.

Materials and Reagents:

  • Sophoraflavanone G standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (optional, for mobile phase modification)

  • 0.45 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Standard Preparation: Prepare a stock solution of Sophoraflavanone G standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of your Sophoraflavanone G extract and dissolve it in methanol to a known concentration (e.g., 10 mg/mL). Sonicate for 10-15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A typical gradient could be:

      • 0-10 min, 3-20% B

      • 10-15 min, 20-30% B

      • 15-20 min, 30-50% B

      • 20-25 min, 50-70% B

      • 25-27 min, 70-100% B

      • 27-30 min, 100% B

      • 30-32 min, 100-3% B

      • 32-35 min, 3% B[6]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-35 °C

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 280-365 nm

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the peak corresponding to Sophoraflavanone G in your sample chromatograms by comparing the retention time with that of the standard. Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Use the regression equation from the calibration curve to calculate the concentration of Sophoraflavanone G in your extract samples.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Sophoraflavanone G on cancer cell lines.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_seed Cell Seeding cluster_treat Treatment cluster_mtt MTT Incubation cluster_solubilize Formazan (B1609692) Solubilization cluster_read Absorbance Reading cluster_analyze Data Analysis seed Seed Cells treat Treat with Sophoraflavanone G seed->treat s1 Plate cells in a 96-well plate mtt Add MTT Reagent treat->mtt t1 Prepare serial dilutions of Sophoraflavanone G solubilize Solubilize Formazan mtt->solubilize m1 Add MTT solution to each well read Measure Absorbance solubilize->read so1 Remove MTT solution analyze Analyze Data read->analyze r1 Use a microplate reader at 570 nm a1 Calculate % cell viability s2 Incubate for 24h to allow attachment t2 Add to cells and incubate (24-72h) m2 Incubate for 2-4h so2 Add DMSO or other solvent so3 Shake to dissolve crystals a2 Determine IC50 value

MTT assay workflow.

Materials and Reagents:

  • Cancer cell line (e.g., MDA-MB-231, HeLa, A549)

  • Complete cell culture medium

  • Sophoraflavanone G extract

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other formazan solubilizing solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed your chosen cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7] Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of your Sophoraflavanone G extract in DMSO. Prepare serial dilutions of the extract in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity.[7] After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the diluted Sophoraflavanone G solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (cells in medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of Sophoraflavanone G.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Section 3: Signaling Pathway Diagrams

Sophoraflavanone G has been shown to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams illustrate the known interactions of Sophoraflavanone G with the MAPK and NF-κB pathways.

MAPK Signaling Pathway

Sophoraflavanone G has been reported to inhibit the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, thereby suppressing downstream inflammatory responses.[9]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SFG Sophoraflavanone G MAPKK MAPKK (e.g., MKK3/6, MEK1/2) SFG->MAPKK Inhibition of phosphorylation Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKKK->MAPKK P MAPK MAPK (p38, ERK1/2, JNK) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors P Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Sophoraflavanone G and the MAPK pathway.
NF-κB Signaling Pathway

Sophoraflavanone G can also inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[9]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SFG Sophoraflavanone G IKK_complex IKK Complex SFG->IKK_complex Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor Receptor->IKK_complex Activation IkBa IκBα IKK_complex->IkBa P p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p65_p50_IkBa p65/p50-IκBα (Inactive) Gene_Expression Inflammatory Gene Expression p65_p50_nuc->Gene_Expression

Sophoraflavanone G and the NF-κB pathway.

References

Technical Support Center: Large-Scale Purification of Sophoraflavanone I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Sophoraflavanone I.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound for large-scale extraction?

This compound is a prenylated flavonoid primarily isolated from the roots and stems of plants belonging to the Sophora genus, such as Sophora flavescens.[][2][3] The concentration of this compound can vary depending on the plant's geographical origin, harvest time, and the specific part of the plant used for extraction.

Q2: What is the structural difference between this compound and Sophoraflavanone G?

This compound and Sophoraflavanone G are structurally similar, with the primary difference lying in the prenyl side chain attached to the flavanone (B1672756) core. Sophoraflavanone G is a more commonly studied compound. Due to their structural similarity, purification challenges and methodologies are often comparable.

  • This compound: Contains a lavandulyl group at the C-8 position.

  • Sophoraflavanone G: Also possesses a lavandulyl group at the C-8 position but with a different stereochemistry or double bond position within the lavandulyl group.[][2][3]

Q3: What are the main challenges encountered in the large-scale purification of this compound?

The primary challenges in scaling up the purification of this compound include:

  • Low Yield: The concentration of this compound in the raw plant material is often low, leading to low overall yields after extraction and purification.

  • Complex Mixtures: The crude extract contains a multitude of similar flavonoid compounds and other metabolites, making the separation of this compound to a high purity difficult.

  • Solvent Consumption: Large-scale chromatographic purification often requires significant volumes of organic solvents, leading to high costs and environmental concerns.

  • Compound Stability: this compound may be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, or light during the extended processing times of large-scale purification.

  • Solubility Issues: The solubility of this compound in various solvents can be a limiting factor in developing an efficient purification protocol.[4]

Q4: Which analytical techniques are recommended for monitoring the purity of this compound during purification?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the purity of this compound.[5] Key parameters for an analytical HPLC method include:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (typically around 280-330 nm).

Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for definitive identification of the compound.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the large-scale purification of this compound.

Troubleshooting Low Yield
Problem Potential Cause Recommended Solution
Low yield after initial extraction. Inefficient extraction method.Optimize the extraction solvent system. A mixture of ethanol (B145695) and water is often effective for flavonoids.[6] Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Degradation of this compound during extraction.Avoid high temperatures and prolonged extraction times.[6] Conduct extractions under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Significant loss of compound during chromatographic purification. Irreversible adsorption onto the stationary phase.Ensure the stationary phase is appropriate. For silica (B1680970) gel chromatography, deactivation of the silica gel with a small amount of acid or base in the mobile phase may be necessary. For reversed-phase chromatography, ensure the mobile phase pH is compatible with the compound's stability.
Co-elution with other compounds.Optimize the chromatographic method. Adjust the gradient slope, mobile phase composition, or try a different stationary phase to improve resolution.
Inefficient fraction collection.Use a fraction collector with accurate peak detection. Perform analytical HPLC on fractions to ensure the target compound is being collected effectively.
Troubleshooting Purity Issues
Problem Potential Cause Recommended Solution
Co-eluting impurities in the final product. Insufficient resolution in the chromatographic separation.Employ a multi-step purification strategy. For example, use macroporous resin chromatography as an initial clean-up step, followed by preparative HPLC.[7][8]
Overloading of the preparative column.Reduce the sample load on the column. Perform a loading study on an analytical column first to determine the optimal loading capacity before scaling up.[9][10]
Presence of degradation products. Instability of this compound during processing.Minimize exposure to heat, light, and extreme pH. Use antioxidants in the solvents if necessary. Store purified fractions at low temperatures (-20°C is recommended for Sophoraflavanone G).

Section 3: Experimental Protocols

Protocol 1: General Extraction of Total Flavonoids from Sophora flavescens

This protocol provides a general method for the initial extraction of a flavonoid-rich fraction.

  • Preparation of Plant Material: Grind the dried roots of Sophora flavescens into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 70-80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the plant residue two more times.

  • Concentration: Combine the supernatants and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography

This protocol is a common first step in purification to enrich the flavonoid content.[7][8]

  • Resin Preparation: Pre-treat a macroporous resin (e.g., D101) by washing it sequentially with ethanol and then water to remove any impurities.

  • Loading: Dissolve the crude extract in water and load it onto the equilibrated resin column.

  • Washing: Wash the column with water to remove sugars and other polar impurities.

  • Elution: Elute the flavonoids using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to identify those containing this compound.

  • Concentration: Pool the relevant fractions and concentrate them under reduced pressure.

Protocol 3: Preparative HPLC for Final Purification

This protocol outlines the final purification step to obtain high-purity this compound.

  • Column: A preparative C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: Develop a linear gradient from an initial composition with a lower percentage of Solvent B to a higher percentage over a suitable time to achieve separation. The exact gradient will need to be optimized based on analytical HPLC results.

  • Sample Preparation: Dissolve the enriched fraction from the macroporous resin chromatography in a suitable solvent (e.g., methanol) and filter it before injection.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the this compound peak.

  • Purity Analysis and Final Processing: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions, remove the solvent under reduced pressure, and lyophilize to obtain the final product.

Section 4: Visualizations

Experimental Workflow for this compound Purification

experimental_workflow start Dried Sophora flavescens Roots extraction Extraction with Ethanol/Water start->extraction crude_extract Crude Flavonoid Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin enriched_fraction Enriched this compound Fraction macroporous_resin->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound High-Purity this compound prep_hplc->pure_compound challenges_relationship main_challenge Large-Scale Purification of this compound sub_challenge1 Low Initial Concentration main_challenge->sub_challenge1 sub_challenge2 Complex Crude Extract main_challenge->sub_challenge2 sub_challenge3 Process Inefficiencies main_challenge->sub_challenge3 outcome1 Low Yield sub_challenge1->outcome1 outcome2 Low Purity sub_challenge2->outcome2 sub_challenge3->outcome1 outcome3 High Cost & Environmental Impact sub_challenge3->outcome3 signaling_pathways cluster_inflammation Inflammatory Response cluster_cancer Cancer Cell Apoptosis LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB JNK_AP1 JNK/AP-1 Pathway TLR4->JNK_AP1 Inflammatory_Mediators Pro-inflammatory Mediators (NO, IL-6, TNF-α) NFkB->Inflammatory_Mediators JNK_AP1->Inflammatory_Mediators Sophoraflavanone_G Sophoraflavanone G Sophoraflavanone_G->NFkB Inhibits Sophoraflavanone_G->JNK_AP1 Inhibits STAT3 STAT3 Signaling Apoptosis Apoptosis STAT3->Apoptosis Inhibits MAPK MAPK Pathway MAPK->Apoptosis Inhibits Sophoraflavanone_G2 Sophoraflavanone G Sophoraflavanone_G2->STAT3 Inhibits Sophoraflavanone_G2->MAPK Inhibits

References

Technical Support Center: Mitigating Off-Target Effects of Sophoraflavanones in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Sophoraflavanone I: Information specifically pertaining to this compound is limited in current scientific literature. This guide has been developed based on extensive research available for the closely related and well-studied compound, Sophoraflavanone G (SG) , as well as other sophoraflavanones. The principles and methodologies described herein are likely applicable to this compound and other compounds in this class. Researchers are advised to adapt these protocols as necessary for their specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and mechanisms of action for Sophoraflavanone G?

Sophoraflavanone G (SG) is a prenylated flavonoid known for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antibacterial properties.[1] Its mechanisms of action are multi-faceted, involving the modulation of several key signaling pathways.[1] In cancer cells, SG has been shown to inhibit proliferation and induce apoptosis.[][3] It has also been identified as a novel small-molecule inhibitor of STAT signaling.[] In the context of inflammation, SG can suppress pro-inflammatory mediators.[4][5]

Q2: What are the potential off-target effects of Sophoraflavanone G in cellular models?

Like many flavonoids, Sophoraflavanone G can exhibit off-target effects, particularly at higher concentrations.[6] These can include:

  • General Cytotoxicity: At high concentrations, flavonoids can induce cytotoxicity in normal cells, potentially through the generation of reactive oxygen species (ROS).[6]

  • Modulation of Multiple Signaling Pathways: SG is known to interact with a variety of signaling pathways, including NF-κB, MAPK, PI3K/Akt, and JAK/STAT.[5][7] While some of these may be on-target for a specific therapeutic goal, others could be considered off-target depending on the experimental context.

  • Membrane Interactions: Some flavonoids can interact with and disrupt cell membranes, leading to non-specific effects.[8]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:

  • Dose-Response Analysis: Perform experiments across a wide range of concentrations. On-target effects are typically observed at lower concentrations than non-specific, off-target effects like cytotoxicity.[9]

  • Use of Controls:

    • Negative Controls: If available, use inactive structural analogs to demonstrate that the observed effects are specific to the active molecule.[9]

    • Positive Controls: Use a well-characterized compound known to act on the same target or pathway to benchmark the expected on-target response.[9]

  • Cell Line Controls: Compare the effects in your target-expressing cell line with a cell line that does not express the target (e.g., via knockout or natural lack of expression).[9]

  • Orthogonal Assays: Validate your findings using different experimental methods that measure the same biological outcome.[9]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
High background cytotoxicity in control cells - Compound instability in media- High solvent concentration (e.g., DMSO)- Cell health and passage number- Assess compound stability over the experiment's duration using methods like HPLC.- Ensure the final solvent concentration is consistent across all wells and is below the cytotoxic threshold for your cell line (typically <0.5%).- Use cells within a consistent and low passage number range and regularly test for mycoplasma contamination.[9]
Inconsistent results between experimental replicates - Inconsistent cell seeding density- Variability in compound concentration- Cell passage number and health- Ensure uniform cell seeding density across all plates and experiments.- Prepare fresh dilutions of the compound for each experiment from a concentrated stock.- Maintain a consistent cell passage number for all experiments.[9]
Observed effect does not correlate with the expected target inhibition - The effect may be off-target.- The compound may have multiple targets.- The experimental conditions may be favoring an off-target effect.- Perform a dose-response curve to determine if the effect is occurring at a physiologically relevant concentration.- Use target-knockdown or knockout cell lines to validate the on-target effect.- Employ orthogonal assays to confirm the initial findings.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for Sophoraflavanone G and related compounds from the literature.

Table 1: Cytotoxicity of Sophoraflavanone G (SG) and Exiguaflavanone B (EGF-B) in Leukemic Cell Lines [10]

CompoundCell LineIC50 (µM) after 48h
Sophoraflavanone G (SG)KG-1a20.27 ± 1.12
EoL-124.38 ± 1.83
Exiguaflavanone B (EGF-B)KG-1a25.14 ± 1.45
EoL-135.89 ± 2.01

Table 2: Minimum Inhibitory Concentrations (MICs) of Sophoraflavanone G (SG) [11]

OrganismMIC Range (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.5 - 8

Key Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from methods used to assess the cytotoxicity of sophoraflavanones.[10]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the existing medium and add the compound dilutions to the cells. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for Signaling Pathway Analysis

This protocol is a general guide for analyzing protein expression and phosphorylation status, as seen in studies of Sophoraflavanone G's effects on pathways like MAPK and NF-κB.[7]

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time. Include positive and negative controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein (total or phosphorylated).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways Modulated by Sophoraflavanone G

SophoraflavanoneG_Pathways cluster_nuc Nuclear Events SG Sophoraflavanone G PI3K PI3K SG->PI3K MAPK MAPK (ERK, p38, JNK) SG->MAPK NFKB NF-κB SG->NFKB LPS LPS LPS->PI3K LPS->MAPK IKK IKK LPS->IKK TNFA TNF-α TNFR TNFR TNFA->TNFR TNFR->MAPK Akt Akt PI3K->Akt Akt->IKK MAPK->NFKB IKB IκBα IKK->IKB IKB->NFKB Nuc Nucleus NFKB->Nuc Cytokines Pro-inflammatory Cytokines & Mediators (IL-6, TNF-α, iNOS, COX-2) Nuc->Cytokines Transcription

Caption: Key inflammatory signaling pathways modulated by Sophoraflavanone G.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow start Start: Hypothesized On-Target Effect dose_response 1. Dose-Response Assay (e.g., MTT) start->dose_response cytotoxicity Determine Cytotoxic Concentration Range dose_response->cytotoxicity primary_assay 2. Primary Functional Assay (Non-toxic concentrations) cytotoxicity->primary_assay Select non-toxic doses validate Validate On-Target Mechanism? primary_assay->validate knockout 3. Target Validation (Knockout/Knockdown Cells) validate->knockout Yes off_target_analysis 5. Off-Target Analysis (e.g., Kinase Panel Screen) validate->off_target_analysis No orthogonal 4. Orthogonal Assays (Different readout, same pathway) knockout->orthogonal on_target Conclusion: Effect is On-Target orthogonal->on_target off_target Conclusion: Effect is Off-Target or Mixed off_target_analysis->off_target

Caption: A logical workflow for differentiating on-target vs. off-target effects.

References

Validation & Comparative

A Comparative Analysis of Sophoraflavanone G and Quercetin: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two prominent flavonoids, Sophoraflavanone G (SFG) and quercetin (B1663063). Both compounds have garnered significant attention within the scientific community for their diverse pharmacological activities. This document aims to objectively compare their performance in key therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions.

Executive Summary

Sophoraflavanone G, a prenylated flavonoid primarily isolated from Sophora flavescens, and quercetin, a ubiquitous flavonol found in numerous fruits and vegetables, exhibit potent anticancer, anti-inflammatory, and antioxidant properties. While both flavonoids modulate similar signaling pathways, including those involved in cell proliferation, inflammation, and apoptosis, there are notable differences in their potency and mechanisms of action. This guide delves into these distinctions to provide a clearer understanding of their respective therapeutic promise.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for Sophoraflavanone G and quercetin, focusing on their half-maximal inhibitory concentrations (IC50) in various assays. This allows for a direct comparison of their potency.

Table 1: Anticancer Activity (IC50 Values)

CompoundCell LineAssayIC50 (µM)Incubation TimeCitation
Sophoraflavanone GHL-60 (Human promyelocytic leukemia)MTT2048 hours[1][2]
QuercetinHL-60 (Human promyelocytic leukemia)Cell Growth Inhibition~7.796 hours[3]
QuercetinMCF-7 (Human breast cancer)Cell Viability17.2Not Specified[4]
QuercetinMCF-7 (Human breast cancer)Cell Viability4.9Not Specified[4]
QuercetinMCF-7 (Human breast cancer)Cell Proliferation73Not Specified[5]

Table 2: Anti-inflammatory Activity

CompoundCell ModelAssayEffectConcentrationCitation
Sophoraflavanone GRAW 264.7 (Murine macrophages)Nitric Oxide (NO) ProductionInhibition2.5-20 µM[6]
QuercetinRAW 264.7 (Murine macrophages)Nitric Oxide (NO) ProductionInhibition1-10 µM[7]
Sophoraflavanone GBV2 (Murine microglia)Nitric Oxide (NO) ProductionInhibitionNot Specified[8][9]
QuercetinBV-2 (Murine microglia)Nitric Oxide (NO) ProductionInhibitionNot Specified[10]

Table 3: Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 (µM)Citation
Quercetin4.60 ± 0.3[11]
Quercetin20.7[12]
Quercetin~15.9 (converted from µg/mL)[13]
Sophoraflavanone GData not available in directly comparable format

Signaling Pathways and Mechanisms of Action

Both Sophoraflavanone G and quercetin exert their biological effects by modulating a complex network of intracellular signaling pathways.

Sophoraflavanone G: Key Signaling Pathways

Sophoraflavanone G has been shown to inhibit cancer cell proliferation and inflammation through the modulation of several key signaling cascades.[14][15]

Sophoraflavanone_G_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK Akt Akt PI3K->Akt STAT STAT Akt->STAT JAK->STAT Inflammatory_Genes Inflammatory_Genes STAT->Inflammatory_Genes Apoptosis_Regulation Apoptosis_Regulation STAT->Apoptosis_Regulation Nrf2 Nrf2 HO-1 HO-1 Nrf2->HO-1 Sophoraflavanone G Sophoraflavanone G Sophoraflavanone G->PI3K Inhibits Sophoraflavanone G->JAK Inhibits Sophoraflavanone G->Nrf2 Activates Quercetin_Pathway cluster_membrane_q Cell Membrane cluster_cytoplasm_q Cytoplasm cluster_nucleus_q Nucleus Receptor_Q Receptor PI3K_Q PI3K Receptor_Q->PI3K_Q MAPK_Q MAPK/ERK Receptor_Q->MAPK_Q Akt_Q Akt PI3K_Q->Akt_Q mTOR_Q mTOR Akt_Q->mTOR_Q Gene_Expression Inflammation Cell Survival mTOR_Q->Gene_Expression NF-kB_Q NF-κB MAPK_Q->NF-kB_Q NF-kB_Q->Gene_Expression Apoptosis Apoptosis Quercetin Quercetin Quercetin->PI3K_Q Inhibits Quercetin->Akt_Q Inhibits Quercetin->mTOR_Q Inhibits Quercetin->MAPK_Q Inhibits Quercetin->NF-kB_Q Inhibits Quercetin->Apoptosis Induces MTT_Assay_Workflow start Seed cells in a 96-well plate treat Treat cells with varying concentrations of Sophoraflavanone G or Quercetin start->treat incubate Incubate for a specified duration (e.g., 24, 48, 72 hours) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals incubate_mtt->solubilize measure Measure absorbance at ~570 nm using a microplate reader solubilize->measure end Calculate IC50 values measure->end DPPH_Assay_Workflow start Prepare DPPH solution in methanol prepare_samples Prepare various concentrations of Sophoraflavanone G or Quercetin start->prepare_samples mix Mix the compound solution with the DPPH solution prepare_samples->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure the decrease in absorbance at ~517 nm incubate->measure end Calculate IC50 value measure->end

References

Sophoraflavanone G: A Synergistic Partner in the Fight Against Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is rigorously exploring novel strategies to enhance the efficacy of existing antibiotics. One such promising avenue is the synergistic use of natural compounds with conventional antimicrobial agents. This guide provides a comprehensive comparison of the synergistic effects of Sophoraflavanone G (SFG), a prenylated flavonoid, with various conventional antibiotics, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA).

Quantitative Analysis of Synergistic Activity

The synergistic potential of Sophoraflavanone G when combined with a range of antibiotics has been predominantly evaluated using the checkerboard assay, with the Fractional Inhibitory Concentration Index (FICI) serving as a key quantitative measure. A FICI of ≤ 0.5 is indicative of a synergistic interaction. The data presented below summarizes the minimum inhibitory concentrations (MICs) of antibiotics alone and in combination with SFG, alongside the calculated FICI values against MRSA.

AntibioticOrganismMIC of Antibiotic Alone (µg/mL)MIC of Sophoraflavanone G Alone (µg/mL)MIC of Antibiotic in Combination with SFG (µg/mL)FICISynergy Interpretation
VancomycinMRSA-3.13 - 6.25-0.16Synergy[1]
FosfomycinMRSA-3.13 - 6.25-0.48Synergy[1]
AmpicillinMRSA64 - 10240.5 - 8-0.188 - 0.375Synergy
OxacillinMRSA256 - 10240.5 - 8-0.188 - 0.375Synergy
MethicillinMRSA-3.13 - 6.25-0.71Partial Synergy[1]
CefzonamMRSA-3.13 - 6.25-0.73Partial Synergy[1]
GentamicinMRSA-3.13 - 6.25-0.69Partial Synergy[1]
MinocyclineMRSA-3.13 - 6.25-0.65Partial Synergy[1]
LevofloxacinMRSA-3.13 - 6.25-0.58Partial Synergy[1]
NorfloxacinNorA overexpressing S. aureus--16-fold reduction-Synergy[2]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely accepted in vitro method to assess the interaction between two antimicrobial agents.[3][4][5][6][7]

1. Preparation of Reagents:

  • Prepare stock solutions of Sophoraflavanone G and the test antibiotic in a suitable solvent.

  • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.

2. Assay Setup:

  • In a 96-well microtiter plate, create a two-dimensional serial dilution of Sophoraflavanone G (typically along the rows) and the antibiotic (typically along the columns).

  • The final volume in each well should be 100 µL, containing 50 µL of the bacterial inoculum and 50 µL of the drug combination.

  • Include control wells for each agent alone to determine their individual MICs, a growth control well (bacteria and broth only), and a sterility control well (broth only).

3. Incubation and Reading:

  • Incubate the plate at 35°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

4. Calculation of Fractional Inhibitory Concentration Index (FICI):

  • The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of FICI:

    • ≤ 0.5: Synergy

    • 0.5 to 4: Indifference or additive effect

    • 4: Antagonism

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Solutions Stock Solutions Serial Dilutions Create Serial Dilutions in 96-well plate Stock Solutions->Serial Dilutions Bacterial Inoculum Bacterial Inoculum Inoculation Inoculate with Bacterial Suspension Bacterial Inoculum->Inoculation Growth Medium Growth Medium Growth Medium->Serial Dilutions Serial Dilutions->Inoculation Incubation Incubate at 35°C for 18-24h Inoculation->Incubation MIC Determination Determine MIC Incubation->MIC Determination FICI Calculation Calculate FICI MIC Determination->FICI Calculation

Checkerboard Assay Workflow
Time-Kill Curve Assay

The time-kill curve assay provides insights into the pharmacodynamics of antimicrobial agents by measuring the rate of bacterial killing over time.[8][9]

1. Preparation:

  • Prepare a bacterial inoculum in the logarithmic phase of growth, diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Prepare the test concentrations of Sophoraflavanone G, the antibiotic, and their combination in CAMHB.

2. Experimental Setup:

  • Dispense the prepared bacterial suspension into tubes containing the antimicrobial agents at their desired concentrations (e.g., at their MICs or sub-MICs).

  • Include a growth control tube without any antimicrobial agent.

  • Incubate all tubes at 35°C, usually with shaking.

3. Sampling and Plating:

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate a known volume of the appropriate dilutions onto agar (B569324) plates.

4. Incubation and Colony Counting:

  • Incubate the plates at 35°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) on the plates.

5. Data Analysis:

  • Plot the log₁₀ CFU/mL against time for each antimicrobial concentration.

  • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

G Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Prepare Antimicrobial Concentrations Prepare Antimicrobial Concentrations Start->Prepare Antimicrobial Concentrations Incubate at 35°C Incubate at 35°C Prepare Bacterial Inoculum->Incubate at 35°C Prepare Antimicrobial Concentrations->Incubate at 35°C Withdraw Aliquots at Time Points Withdraw Aliquots at Time Points Incubate at 35°C->Withdraw Aliquots at Time Points Serial Dilutions & Plating Serial Dilutions & Plating Withdraw Aliquots at Time Points->Serial Dilutions & Plating Incubate Plates Incubate Plates Serial Dilutions & Plating->Incubate Plates Colony Counting Colony Counting Incubate Plates->Colony Counting Plot Time-Kill Curve Plot Time-Kill Curve Colony Counting->Plot Time-Kill Curve End End Plot Time-Kill Curve->End G cluster_cell Bacterial Cell Antibiotic_In Antibiotic Efflux_Pump NorA Efflux Pump Antibiotic_In->Efflux_Pump enters cell Intracellular_Space Intracellular Space (Increased Antibiotic Concentration) Antibiotic_Out Antibiotic Efflux_Pump->Antibiotic_Out pumps out Extracellular_Space Extracellular Space SFG Sophoraflavanone G SFG->Efflux_Pump inhibits

References

A Comparative Guide to the Efficacy of Sophoraflavanone G and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: This guide focuses on Sophoraflavanone G (SG), a prenylated flavonoid with significant anti-inflammatory properties extensively documented in scientific literature. While the initial request specified Sophoraflavanone I, a thorough review of published research indicates a lack of available data for a compound with this designation. It is presumed that the intended subject of this comparison was the well-studied Sophoraflavanone G.

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of Sophoraflavanone G against standard anti-inflammatory drugs. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Sophoraflavanone G exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2][3] Primarily, SG has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Sophoraflavanone G has been demonstrated to suppress the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

Furthermore, SG has been observed to down-regulate the phosphorylation of key components of the MAPK pathway, including ERK1/2, p38, and JNK. The MAPK pathway plays a crucial role in the production of various inflammatory mediators. By inhibiting these pathways, Sophoraflavanone G effectively reduces the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as other inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1][2]

Sophoraflavanone G Anti-inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates SG Sophoraflavanone G SG->MAPK_pathway Inhibits SG->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Gene_Expression->Inflammatory_Mediators Produces

Anti-inflammatory signaling pathway of Sophoraflavanone G.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of Sophoraflavanone G in comparison to standard anti-inflammatory drugs. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

In Vitro Efficacy
CompoundTargetCell LineIC50 ValueReference
Sophoraflavanone G PGE2 ProductionRAW 264.7~1-50 µM (inhibition range)[4]
Sophoraflavanone G NO ProductionRAW 264.7Not explicitly stated, significant inhibition at 2.5-20 µM[1]
Indomethacin NO ProductionRAW 264.756.8 µM[5][6]
Indomethacin PGE2 ProductionRAW 264.72.8 µM[5][6]
Indomethacin TNF-α ReleaseRAW 264.7143.7 µM[5][6]
Dexamethasone NO ProductionRAW 264.734.60 µg/mL[7]
Dexamethasone IL-1β & IL-6 ReductionRAW 264.7Significant reduction at various concentrations[8][9]
In Vivo Efficacy
CompoundAnimal ModelEffectDosageReference
Sophoraflavanone G Croton oil-induced mouse ear edemaAnti-inflammatory activity10-250 µ g/ear (topical)[4]
Sophoraflavanone G Carrageenan-induced rat paw edemaAnti-inflammatory activity2-250 mg/kg (oral)[4]
Prednisolone Croton oil-induced mouse ear edema & Carrageenan-induced rat paw edemaHigher potency than Sophoraflavanone GNot specified[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and LPS Stimulation for In Vitro Anti-inflammatory Assays
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Procedure:

    • Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and ELISA assays, 6-well plates for Western blotting).

    • After 24 hours of incubation to allow for cell adherence, the medium is replaced with fresh medium containing various concentrations of Sophoraflavanone G or a standard anti-inflammatory drug.

    • Following a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) to induce an inflammatory response.

    • The cells are then incubated for a specified duration (e.g., 24 hours for cytokine measurements).

    • After incubation, the cell culture supernatant is collected for the measurement of inflammatory mediators, and the cells are harvested for protein or RNA analysis.

Measurement of Inflammatory Mediators by ELISA
  • Principle: The enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., PGE2) in the cell culture supernatant.

  • General Protocol:

    • A 96-well microplate is coated with a capture antibody specific for the target cytokine and incubated overnight.

    • The plate is washed and blocked to prevent non-specific binding.

    • Standards and collected cell culture supernatants are added to the wells and incubated.

    • After washing, a biotinylated detection antibody specific for the target cytokine is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

    • The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways
  • Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways (e.g., p-p65, IκBα, p-ERK, p-p38).

  • General Protocol:

    • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.

    • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: The intensity of the bands is quantified using densitometry software, and the protein levels are normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow for Evaluating Anti-inflammatory Compounds cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Compound_Treatment 2. Treatment with Sophoraflavanone G or Standard Drug Cell_Culture->Compound_Treatment LPS_Stimulation 3. LPS Stimulation (Induce Inflammation) Compound_Treatment->LPS_Stimulation Supernatant_Collection 4a. Collect Supernatant LPS_Stimulation->Supernatant_Collection Cell_Lysis 4b. Lyse Cells LPS_Stimulation->Cell_Lysis ELISA 5a. ELISA (Cytokine & PGE2 Measurement) Supernatant_Collection->ELISA Western_Blot 5b. Western Blot (Signaling Protein Analysis) Cell_Lysis->Western_Blot Data_Analysis 6. Data Analysis & Comparison ELISA->Data_Analysis Western_Blot->Data_Analysis Efficacy_Determination 7. Determination of Anti-inflammatory Efficacy Data_Analysis->Efficacy_Determination

A typical experimental workflow for evaluating anti-inflammatory compounds.

Summary

Sophoraflavanone G demonstrates significant anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative studies with standard anti-inflammatory drugs are limited, the available data suggests that Sophoraflavanone G is a potent inhibitor of key inflammatory mediators. Its efficacy, particularly in in vitro models, is comparable to that of some standard drugs, although potencies can vary depending on the specific endpoint being measured. The in vivo data also supports its anti-inflammatory activity. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of Sophoraflavanone G relative to current standard-of-care anti-inflammatory agents.

References

Unveiling the Antibacterial Strategy of Sophoraflavanone I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the antibacterial mechanism of Sophoraflavanone I reveals a potent strategy of bacterial cell envelope disruption. This guide provides a comparative analysis of its action against other established antibacterial mechanisms, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, a member of the flavonoid family of natural compounds, demonstrates significant antibacterial activity primarily by compromising the physical integrity of the bacterial cell. This mechanism, centered on the disruption of the cell membrane and cell wall, offers a distinct approach compared to many conventional antibiotics. This guide will dissect the mechanism of this compound, compare it with alternative antibacterial strategies, and provide the experimental framework for its validation.

This compound: A Dual Assault on the Bacterial Envelope

The primary antibacterial mechanism of this compound and its closely studied analog, Sophoraflavanone G (SFG), involves a two-pronged attack on the bacterial cell envelope:

  • Membrane Fluidity Reduction: this compound inserts itself into the bacterial cell membrane, leading to a decrease in membrane fluidity. This alteration impairs the normal function of membrane-embedded proteins and disrupts essential processes such as nutrient transport and energy production.

  • Cell Wall Integrity Disruption: The compound has been shown to directly bind to peptidoglycan (PGN), a critical component of the bacterial cell wall.[1] This interaction interferes with cell wall synthesis and maintenance, ultimately leading to cell lysis and death.[1][2]

This dual-action mechanism makes this compound a promising candidate for combating bacterial infections, including those caused by antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Analysis of Antibacterial Mechanisms

To better understand the unique properties of this compound, its mechanism is compared with three other major classes of antibacterial agents, each with a distinct mode of action.

Mechanism of ActionPrimary TargetExample AgentsBactericidal/Bacteriostatic
Cell Envelope Disruption Cell Membrane & Cell WallThis compound, PolymyxinsPrimarily Bactericidal
Protein Synthesis Inhibition Ribosomes (30S or 50S subunit)Tetracyclines, Macrolides (e.g., Erythromycin)Primarily Bacteriostatic
Nucleic Acid Synthesis Inhibition DNA gyrase, RNA polymeraseQuinolones (e.g., Ciprofloxacin), RifampicinPrimarily Bactericidal
Cell Wall Synthesis Inhibition (Alternative) Penicillin-Binding Proteins (PBPs)Beta-lactams (e.g., Penicillin, Amoxicillin)Primarily Bactericidal

Quantitative Performance of Sophoraflavanone G

The antibacterial efficacy of Sophoraflavanone G (a close analog of this compound) has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA clinical isolates)0.5 - 8[3]
Enterococcus faecium (CCARM 5506)6.25 (at 24h)[2]
Enterococcus faecium (KACC 11954)12.5 (at 24h)[2]
Streptococcus mutans0.5 - 4 (MBC)[4]
Staphylococcus aureus (in combination with Gentamicin)0.03 (potentiates Gentamicin)[5][6]

Note: MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Experimental Protocols for Mechanism Validation

The validation of this compound's antibacterial mechanism relies on a series of key experiments. Detailed methodologies are provided below.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.

  • Prepare a serial dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the test bacterium (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria without this compound) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Membrane Fluidity Assay

Protocol: This assay utilizes the fluorescent probe Laurdan to assess changes in membrane fluidity.

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).

  • Resuspend the bacterial cells in the buffer and add Laurdan to a final concentration of 10 µM.

  • Incubate in the dark for 10 minutes at room temperature to allow the probe to incorporate into the bacterial membranes.

  • Wash the cells to remove excess Laurdan.

  • Resuspend the cells in the buffer and expose them to different concentrations of this compound.

  • Measure the fluorescence emission spectra of Laurdan at two wavelengths (e.g., 440 nm and 490 nm) using a fluorescence spectrophotometer.

  • Calculate the Generalized Polarization (GP) value, where a higher GP value indicates lower membrane fluidity.

Peptidoglycan (PGN) Binding Assay

Protocol: This assay can be performed to demonstrate the direct interaction of this compound with bacterial peptidoglycan.

  • Isolate peptidoglycan from the target bacterial strain.

  • Incubate a fixed amount of purified PGN with varying concentrations of this compound in a suitable buffer for a specified time.

  • Centrifuge the mixture to pellet the PGN and any bound this compound.

  • Measure the concentration of unbound this compound in the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • A decrease in the concentration of this compound in the supernatant with increasing PGN concentration indicates binding.

Transmission Electron Microscopy (TEM) for Morphological Analysis

Protocol: TEM is used to visualize the ultrastructural changes in bacteria upon treatment with this compound.

  • Treat a mid-logarithmic phase bacterial culture with this compound at its MIC for a defined period. An untreated culture serves as a control.

  • Fix the bacterial cells with a primary fixative (e.g., 2.5% glutaraldehyde) followed by a secondary fixative (e.g., 1% osmium tetroxide).

  • Dehydrate the fixed cells through a graded series of ethanol (B145695) concentrations.

  • Embed the dehydrated cells in a suitable resin (e.g., Epon).

  • Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome.

  • Stain the sections with heavy metal stains (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

  • Examine the sections under a transmission electron microscope to observe any changes in cell wall thickness, membrane integrity, and overall cell morphology.

Visualizing the Validation Workflow and Mechanism

To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_visualization Visualization cluster_analysis Data Analysis & Conclusion Bacterial_Culture Bacterial Culture MIC MIC Determination Bacterial_Culture->MIC Membrane_Fluidity Membrane Fluidity Assay Bacterial_Culture->Membrane_Fluidity PGN_Binding PGN Binding Assay Bacterial_Culture->PGN_Binding TEM Transmission Electron Microscopy (TEM) Bacterial_Culture->TEM SF1_Preparation This compound Preparation SF1_Preparation->MIC SF1_Preparation->Membrane_Fluidity SF1_Preparation->PGN_Binding SF1_Preparation->TEM Data_Analysis Data Analysis MIC->Data_Analysis Membrane_Fluidity->Data_Analysis PGN_Binding->Data_Analysis TEM->Data_Analysis Conclusion Mechanism Validation Data_Analysis->Conclusion

Caption: Experimental workflow for validating the antibacterial mechanism of this compound.

Sophoraflavanone_Mechanism cluster_bacterium Bacterial Cell Cell_Wall Cell Wall (Peptidoglycan) Cell_Membrane Cell Membrane Disruption Disruption & Lysis Cell_Wall->Disruption Cytoplasm Cytoplasm Cell_Membrane->Disruption SF1 This compound SF1->Cell_Wall Binds to PGN SF1->Cell_Membrane Reduces Fluidity

Caption: Proposed antibacterial mechanism of this compound.

References

Scant Evidence for Molecular Targets of Sophoraflavanone I Necessitates Focus on Well-Studied Sophoraflavanone G

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the molecular targets of Sophoraflavanone I have revealed a significant lack of available scientific literature. In contrast, a closely related compound, Sophoraflavanone G, has been the subject of extensive research, elucidating its diverse mechanisms of action against a range of cellular targets. Given the likely shared interest in the bioactivity of sophoraflavanones, this guide will focus on the confirmed molecular targets of Sophoraflavanone G, offering a comparative analysis with other established inhibitors.

Sophoraflavanone G is a prenylated flavonoid found in plants of the Sophora genus, which has demonstrated significant anti-inflammatory, anti-cancer, and antimicrobial properties. Its therapeutic potential stems from its ability to modulate multiple key signaling pathways implicated in various diseases. This guide will provide a detailed comparison of Sophoraflavanone G with other known inhibitors of these pathways, supported by experimental data and detailed protocols.

Comparative Analysis of Inhibitory Activity

Sophoraflavanone G exerts its biological effects by targeting several critical cellular signaling pathways. The following tables provide a quantitative comparison of Sophoraflavanone G's inhibitory activity against key molecular targets versus that of well-established alternative inhibitors.

Table 1: Comparison of Inhibitors Targeting Inflammatory Pathways

Target PathwayCompoundSpecific Target(s)IC50 / Ki ValueCell/Assay System
NF-κB Sophoraflavanone GNF-κB activation--
ParthenolideIKKβ~5 µMVarious cell lines
QuercetinMultiple kinases affecting NF-κB5-20 µMVarious cell lines
JAK/STAT Sophoraflavanone GJAKs, STAT3/5 phosphorylation-Hodgkin's lymphoma & solid cancer cells[1]
RuxolitinibJAK1/JAK22.8-3.3 nM (in vitro kinase assay)[2]-
AG490JAK2/JAK3~10-25 µMT-cells
MAPK Sophoraflavanone GMEK/ERK phosphorylation-MDA-MB-231 breast cancer cells
U0126MEK1/MEK258-72 nMCell-free assays[3]
PD98059MEK12-7 µMCell-free assays[4]
PI3K/Akt Sophoraflavanone GAkt phosphorylation-Hodgkin's lymphoma cells[1]
WortmanninPI3K~3 nMCell-free assay[5]
LY294002PI3Kα/δ/β0.5-0.97 µM-[6]
COX-2 Sophoraflavanone GCOX-2 expression-RAW 264.7 macrophages[7]
CelecoxibCOX-240 nMSf9 cells[8]
EtoricoxibCOX-21.1 µMHuman whole blood[9]

Table 2: Comparison of Anti-proliferative and Enzyme Inhibitory Activity

ActivityCompoundIC50 / Ki / MIC ValueCell/Organism
Anti-proliferative Sophoraflavanone G~20 µMHL-60 human leukemia cells[9]
α-glucosidase Inhibition Sophoraflavanone G37 µM (IC50)-
β-amylase Inhibition Sophoraflavanone G30.6 µM (Ki)-
Antimicrobial (MRSA) Sophoraflavanone G3.13-6.25 µg/mL (MIC)Methicillin-resistant Staphylococcus aureus[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions of Sophoraflavanone G and the methodologies used to study them, the following diagrams are provided.

Signaling_Pathways cluster_inflammation Inflammatory Response LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR PI3K PI3K TLR4/TNFR->PI3K MAPK (ERK, p38, JNK) MAPK (ERK, p38, JNK) TLR4/TNFR->MAPK (ERK, p38, JNK) IKK IKK TLR4/TNFR->IKK JAK JAK TLR4/TNFR->JAK Akt Akt PI3K->Akt NF-κB NF-κB Akt->NF-κB MAPK (ERK, p38, JNK)->NF-κB IKK->NF-κB Pro-inflammatory Cytokines (IL-6, TNF-α) Pro-inflammatory Cytokines (IL-6, TNF-α) NF-κB->Pro-inflammatory Cytokines (IL-6, TNF-α) iNOS/COX-2 iNOS/COX-2 NF-κB->iNOS/COX-2 STAT STAT JAK->STAT STAT->Pro-inflammatory Cytokines (IL-6, TNF-α) Sophoraflavanone G Sophoraflavanone G Sophoraflavanone G->PI3K inhibits Sophoraflavanone G->MAPK (ERK, p38, JNK) inhibits Sophoraflavanone G->NF-κB inhibits Sophoraflavanone G->JAK inhibits Sophoraflavanone G->iNOS/COX-2 inhibits expression

Caption: Signaling pathways modulated by Sophoraflavanone G in the inflammatory response.

Experimental_Workflow Cell Culture Cell Culture Treatment (Sophoraflavanone G or Inhibitor) Treatment (Sophoraflavanone G or Inhibitor) Cell Culture->Treatment (Sophoraflavanone G or Inhibitor) Stimulation (e.g., LPS, Cytokine) Stimulation (e.g., LPS, Cytokine) Treatment (Sophoraflavanone G or Inhibitor)->Stimulation (e.g., LPS, Cytokine) Cell Lysis Cell Lysis Stimulation (e.g., LPS, Cytokine)->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot Protein Phosphorylation Reporter Gene Assay Reporter Gene Assay Cell Lysis->Reporter Gene Assay NF-κB Activity Enzyme Activity Assay Enzyme Activity Assay Cell Lysis->Enzyme Activity Assay COX-2 Activity Data Analysis Data Analysis Western Blot->Data Analysis Reporter Gene Assay->Data Analysis Enzyme Activity Assay->Data Analysis

Caption: General experimental workflow for validating molecular targets of inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the molecular targets of Sophoraflavanone G and other inhibitors.

NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB signaling pathway.

  • Cell Seeding: Plate HEK293T cells transiently co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid into 96-well plates.

  • Compound Treatment: Pre-treat the cells with various concentrations of Sophoraflavanone G or a control inhibitor (e.g., Parthenolide) for 1 hour.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), to the cell media.

  • Cell Lysis: After a 6-8 hour incubation, lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the percentage of inhibition relative to the stimulated control.

Western Blot for MAPK Phosphorylation

This method is used to detect the phosphorylation status of key proteins in the MAPK pathway.

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with Sophoraflavanone G or a MAPK inhibitor (e.g., U0126) for a specified time, followed by stimulation with an activator like Lipopolysaccharide (LPS).

  • Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, p38, or JNK overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: Strip the membrane and re-probe with antibodies for the total forms of the respective MAPK proteins to ensure equal protein loading.

In Vitro COX-2 Activity Assay

This assay measures the direct inhibitory effect of a compound on COX-2 enzyme activity.

  • Reagents: Prepare a reaction mixture containing human recombinant COX-2 enzyme, heme, and a buffer solution.

  • Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of Sophoraflavanone G or a known COX-2 inhibitor (e.g., Celecoxib) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Quantification of Prostaglandin E2 (PGE2): After a set incubation period, terminate the reaction and measure the amount of PGE2 produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

References

Sophoraflavanone G: A Comparative Analysis of its Anti-Cancer Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Sophoraflavanone G (SG), a prenylated flavonoid isolated from plants of the Sophora genus, has demonstrated significant anti-tumor properties in a variety of cancer models.[1] This guide provides a cross-validation of its activity in different cancer cell lines, presenting key experimental data, detailing methodologies, and visualizing the underlying molecular mechanisms. The compound's ability to inhibit cancer cell proliferation and induce apoptosis is attributed to its multi-targeted action on several critical signaling pathways.[1][2][3]

Comparative Efficacy of Sophoraflavanone G

The cytotoxic and anti-proliferative effects of Sophoraflavanone G are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%. The table below summarizes the reported effects of SG across various human cancer cell lines.

Cancer TypeCell LineKey Findings & EffectsReference
Triple-Negative Breast Cancer MDA-MB-231Induces apoptosis, nuclear condensation, and DNA fragmentation.[4] Suppresses migration and invasion.[4] Inhibits the EGFR-PI3K-AKT signaling pathway.[5][6][4][5][6]
Triple-Negative Breast Cancer BT-549Inhibits cell proliferation and promotes apoptosis.[5] Inactivates the EGFR-PI3K-AKT signaling pathway.[5][5]
Breast Cancer MDA-MB-468Inhibits STAT3 tyrosine phosphorylation.[7]
Human Leukemia HL-60Induces apoptosis through caspase-3 activation and mitochondrial-mediated pathways.[8][9] Activates the MAPK pathway.[8][9][8][9][10]
Hodgkin's Lymphoma L540, HDLM-2Inhibits tyrosine phosphorylation of STAT proteins.[7][7]
Multiple Myeloma N/AInhibited nuclear factor-κB (NF-κB) signaling.[2][3][2][3]
Non-Small-Cell Lung Cancer ABCG2-overexpressing NSCLC cellsReverses multidrug resistance by inhibiting the ABCG2 drug transporter.[11][11]

Molecular Mechanisms and Signaling Pathways

Sophoraflavanone G exerts its anti-cancer effects by modulating multiple signaling cascades that are crucial for cancer cell survival and proliferation. Aberrantly activated STAT proteins, for instance, are a key target.[2] SG has been identified as a novel small-molecule inhibitor of STAT signaling by targeting its upstream activators.[2][3]

In many cancer cells, particularly lymphomas and solid tumors, SG inhibits the phosphorylation of Janus kinase (JAK) proteins.[2][7] This action blocks the downstream activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for cell survival and proliferation.[2] Additionally, SG has been shown to inhibit other pro-survival pathways, including those mediated by Src family tyrosine kinases, PI3K/Akt, and MAPK.[2][4]

G cluster_0 Sophoraflavanone G Action cluster_1 Upstream Kinases cluster_2 Downstream Effectors SG Sophoraflavanone G JAKs JAKs SG->JAKs Src_kinases Src Family Kinases (Lyn, Src) SG->Src_kinases PI3K_Akt PI3K/Akt SG->PI3K_Akt MAPK MAPK SG->MAPK NFkB NF-κB SG->NFkB STATs STATs JAKs->STATs Src_kinases->STATs Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation STATs->Proliferation NFkB->Proliferation

Inhibition of Pro-Survival Pathways by Sophoraflavanone G.

A primary mechanism of SG's anti-cancer activity is the induction of apoptosis (programmed cell death). In triple-negative breast cancer and leukemia cells, SG treatment leads to the activation of the intrinsic apoptotic pathway.[4][8][9] This is characterized by the decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increased expression of the pro-apoptotic protein Bax.[4][8] This shift promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), leading to DNA fragmentation and cell death.[4][8][9]

G cluster_0 Sophoraflavanone G Action cluster_1 Apoptotic Regulation cluster_2 Mitochondrial Pathway SG Sophoraflavanone G Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) SG->Bcl2 Bax Bax (Pro-apoptotic) SG->Bax Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Mitochondrial-Mediated Apoptosis Induced by Sophoraflavanone G.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the anti-cancer activity of Sophoraflavanone G.

This assay is used to assess the effect of Sophoraflavanone G on the metabolic activity and proliferation of cancer cells.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, HL-60) are seeded into 96-well plates at a specified density and allowed to attach overnight.[4][9]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Sophoraflavanone G (e.g., 3-30 µM) and a vehicle control (e.g., DMSO).[9] Cells are incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells.

This method quantifies the percentage of cells undergoing apoptosis after treatment with Sophoraflavanone G.

  • Cell Treatment: Cells are cultured and treated with various concentrations of SG as described above.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Analysis: The stained cells are analyzed by a flow cytometer. The cell population is categorized into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.

  • Protein Extraction: After treatment with SG, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, Bcl-2, Bax, cleaved Caspase-3, β-actin).

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

G cluster_workflow General Experimental Workflow cluster_assays 3. Downstream Assays A 1. Cell Culture & Seeding B 2. Treatment with Sophoraflavanone G A->B C Cell Viability (MTT Assay) B->C D Apoptosis Analysis (Flow Cytometry) B->D E Protein Expression (Western Blot) B->E F 4. Data Analysis & Interpretation C->F D->F E->F

Workflow for Validating Sophoraflavanone G Activity.

References

A Comparative Analysis of the In Vivo Efficacy of Sophoraflavanone G and Donepezil in Modulating Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of Sophoraflavanone G (SFG), a prenylated flavonoid, and Donepezil, an established acetylcholinesterase inhibitor, in the context of neuroinflammation, a key pathological feature of Alzheimer's disease (AD). While Donepezil is a widely used therapeutic for AD, emerging natural compounds like SFG are being investigated for their neuroprotective potential. This comparison is based on available experimental data from in vivo and in vitro studies to offer an objective overview for research and drug development professionals.

Executive Summary

Neuroinflammation plays a critical role in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease. This guide compares the efficacy of Sophoraflavanone G and the well-established drug Donepezil in mitigating neuroinflammatory processes. Donepezil has demonstrated in vivo efficacy in reducing microglial and astrocytic activation and pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-induced neuroinflammation and transgenic animal models of AD. Sophoraflavanone G has shown potent anti-inflammatory effects in peripheral inflammation models in vivo and significant anti-neuroinflammatory activity in in vitro microglial cell models. However, direct in vivo studies of Sophoraflavanone G in a neuroinflammation model relevant to Alzheimer's disease are not yet available. This comparison, therefore, juxtaposes the in vivo neuroinflammation data for Donepezil with the in vivo peripheral inflammation and in vitro neuroinflammation data for Sophoraflavanone G.

Quantitative Data Comparison

The following tables summarize the quantitative data on the efficacy of Sophoraflavanone G and Donepezil from relevant experimental models.

Table 1: In Vivo Efficacy of Sophoraflavanone G in Peripheral Inflammation Models

ParameterAnimal ModelDosageRoute of AdministrationObserved EffectReference
Ear EdemaCroton oil-induced (Mouse)2-250 mg/kgOralInhibition of edema[1]
Paw EdemaCarrageenan-induced (Rat)2-250 mg/kgOralInhibition of edema[1]

Table 2: In Vitro Anti-Neuroinflammatory Efficacy of Sophoraflavanone G

ParameterCell ModelConcentrationObserved EffectReference
Nitric Oxide (NO) ProductionLPS-activated BV2 microglia-Inhibition of LPS-induced NO release[2]
Prostaglandin E2 (PGE2)LPS-activated BV2 microglia-Inhibition of LPS-induced PGE2 release[2]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)LPS-activated BV2 microglia-Inhibition of LPS-induced cytokine release[2]
iNOS and COX-2 ExpressionLPS-activated BV2 microglia-Reduced gene and protein expression[2]

Table 3: In Vivo Efficacy of Donepezil in Neuroinflammation and AD Models

ParameterAnimal ModelDosageRoute of AdministrationObserved EffectReference
Microglial ActivationLPS-induced (Mouse)1 mg/kg/daySubcutaneousAttenuated LPS-induced microglial activation[3][4]
Pro-inflammatory Cytokines (COX-2, IL-6)LPS-induced (Mouse)1 mg/kg/daySubcutaneousSignificantly decreased LPS-induced expression[3][4]
Microglial and Astrocytic Activation5xFAD mice (AD model)--Significantly reduced Aβ-induced activation[3][4]
Memory ImpairmentAβO-induced (Mouse)2 mg/kg/dayOralSignificantly ameliorated memory impairment

Experimental Protocols

Sophoraflavanone G: Carrageenan-Induced Paw Edema in Rats[1]
  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Animals are fasted for 24 hours prior to the experiment.

    • Sophoraflavanone G is suspended in 0.5% carboxymethyl cellulose (B213188) and administered orally at doses ranging from 2 to 250 mg/kg.

    • One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured using a plethysmometer at hourly intervals for up to 5 hours after carrageenan injection.

  • Endpoint: The percentage inhibition of edema is calculated by comparing the paw volume in the drug-treated groups with the control group.

Donepezil: LPS-Induced Neuroinflammation in Mice[3][4]
  • Animals: Wild-type C57BL6/J mice (male, 8 weeks old).

  • Procedure:

    • Mice are randomly allocated to control, LPS, and LPS + Donepezil groups.

    • Donepezil (1 mg/kg) or vehicle (PBS) is injected subcutaneously daily for 3 days.

    • Thirty minutes after the last injection on day 3, lipopolysaccharide (LPS) from E. coli (10 mg/kg) or PBS is injected intraperitoneally.

    • After 8 hours, mice are perfused with PBS and the brains are collected for analysis.

  • Endpoints:

    • Immunohistochemistry for microglial (Iba-1) and astrocyte (GFAP) markers.

    • Quantification of pro-inflammatory cytokines (e.g., COX-2, IL-6) by immunohistochemistry and qPCR.

Visualizing the Mechanisms

Signaling Pathway of Sophoraflavanone G in Microglia

SFG_Signaling cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs TLR4->MAPKs JAK_STAT JAK/STAT TLR4->JAK_STAT PI3K_AKT PI3K/Akt TLR4->PI3K_AKT SFG Sophoraflavanone G SFG->MAPKs SFG->JAK_STAT SFG->PI3K_AKT NFkB NF-κB Activation MAPKs->NFkB JAK_STAT->NFkB PI3K_AKT->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Mediators

Caption: In vitro anti-neuroinflammatory signaling pathway of Sophoraflavanone G.

Experimental Workflow for In Vivo Comparison

Experimental_Workflow cluster_SFG Sophoraflavanone G Arm cluster_Donepezil Donepezil Arm SFG_Animals Rats/Mice SFG_Treatment Oral SFG (2-250 mg/kg) SFG_Animals->SFG_Treatment SFG_Induction Carrageenan/ Croton Oil Induction SFG_Measurement Measure Paw/ Ear Edema SFG_Induction->SFG_Measurement SFG_Treatment->SFG_Induction Analysis Comparative Analysis SFG_Measurement->Analysis Don_Animals Mice Don_Treatment Subcutaneous Donepezil (1 mg/kg/day) Don_Animals->Don_Treatment Don_Induction LPS Injection (10 mg/kg) Don_Measurement Brain Tissue Analysis (IHC, qPCR) Don_Induction->Don_Measurement Don_Treatment->Don_Induction Don_Measurement->Analysis

Caption: Experimental workflow for comparing the anti-inflammatory effects of SFG and Donepezil.

Discussion and Conclusion

The available data indicates that both Sophoraflavanone G and Donepezil possess anti-inflammatory properties. Donepezil's efficacy in reducing neuroinflammation in in vivo models directly relevant to Alzheimer's disease is well-documented. It has been shown to mitigate microglial and astrocytic activation and decrease the expression of key inflammatory mediators in the brain, which is consistent with its therapeutic role in AD.

Sophoraflavanone G demonstrates potent anti-inflammatory effects in peripheral models and, importantly, exhibits significant anti-neuroinflammatory activity in vitro by inhibiting key signaling pathways in microglial cells. These in vitro findings strongly suggest a potential for SFG to be effective in an in vivo neuroinflammatory context. However, the lack of direct in vivo studies of SFG in an Alzheimer's disease or a comparable neuroinflammation model is a current limitation in making a direct, evidence-based comparison of its in vivo efficacy against a known drug like Donepezil.

Future research should focus on evaluating the in vivo efficacy of Sophoraflavanone G in relevant animal models of neuroinflammation and Alzheimer's disease. Such studies would be crucial to determine its therapeutic potential and to establish a more direct comparison with existing treatments like Donepezil. The promising in vitro data for Sophoraflavanone G warrants further investigation into its neuroprotective capabilities.

References

Replicating Published Findings on Sophoraflavanone G's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of Sophoraflavanone G, a naturally occurring flavonoid, with established alternatives. The information presented is collated from published research, offering a valuable resource for replicating and expanding upon these findings.

I. Comparative Bioactivity Data

To facilitate a clear comparison of efficacy, the following tables summarize the quantitative data for Sophoraflavanone G and its counterparts across various biological activities.

Table 1: Anticancer Activity
Compound/DrugCell LineAssayIC50 ValueCitation(s)
Sophoraflavanone G HL-60 (Leukemia)MTT Assay~7.7 µM (96 hr)[1]
Sophoraflavanone G MDA-MB-231 (Breast Cancer)MTT Assay> 100 µM[2]
Quercetin (B1663063) HL-60 (Leukemia)MTT Assay~7.7 µM (96 hr)[1]
Quercetin MCF-7 (Breast Cancer)MTT Assay73 µM (48 hr)[2]
Quercetin MDA-MB-231 (Breast Cancer)MTT Assay85 µM (48 hr)[2]
Quercetin A549 (Lung Cancer)MTT Assay8.65 µg/ml (24 hr)[3]
Quercetin H69 (Lung Cancer)MTT Assay14.2 µg/ml (24 hr)[3]
Table 2: Anti-inflammatory Activity
Compound/DrugCell LineAssayTargetIC50 ValueCitation(s)
Sophoraflavanone G RAW 264.7 (Macrophages)PGE2 ProductionCOX-2 Down-regulation1-50 µM[4]
Dexamethasone (B1670325) Not SpecifiedGlucocorticoid Receptor BindingGlucocorticoid Receptor38 nM
Dexamethasone PBMCIL-6 InhibitionIL-6 Production< 10⁻⁸ M[5]
Table 3: Antiviral Activity
Compound/DrugVirusCell LineAssayEC50 ValueCitation(s)
Remdesivir SARS-CoV-2Vero E6Plaque Assay0.77 µM[6]
Remdesivir MERS-CoVHeLaNot Specified0.34 µM[7]
Remdesivir SARS-CoVHAENot Specified0.069 µM[7]

II. Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

MTT Assay for Anticancer Activity (Leukemia Cells)

This protocol is adapted from studies on the antiproliferative effects of compounds on leukemia cell lines.[1][8]

  • Cell Culture: Human promyelocytic leukemia HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 0.5-1.0 x 10⁵ cells/mL.[9]

  • Compound Treatment: Sophoraflavanone G or Quercetin is dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the wells at various concentrations. Control wells receive DMSO alone.

  • Incubation: Plates are incubated for 24, 48, 72, or 96 hours.

  • MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated for an additional 2-4 hours at 37°C. Then, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

COX-2 Inhibition Assay for Anti-inflammatory Activity

This protocol is based on fluorometric screening kits for COX-2 inhibitors.[10][11]

  • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and prepare working solutions of COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions.

  • Inhibitor Preparation: Dissolve Sophoraflavanone G or a reference inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Reaction Setup: In a 96-well white opaque plate, add the following to each well:

    • COX Assay Buffer

    • COX Probe

    • COX Cofactor

    • Test inhibitor or vehicle control

    • COX-2 enzyme

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Reaction Initiation: Initiate the reaction by adding a solution of Arachidonic Acid.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: Calculate the rate of reaction (slope of the linear phase of the fluorescence curve). The percent inhibition is determined by comparing the slope of the inhibitor-treated wells to the control wells. The IC50 value is determined from the dose-response curve.

Zika Virus Replication Assay for Antiviral Activity

This protocol is a general guide based on published methods for Zika virus plaque assays.[12][13][14]

  • Cell Culture and Seeding: Grow Vero cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS. Seed the cells in 12-well plates and allow them to form a confluent monolayer.

  • Compound Pre-treatment: Treat the cells with various concentrations of a test compound for a specified period before infection.

  • Virus Infection: Infect the cells with Zika virus at a specific multiplicity of infection (MOI).

  • Incubation: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing carboxymethylcellulose or agar (B569324) to restrict virus spread to adjacent cells.

  • Plaque Visualization: After several days of incubation, fix the cells with a solution like 4% formaldehyde (B43269) and stain with crystal violet to visualize the plaques (zones of cell death).

  • Data Analysis: Count the number of plaques in each well. The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Sophoraflavanone G and a typical experimental workflow.

sophoraflavanone_g_anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Phosphorylation of IκBα Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Gene Transcription Sophoraflavanone_G Sophoraflavanone G Sophoraflavanone_G->IKK Inhibition Sophoraflavanone_G->NFkB_p65_p50 Inhibition of Translocation

Caption: Sophoraflavanone G's anti-inflammatory mechanism via NF-κB pathway inhibition.

sophoraflavanone_g_anticancer_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL_TNF FasL / TNF-α Death_Receptor Death Receptor FasL_TNF->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Bax Bax Bax->Mitochondrion Sophoraflavanone_G Sophoraflavanone G Sophoraflavanone_G->Bcl2 Downregulates Sophoraflavanone_G->Bax Upregulates Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow_mtt_assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Sophoraflavanone G (or alternative) at various concentrations seed_cells->add_compound incubate_24_96h Incubate for 24-96 hours add_compound->incubate_24_96h add_mtt Add MTT Reagent incubate_24_96h->add_mtt incubate_2_4h Incubate for 2-4 hours add_mtt->incubate_2_4h add_solubilizer Add Solubilization Solution incubate_2_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze Data and Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

Sophoraflavanone G: A Comparative Analysis of its Effects on Healthy Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Sophoraflavanone G (SG), a prenylated flavonoid isolated from Sophora flavescens, on healthy and cancerous cells. The information presented is collated from various scientific studies and includes quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Executive Summary

Sophoraflavanone G has emerged as a promising natural compound with potent anti-cancer properties. Extensive research has demonstrated its ability to induce apoptosis, inhibit proliferation, and suppress metastasis in a variety of cancer cell lines. A key aspect of its therapeutic potential lies in its apparent differential effects, exhibiting significant cytotoxicity towards cancer cells while showing limited impact on healthy cells. This guide delves into the experimental evidence supporting these differential effects and the underlying molecular mechanisms.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the effects of Sophoraflavanone G on various human cancer cell lines. While comprehensive comparative data on a wide range of healthy human cell lines is limited in the current literature, available data on normal human gingival fibroblasts (NHGF) is included for comparison.

Table 1: Cytotoxicity of Sophoraflavanone G (SG) in Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / ED50Incubation TimeReference
A549Lung CarcinomaMTT0.78 µg/mLNot Specified[1]
HeLaCervical CancerMTT1.57 µg/mLNot Specified[1]
K562Chronic Myelogenous LeukemiaMTT2.14 µg/mLNot Specified[1]
L1210Lymphocytic LeukemiaMTT8.59 µg/mLNot Specified[1]
MDA-MB-231Triple-Negative Breast CancerMTTApprox. 20 µM24 h[2]
HL-60Human Myeloid LeukemiaMTTNot SpecifiedNot Specified

Table 2: Effects of Sophoraflavanone G (SG) on Normal Human Cells

Cell LineCell TypeAssayObservationConcentrationReference
NHGFNormal Human Gingival FibroblastMTTNo cytotoxic effects observedUp to 8 µg/mL

Note: The lack of extensive IC50 data for Sophoraflavanone G on a variety of normal human cell lines is a current limitation in the field. The available data suggests a favorable selectivity profile, which warrants further investigation.

Table 3: Apoptotic Effects of Sophoraflavanone G (SG) in Cancer Cells

Cell LineCancer TypeObservationKey Molecular ChangesReference
MDA-MB-231Triple-Negative Breast CancerInduction of nuclear condensation and DNA fragmentationIncreased cleaved caspase-3, -8, -9; Increased Bax/Bcl-2 ratio; Cytochrome c release[2]
HL-60Human Myeloid LeukemiaInduction of apoptosisActivation of caspase-3 and -9; Downregulation of Bcl-2 and Bcl-xL; Upregulation of Bax; Cytochrome c release

Signaling Pathways and Mechanisms of Action

Sophoraflavanone G exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

MAPK Pathway Inhibition

In triple-negative breast cancer cells, Sophoraflavanone G has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] This inhibition is associated with a reduction in cell migration and invasion.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors SG Sophoraflavanone G SG->MEK SG->ERK Proliferation_Invasion Cell Proliferation, Migration, Invasion Transcription_Factors->Proliferation_Invasion

SG inhibits the MAPK signaling pathway.
STAT Signaling Inhibition

Sophoraflavanone G acts as a novel small-molecule inhibitor of the Signal Transducer and Activator of Transcription (STAT) signaling pathway in human cancer cells. It achieves this by inhibiting the phosphorylation of Janus Kinase (JAK) proteins and Src family tyrosine kinases, which are upstream activators of STATs.

STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT (inactive) JAK->STAT p Src Src Src->STAT p pSTAT p-STAT (active) STAT->pSTAT Gene_Transcription Gene Transcription (Survival, Proliferation) pSTAT->Gene_Transcription SG Sophoraflavanone G SG->JAK SG->Src

SG inhibits the JAK/STAT signaling pathway.
EGFR-PI3K-AKT Pathway Inhibition

In triple-negative breast cancer, Sophoraflavanone G has been identified to target the Epidermal Growth Factor Receptor (EGFR), leading to the inactivation of the downstream PI3K-AKT signaling pathway. This contributes to the suppression of tumor growth and metastasis.

EGFR_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT Cell_Survival_Proliferation Cell Survival & Proliferation pAKT->Cell_Survival_Proliferation SG Sophoraflavanone G SG->EGFR

SG inhibits the EGFR/PI3K/AKT pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Sophoraflavanone G on both cancer and normal cells.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of Sophoraflavanone G or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

MTT_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Treatment Treat with Sophoraflavanone G (various concentrations) Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading Read absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis Apoptosis_Workflow Start Start Cell_Treatment Treat cells with Sophoraflavanone G Start->Cell_Treatment Cell_Harvesting Harvest cells Cell_Treatment->Cell_Harvesting Staining Stain with Annexin V-FITC and Propidium Iodide Cell_Harvesting->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Apoptotic Cells Flow_Cytometry->Data_Analysis

References

Safety Operating Guide

Prudent Disposal of Sophoraflavanone I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Sophoraflavanone I, a prenylated flavonoid, requires careful handling and disposal to mitigate potential environmental and health risks. This document provides essential safety and logistical information for laboratory professionals engaged in research and development involving this compound.

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is limited, related flavonoid compounds may present hazards if not handled correctly. General precautions should be observed to minimize exposure.

Summary of Potential Hazards (Based on Structurally Similar Compounds)

Hazard CategoryDescriptionPrimary Precaution
Acute Toxicity May be harmful if swallowed or inhaled.Avoid creating dust. Use in a well-ventilated area or with local exhaust ventilation.
Skin Corrosion/Irritation May cause skin irritation upon contact.Wear appropriate chemical-resistant gloves.
Eye Damage/Irritation May cause eye irritation.Wear safety glasses or goggles.
Environmental Hazard Some flavonoids are very toxic to aquatic life with long lasting effects.[1]Prevent release to the environment.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

PPE cluster_ppe Required Personal Protective Equipment labcoat Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles respirator Respirator (if dust is generated)

Figure 1. Essential Personal Protective Equipment for handling this compound.

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Response Workflow

SpillResponse start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (use absorbent material for liquids) ppe->contain collect Collect Spilled Material (use non-sparking tools for solids) contain->collect place Place in a Labeled, Sealed Container for Hazardous Waste collect->place decontaminate Decontaminate Spill Area place->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report to EHS Department dispose->report

Figure 2. Step-by-step workflow for responding to a this compound spill.

Proper Disposal Procedures

The disposal of this compound and its containers must be conducted in a manner that ensures safety and regulatory compliance. Never dispose of this chemical down the drain or in the regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound, whether in solid form or in solution, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and properly sealed.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.

  • Storage:

    • Store the waste container in a designated, secure hazardous waste accumulation area.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste manifest and handover.

Disposal Decision Pathway

DisposalPathway start This compound Waste Generated is_contaminated Is the waste mixed with other hazardous materials? start->is_contaminated collect_separate Collect in a dedicated, labeled hazardous waste container is_contaminated->collect_separate No collect_mixed Follow EHS guidance for mixed hazardous waste is_contaminated->collect_mixed Yes store Store in a designated hazardous waste area collect_separate->store collect_mixed->store contact_ehs Contact EHS for disposal store->contact_ehs end Proper Disposal Complete contact_ehs->end

Figure 3. Decision-making process for the proper disposal of this compound waste.

First Aid Measures

In case of accidental exposure, follow these first aid measures and seek medical attention immediately.

First Aid Procedures

Exposure RouteFirst Aid Measure
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician.
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.

References

Personal protective equipment for handling Sophoraflavanone I

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Precautions

While specific toxicity data for Sophoraflavanone I is limited, related compounds from Sophora species are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to handle this compound with care to avoid exposure and environmental contamination.

Key safety precautions include:

  • Avoid contact with eyes and skin.[1][2]

  • Avoid the formation of dust and aerosols.[1][2]

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Personal Protective Equipment (PPE)

The appropriate level of PPE depends on the specific task being performed. The following table summarizes the recommended PPE for handling this compound.[3]

TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid Compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields[3][4]- Chemical splash goggles- Face shield (if not in a fume hood)[3][4]- Disposable sleeve covers
Preparing and Handling Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles[3]- Chemical-resistant apron- Double gloving, especially when using organic solvents[3]
Procedures with Risk of Aerosolization - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet.- Appropriate respiratory protection (consult your institution's safety officer for selection)[3][5]

Operational Plan: From Receipt to Use

A systematic approach is essential to minimize risks throughout the experimental workflow.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a cool, dry, and dark place in a tightly sealed container.[3]

2. Handling and Preparation:

  • Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[3]

  • Procedure:

    • Ensure the work area is clean and uncluttered before starting.

    • Don the appropriate PPE as outlined in the table above.

    • Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.

    • Avoid creating dust during handling.

    • When dissolving the compound, add the solvent to the powder slowly to prevent splashing.[3]

    • Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.[3]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[3]

  • Solid Waste: Collect unused this compound powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.[3]

  • Dispose of all waste according to your institution's and local environmental regulations.[1] Avoid release into the environment.[1]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1]

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Inspect Store Store Appropriately Receive->Store DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Solid FumeHood->Weigh Dissolve Prepare Solution Weigh->Dissolve Label Label Solution Dissolve->Label Experiment Perform Experiment Label->Experiment CollectSolid Collect Solid Waste Experiment->CollectSolid CollectLiquid Collect Liquid Waste Experiment->CollectLiquid Dispose Dispose per Regulations CollectSolid->Dispose CollectLiquid->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.